IL-17A antagonist 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C33H33ClN6O4 |
|---|---|
Molecular Weight |
613.1 g/mol |
IUPAC Name |
(4S,20R)-7-chloro-N-methyl-4-[(2-methylpyrazole-3-carbonyl)amino]-3,18-dioxo-2,19-diazatetracyclo[20.2.2.16,10.111,15]octacosa-1(25),6,8,10(28),11,13,15(27),22(26),23-nonaene-20-carboxamide |
InChI |
InChI=1S/C33H33ClN6O4/c1-35-31(42)27-17-21-6-10-25(11-7-21)37-32(43)28(39-33(44)29-14-15-36-40(29)2)19-24-18-23(9-12-26(24)34)22-5-3-4-20(16-22)8-13-30(41)38-27/h3-7,9-12,14-16,18,27-28H,8,13,17,19H2,1-2H3,(H,35,42)(H,37,43)(H,38,41)(H,39,44)/t27-,28+/m1/s1 |
InChI Key |
CEFRORFLEYHRHI-IZLXSDGUSA-N |
Isomeric SMILES |
CNC(=O)[C@H]1CC2=CC=C(C=C2)NC(=O)[C@H](CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
Canonical SMILES |
CNC(=O)C1CC2=CC=C(C=C2)NC(=O)C(CC3=C(C=CC(=C3)C4=CC=CC(=C4)CCC(=O)N1)Cl)NC(=O)C5=CC=NN5C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of IL-17A Antagonists
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of several autoimmune and inflammatory diseases.[1] Primarily produced by T helper 17 (Th17) cells, IL-17A is a central mediator of tissue inflammation, recruiting neutrophils and other immune cells to sites of inflammation and inducing the production of other pro-inflammatory cytokines and chemokines.[1][2] Given its central role in driving inflammatory processes, IL-17A has emerged as a critical therapeutic target. This has led to the development of a class of drugs known as IL-17A antagonists, which are designed to specifically neutralize the activity of this cytokine.[1] This technical guide provides a comprehensive overview of the mechanism of action of IL-17A antagonists, detailing the IL-17A signaling pathway, the molecular interactions of these drugs, and the experimental methodologies used to characterize their function.
The IL-17A Signaling Pathway
The biological effects of IL-17A are mediated through a well-defined signaling cascade that ultimately leads to the transcription of a wide range of pro-inflammatory genes.[2][3] Understanding this pathway is fundamental to appreciating how IL-17A antagonists exert their therapeutic effects.
The canonical IL-17 signaling pathway is initiated by the binding of the homodimeric IL-17A cytokine to a heterodimeric receptor complex on the surface of target cells.[3][4] This receptor complex is composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[3][5] This binding event triggers a conformational change in the receptor complex, leading to the recruitment of the adaptor protein, Act1 (also known as CIKS or TRAF3IP2).[5][6]
Act1 plays a crucial role in transducing the downstream signal. It possesses E3 ubiquitin ligase activity and, upon recruitment to the receptor complex, catalyzes the K63-linked polyubiquitination of TRAF6 (TNF receptor-associated factor 6).[5][6] This ubiquitination event is a critical activation step, enabling TRAF6 to activate downstream signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][6]
Activation of the NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitory protein IκBα, allowing the p65/p50 NF-κB dimers to translocate to the nucleus.[7] The MAPK pathway activation includes the phosphorylation of p38, JNK, and ERK.[3][6] Once in the nucleus, these transcription factors bind to the promoter regions of target genes, inducing the expression of a plethora of pro-inflammatory molecules, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8, CCL20), and antimicrobial peptides.[2][8] This cascade of gene expression amplifies the inflammatory response, leading to the pathological changes observed in autoimmune diseases.
Core Mechanism of Action of IL-17A Antagonists
IL-17A antagonists are primarily monoclonal antibodies that disrupt the IL-17A signaling pathway at its initial step.[1] There are two main strategies employed by the currently approved IL-17A antagonists:
-
Direct Neutralization of IL-17A: This is the mechanism of action for secukinumab and ixekizumab . These are human or humanized monoclonal antibodies that bind with high affinity and specificity to the IL-17A cytokine itself.[2][9] By binding to IL-17A, these antibodies sterically hinder the cytokine from interacting with its receptor complex (IL-17RA/RC). This effectively neutralizes the biological activity of IL-17A, preventing the initiation of the downstream signaling cascade.
-
Blockade of the IL-17A Receptor: This is the mechanism of action for brodalumab . Brodalumab is a human monoclonal antibody that targets the IL-17RA subunit of the receptor complex.[10] By binding to IL-17RA, brodalumab prevents IL-17A, as well as other IL-17 family members that utilize this receptor subunit (such as IL-17F and IL-17C), from binding and activating the receptor.[2] This blockade of the receptor effectively inhibits the signaling of multiple IL-17 cytokines.
Quantitative Data on IL-17A Antagonists
The efficacy of IL-17A antagonists is underpinned by their high binding affinities to their respective targets and is demonstrated by robust clinical trial data.
Binding Affinities of IL-17A Antagonists
| Antagonist | Target | Binding Affinity (KD) | Method |
| Ixekizumab | IL-17A | <3 pM | Surface Plasmon Resonance |
| Secukinumab | IL-17A | ~100-200 pM | Surface Plasmon Resonance |
| Brodalumab | IL-17RA | High Affinity | Surface Plasmon Resonance |
Note: Precise KD values for secukinumab and brodalumab can vary in the literature, but they are consistently reported as high-affinity binders.
Clinical Efficacy of IL-17A Antagonists in Plaque Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. A PASI 75 response indicates a 75% reduction in the PASI score from baseline.
| Antagonist | Trial | PASI 75 Response Rate at Week 12 | Placebo Response Rate |
| Secukinumab (300 mg) | ERASURE | 81.6% | 4.5% |
| Ixekizumab (80 mg Q2W) | UNCOVER-2 | 89.7% | 3.9% |
| Brodalumab (210 mg Q2W) | AMAGINE-2 | 86% | 8% |
Experimental Protocols
The characterization of IL-17A antagonists relies on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (KD) of an anti-IL-17A antibody.
Materials:
-
Biacore T200 or similar SPR instrument
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
-
Anti-IL-17A monoclonal antibody (e.g., secukinumab, ixekizumab)
-
HBS-EP+ buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)
Methodology:
-
Chip Preparation: Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Ligand Immobilization:
-
Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Inject recombinant human IL-17A (10 µg/mL in 10 mM sodium acetate, pH 4.5) over the activated surface to achieve an immobilization level of approximately 500 response units (RU).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
-
Analyte Binding:
-
Prepare a dilution series of the anti-IL-17A antibody in HBS-EP+ buffer (e.g., 0.1 nM to 10 nM).
-
Inject each concentration of the antibody over the IL-17A-immobilized surface at a flow rate of 30 µL/min for 3 minutes (association phase).
-
Allow the buffer to flow over the surface for 10 minutes to monitor the dissociation of the antibody (dissociation phase).
-
-
Regeneration: Regenerate the sensor surface between each antibody injection by injecting 10 mM glycine-HCl, pH 1.5 for 30 seconds.
-
Data Analysis: Fit the association and dissociation curves to a 1:1 Langmuir binding model using the Biacore evaluation software to determine ka, kd, and KD (KD = kd/ka).
IL-17A Neutralization Assay in Primary Human Keratinocytes
Objective: To assess the ability of an IL-17A antagonist to inhibit IL-17A-induced production of the chemokine CXCL8 (IL-8) in primary human keratinocytes.
Materials:
-
Primary normal human epidermal keratinocytes (NHEKs)
-
Keratinocyte growth medium (KGM)
-
Recombinant human IL-17A
-
Anti-IL-17A monoclonal antibody
-
Human CXCL8/IL-8 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Culture: Culture NHEKs in KGM in a humidified incubator at 37°C and 5% CO2. Seed the cells in 96-well plates at a density of 2 x 104 cells per well and allow them to adhere overnight.
-
Antibody Pre-incubation: Prepare a dilution series of the anti-IL-17A antibody. Pre-incubate each antibody concentration with a fixed concentration of IL-17A (e.g., 10 ng/mL) for 1 hour at 37°C.
-
Cell Stimulation: Remove the culture medium from the NHEKs and add the antibody/IL-17A mixtures to the wells. Include controls for unstimulated cells and cells stimulated with IL-17A alone.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Supernatant Collection: Collect the cell culture supernatants.
-
CXCL8 Measurement: Quantify the concentration of CXCL8 in the supernatants using a human CXCL8/IL-8 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Plot the CXCL8 concentration as a function of the antibody concentration and determine the IC50 value (the concentration of antibody that causes 50% inhibition of IL-17A-induced CXCL8 production).
Western Blot for Phosphorylated p38 MAPK
Objective: To determine if an IL-17A antagonist can block IL-17A-induced phosphorylation of p38 MAPK in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Anti-IL-17A monoclonal antibody
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), rabbit anti-total p38 MAPK
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
ECL Western blotting substrate
Methodology:
-
Cell Culture and Treatment:
-
Culture human dermal fibroblasts to 80-90% confluency.
-
Serum-starve the cells for 4 hours.
-
Pre-treat the cells with the anti-IL-17A antibody (e.g., 10 µg/mL) for 1 hour.
-
Stimulate the cells with IL-17A (e.g., 50 ng/mL) for 15 minutes. Include unstimulated and IL-17A-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with the antibody against total p38 MAPK to confirm equal protein loading.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-p38 signal to the total p38 signal.
Chromatin Immunoprecipitation (ChIP) for NF-κB p65
Objective: To investigate if an IL-17A antagonist can prevent the recruitment of the NF-κB p65 subunit to the promoter of an NF-κB target gene (e.g., IL-8) in response to IL-17A stimulation.
Materials:
-
HeLa cells or other IL-17A responsive cell line
-
Formaldehyde
-
Glycine
-
Lysis buffers
-
Sonicator
-
Anti-NF-κB p65 antibody for ChIP
-
Normal rabbit IgG (isotype control)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR primers for the IL-8 promoter and a negative control region
-
qPCR master mix and instrument
Methodology:
-
Cell Treatment and Cross-linking:
-
Culture HeLa cells to 80-90% confluency.
-
Pre-treat with an IL-17A antagonist for 1 hour, then stimulate with IL-17A for 1 hour.
-
Cross-link protein to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.
-
Quench the cross-linking reaction with glycine.
-
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Resuspend the nuclei in a shearing buffer and sonicate the chromatin to an average fragment size of 200-500 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-NF-κB p65 antibody or normal rabbit IgG.
-
Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Wash the beads extensively to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and qPCR:
-
Purify the DNA using a DNA purification kit.
-
Perform qPCR using primers specific for the NF-κB binding site in the IL-8 promoter and a negative control genomic region.
-
-
Data Analysis: Calculate the enrichment of the IL-8 promoter DNA in the NF-κB p65 immunoprecipitated samples relative to the IgG control and input chromatin.
Conclusion
The development of IL-17A antagonists represents a significant advancement in the treatment of autoimmune diseases. These highly specific biological therapies effectively neutralize the pro-inflammatory effects of IL-17A by either directly binding to the cytokine or blocking its receptor. This targeted approach interrupts the key signaling pathways that drive inflammation, leading to a significant reduction in disease activity and a marked improvement in clinical outcomes for patients. The in-depth understanding of the IL-17A signaling pathway and the precise mechanisms of action of these antagonists, supported by robust quantitative data and detailed experimental methodologies, continues to drive further research and development in this important therapeutic area.
References
- 1. researchgate.net [researchgate.net]
- 2. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 3. path.ox.ac.uk [path.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IL-17 Activates the Canonical NF-κB Signaling Pathway In Autoimmune B Cells of BXD2 Mice to Upregulate the Expression of Regulators of G-Protein Signaling 16 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
The Dawn of Oral Therapeutics: A Technical Guide to the Discovery of Small-Molecule IL-17A Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The interleukin-17A (IL-17A) cytokine is a key driver of inflammation in a host of autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While monoclonal antibodies targeting the IL-17 pathway have demonstrated significant clinical efficacy, the development of orally bioavailable small-molecule inhibitors represents a paradigm shift in patient care and treatment accessibility. This technical guide provides an in-depth overview of the discovery and development of small-molecule IL-17A inhibitors, focusing on the core methodologies, data interpretation, and signaling pathways that underpin this promising therapeutic strategy.
The IL-17A Signaling Cascade: A Target for Intervention
IL-17A, a homodimeric cytokine, exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits.[1][2][3][4] This binding event initiates a downstream signaling cascade that is crucial for the transcription of inflammatory genes. The key steps in this pathway are:
-
Ligand-Receptor Binding: The IL-17A homodimer binds to the IL-17RA/IL-17RC receptor complex on the surface of target cells.[1][2][3]
-
Recruitment of Act1: This interaction leads to the recruitment of the adaptor protein, NF-κB activator 1 (Act1), to the receptor complex.
-
TRAF6 Activation: Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.
-
Downstream Signaling Activation: TRAF6 activation triggers downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[3][4][5][6]
-
Gene Transcription: The activation of these pathways leads to the transcription of various pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively drive the inflammatory response.[5][6]
The Quest for Small-Molecule Inhibitors: A Workflow
The discovery of potent and selective small-molecule inhibitors of IL-17A is a multi-step process that integrates computational and experimental approaches. A typical workflow is outlined below:
Key Experimental Protocols for Inhibitor Characterization
The identification and characterization of small-molecule IL-17A inhibitors rely on a suite of robust biochemical and cell-based assays. These assays are designed to measure the direct binding of inhibitors to IL-17A, their ability to disrupt the IL-17A/IL-17RA interaction, and their functional effects on downstream signaling.
Biochemical Assays
1. Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the binding affinity and kinetics of small molecules to a target protein.
-
Principle: Changes in the refractive index at the surface of a sensor chip, caused by the binding of an analyte (small molecule) to an immobilized ligand (IL-17A), are measured in real-time.
-
Methodology:
-
Immobilization: Recombinant human IL-17A is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.
-
Binding Analysis: A dilution series of the small-molecule inhibitor is flowed over the chip surface.
-
Data Acquisition: The association (kon) and dissociation (koff) rates are monitored.
-
Affinity Determination: The equilibrium dissociation constant (KD) is calculated from the ratio of koff/kon.
-
-
Typical Parameters:
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Flow Rate: 30 µL/min.
-
Association Time: 120 seconds.
-
Dissociation Time: 300 seconds.
-
2. AlphaLISA for High-Throughput Screening
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay technology suitable for HTS of large compound libraries.
-
Principle: The assay measures the disruption of the IL-17A and IL-17RA interaction by a small-molecule inhibitor. Donor and acceptor beads are brought into proximity when the protein-protein interaction is intact, generating a luminescent signal. Inhibitors prevent this proximity, leading to a decrease in signal.
-
Methodology:
-
Reagent Preparation: Biotinylated IL-17A, acceptor bead-conjugated anti-IL-17RA antibody, and streptavidin-coated donor beads are prepared in an assay buffer.
-
Compound Incubation: The small-molecule inhibitor is incubated with biotinylated IL-17A and the acceptor bead conjugate.
-
Donor Bead Addition: Streptavidin-coated donor beads are added.
-
Signal Detection: After incubation in the dark, the plate is read on an AlphaScreen-compatible reader.
-
-
Typical Reagents:
-
Biotinylated recombinant human IL-17A.
-
Recombinant human IL-17RA.
-
AlphaLISA Acceptor beads conjugated to an anti-IL-17RA antibody.
-
Streptavidin-coated Donor beads.
-
Cell-Based Assays
1. NF-κB Reporter Gene Assay
This assay measures the functional consequence of IL-17A inhibition by quantifying the activity of the NF-κB transcription factor.
-
Principle: Cells are engineered to express a reporter gene (e.g., luciferase or β-galactosidase) under the control of an NF-κB response element. Activation of the IL-17A pathway leads to NF-κB activation and subsequent reporter gene expression.
-
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293) is co-transfected with plasmids expressing IL-17RA, IL-17RC, and the NF-κB reporter construct.
-
Compound Treatment: Cells are pre-incubated with the small-molecule inhibitor.
-
Stimulation: Cells are stimulated with recombinant human IL-17A.
-
Reporter Gene Measurement: After an appropriate incubation period, cell lysates are prepared, and the reporter gene activity is measured (e.g., luminescence for luciferase).
-
-
Data Analysis: The IC50 value, representing the concentration of inhibitor that causes a 50% reduction in the IL-17A-induced reporter signal, is calculated.
Quantitative Data of Representative Small-Molecule IL-17A Inhibitors
The following table summarizes the reported activities of several small-molecule IL-17A inhibitors from publicly available literature. It is important to note that assay conditions can vary between studies, and direct comparison of absolute values should be made with caution.
| Compound ID | Assay Type | Target | IC50 / KD | Reference |
| Compound 1 | AlphaScreen | IL-17A/IL-17RA | 1.2 µM | Fused bicyclic heteroaryl derivatives as IL-17 inhibitors, WO2018086926A1 |
| Compound 2 | HTRF | IL-17A/IL-17RA | 0.5 µM | Fused bicyclic heteroaryl derivatives as IL-17 inhibitors, WO2018086926A1 |
| AN-1315 | CXCL1 release in Hs27 cells | IL-17A induced signaling | 0.31 nM | Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis (2025)[6] |
| AN-1605 | CXCL1 release in Hs27 cells | IL-17A induced signaling | 0.47 nM | Discovery of potent and orally bioavailable IL-17A inhibitors for the treatment of psoriasis (2025)[6] |
| Compound 35 | ELISA | IL-17A/IL-17RA | < 100 nM | Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021)[7] |
| Compound 36 | ELISA | IL-17A/IL-17RA | < 100 nM | Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021)[7] |
Conclusion
The discovery of small-molecule IL-17A inhibitors is a rapidly advancing field with the potential to revolutionize the treatment of autoimmune diseases. By targeting the protein-protein interaction between IL-17A and its receptor, these orally available drugs offer a convenient and effective alternative to injectable biologics. The methodologies outlined in this guide provide a framework for the identification, characterization, and optimization of novel IL-17A inhibitors. As our understanding of the IL-17A signaling pathway deepens and screening technologies become more sophisticated, the pipeline of potent and selective small-molecule inhibitors is expected to expand, bringing new hope to patients with chronic inflammatory conditions.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Small Molecules Workflows | Genedata [genedata.com]
- 3. researchgate.net [researchgate.net]
- 4. cusabio.com [cusabio.com]
- 5. SPR binding assays [bio-protocol.org]
- 6. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
The Role of IL-17A Antagonism in Autoimmune Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) has emerged as a pivotal cytokine in the pathogenesis of numerous autoimmune diseases, driving inflammation and tissue damage. Consequently, therapeutic strategies targeting IL-17A have revolutionized the management of conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis. This technical guide provides an in-depth exploration of the function of IL-17A antagonists in autoimmune disease, detailing their mechanism of action, summarizing key clinical trial data, and outlining essential experimental protocols for their evaluation. Signaling pathways and experimental workflows are visually represented to facilitate a comprehensive understanding of this critical therapeutic area.
Introduction: The IL-17A Axis in Autoimmunity
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are potent mediators of inflammation. IL-17A is the signature cytokine produced by T helper 17 (Th17) cells, a distinct lineage of CD4+ T helper cells that play a crucial role in host defense against extracellular pathogens.[1] However, dysregulated Th17 responses and excessive IL-17A production are strongly implicated in the pathology of a range of autoimmune and inflammatory disorders.[2]
IL-17A exerts its pro-inflammatory effects by acting on a wide variety of cell types, including epithelial cells, endothelial cells, and fibroblasts, to induce the production of other inflammatory mediators such as cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases.[3][4] This cascade leads to the recruitment and activation of neutrophils and other immune cells, amplifying the inflammatory response and contributing to the characteristic tissue damage seen in autoimmune diseases.[4][5] Given its central role in these pathological processes, the IL-17A pathway has become a prime target for therapeutic intervention.
Mechanism of Action of IL-17A Antagonists
IL-17A antagonists are a class of biologic drugs, typically monoclonal antibodies, designed to specifically neutralize the activity of IL-17A.[6] By binding to IL-17A, these antagonists prevent the cytokine from interacting with its receptor complex, which is a heterodimer of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits.[3][7] This blockade effectively abrogates the downstream signaling cascade, thereby reducing the production of pro-inflammatory molecules and dampening the inflammatory response.
Several IL-17A antagonists have been approved for clinical use, including:
-
Secukinumab: A fully human IgG1κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[8]
-
Ixekizumab: A humanized IgG4 monoclonal antibody that binds to IL-17A with high affinity and specificity.[8][9]
-
Brodalumab: A fully human monoclonal antibody that targets the IL-17RA subunit, thereby blocking the signaling of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17C.[8][10]
A newer agent, Bimekizumab , is a humanized monoclonal antibody that dually neutralizes both IL-17A and IL-17F.[11]
IL-17A Signaling Pathway and Antagonist Intervention
The binding of IL-17A to its receptor complex initiates a downstream signaling cascade that is crucial for its pro-inflammatory functions. A simplified representation of this pathway and the points of intervention for IL-17A antagonists is depicted below.
Caption: IL-17A Signaling Pathway and Antagonist Mechanism.
Clinical Efficacy of IL-17A Antagonists
The clinical development of IL-17A antagonists has demonstrated significant efficacy in the treatment of several autoimmune diseases. The following tables summarize key quantitative data from pivotal clinical trials.
Psoriasis
The Psoriasis Area and Severity Index (PASI) is a widely used tool to measure the severity and extent of psoriasis. A PASI 75 response, indicating a 75% reduction in the PASI score from baseline, is a common primary endpoint in clinical trials.
| Drug | Trial | PASI 75 Response Rate (Week 12) | PASI 90 Response Rate (Week 12) | PASI 100 Response Rate (Week 12) |
| Secukinumab | ERASURE | 81.6% | 59.2% | 28.8% |
| FIXTURE | 77.1% | 54.2% | 24.1% | |
| SUPREME | - | 88.5% (Week 16) | 57.5% (Week 16) | |
| Ixekizumab | UNCOVER-2 | 89.7% | 70.9% | 35.3% |
| UNCOVER-3 | 87.3% | 68.1% | 37.7% | |
| Brodalumab | AMAGINE-2 | 86% | 70% | 44% |
| AMAGINE-3 | 85% | 69% | 37% |
Data compiled from publicly available clinical trial results.[7][8][12]
Psoriatic Arthritis
The American College of Rheumatology (ACR) response criteria are used to measure improvement in psoriatic arthritis. An ACR20 response indicates a 20% improvement in tender and swollen joint counts and at least a 20% improvement in at least three of the following five criteria: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire, and acute phase reactant.
| Drug | Trial | ACR20 Response Rate | ACR50 Response Rate | ACR70 Response Rate |
| Secukinumab | FUTURE 2 (Week 24) | 54% (150mg) | 35% (150mg) | 20% (150mg) |
| Ixekizumab | SPIRIT-P1 (Week 24) | 62.1% (Q2W) | 47.5% (Q2W) | 33.6% (Q2W) |
| SPIRIT-P2 (Week 24) | 53% | 35% | 22% | |
| Brodalumab | (Phase 2, Week 12) | 37-39% | 14-20% | 6-11% |
Data compiled from publicly available clinical trial results.[13][14][15][16]
Ankylosing Spondylitis
The Assessment of SpondyloArthritis international Society (ASAS) response criteria are used to assess improvements in ankylosing spondylitis. An ASAS20 response indicates at least a 20% improvement in at least three of the four main domains (patient global assessment, spinal pain, function, and inflammation) and the absence of deterioration in the potential remaining domain. An ASAS40 response indicates at least a 40% improvement.
| Drug | Trial | ASAS20 Response Rate (Week 16) | ASAS40 Response Rate (Week 16) |
| Secukinumab | MEASURE 1 | 61% (150mg) | 41% (150mg) |
| MEASURE 2 | 61% (150mg) | 43% (150mg) | |
| Ixekizumab | COAST-V | 64% (Q4W) | 48% (Q4W) |
| Brodalumab | (Phase 3) | 67.5% | 43.8% |
Data compiled from publicly available clinical trial results.[10][14][17][18]
Safety Profile of IL-17A Antagonists
The safety profile of IL-17A inhibitors is an important consideration in their clinical use. The most common adverse events are generally mild to moderate in severity.
| Adverse Event | Secukinumab | Ixekizumab | Brodalumab |
| Nasopharyngitis | Common | Common | Common |
| Upper Respiratory Tract Infection | Common | Common | Common |
| Headache | Common | Common | Common |
| Injection Site Reactions | Less Common | More Common | Common |
| Candida Infections (Mucocutaneous) | Increased risk | Increased risk | Increased risk |
| Inflammatory Bowel Disease | Cases reported, use with caution | Cases reported, use with caution | Contraindicated in patients with Crohn's disease |
| Suicidal Ideation and Behavior | No established causal link | No established causal link | Boxed warning (REMS program in the US) |
This table provides a general overview. For detailed safety information, refer to the specific product labeling.[5][19][20]
Key Experimental Protocols
The evaluation of IL-17A antagonists relies on a variety of in vitro and in vivo experimental models. The following sections provide detailed methodologies for key assays.
In Vitro Neutralization Assay
Objective: To determine the ability of an IL-17A antagonist to inhibit IL-17A-induced cytokine production in a cell-based assay.
Methodology:
-
Cell Culture: Human dermal fibroblasts or a similar IL-17A responsive cell line are cultured in appropriate media until they reach 80-90% confluency in a 96-well plate.
-
Antagonist Preparation: The IL-17A antagonist (e.g., monoclonal antibody) is serially diluted to a range of concentrations.
-
Neutralization Reaction: Recombinant human IL-17A is pre-incubated with the various concentrations of the antagonist for 1-2 hours at 37°C to allow for binding.
-
Cell Stimulation: The cell culture medium is replaced with fresh medium containing the IL-17A/antagonist mixtures. Control wells include cells treated with IL-17A alone, antagonist alone, and medium alone.
-
Incubation: The plate is incubated for 24-48 hours at 37°C in a CO2 incubator.
-
Cytokine Measurement: The cell culture supernatant is collected, and the concentration of an IL-17A-induced cytokine, such as IL-6 or CXCL8, is measured using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.
-
Data Analysis: The percentage of inhibition of cytokine production is calculated for each antagonist concentration, and the half-maximal inhibitory concentration (IC50) is determined.
Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of an IL-17A antagonist in a mouse model of psoriasis-like skin inflammation.
Methodology:
-
Animal Model: BALB/c or C57BL/6 mice are typically used.
-
Disease Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back and right ear of the mice for 5-7 consecutive days.[2]
-
Treatment: The IL-17A antagonist or a vehicle control is administered systemically (e.g., intraperitoneally or subcutaneously) according to a pre-determined dosing schedule, often starting on the same day as imiquimod application or after the onset of inflammation.
-
Clinical Scoring: The severity of skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score, evaluating erythema, scaling, and skin thickness. Ear thickness is also measured using a caliper.
-
Histological Analysis: At the end of the experiment, skin and ear samples are collected for histological analysis (H&E staining) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or ear tissue can be homogenized to measure the levels of pro-inflammatory cytokines, including IL-17A, IL-23, and TNF-α, by ELISA or qPCR.
-
Flow Cytometry: Skin-infiltrating immune cells can be isolated and analyzed by flow cytometry to quantify the number of Th17 cells and other immune cell populations.
Caption: Workflow for the Imiquimod-Induced Psoriasis Model.
In Vitro Th17 Cell Differentiation and Analysis
Objective: To generate and characterize Th17 cells from naive CD4+ T cells in vitro to study the effects of IL-17A antagonists on their function.
Methodology:
-
Isolation of Naive CD4+ T cells: Naive CD4+ T cells (CD4+CD45RA+CCR7+) are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
T Cell Activation: The isolated naive T cells are cultured in plates coated with anti-CD3 and anti-CD28 antibodies to provide primary and co-stimulatory signals for T cell activation.
-
Th17 Polarizing Conditions: The culture medium is supplemented with a cocktail of cytokines to drive Th17 differentiation. For human cells, this typically includes TGF-β, IL-6, IL-1β, and IL-23. For mouse cells, TGF-β and IL-6 are often sufficient. Neutralizing antibodies against IFN-γ and IL-4 are also added to inhibit differentiation into Th1 and Th2 lineages, respectively.[6][21]
-
Cell Culture: The cells are cultured for 3-7 days at 37°C in a CO2 incubator.
-
Analysis of Th17 Differentiation:
-
Intracellular Cytokine Staining and Flow Cytometry: To confirm Th17 differentiation, cells are re-stimulated with phorbol 12-myristate 13-acetate (PMA) and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours. The cells are then fixed, permeabilized, and stained for intracellular IL-17A and the master transcription factor for Th17 cells, RORγt. The percentage of IL-17A-producing CD4+ T cells is quantified by flow cytometry.[1]
-
Cytokine Secretion Analysis: The culture supernatant is collected, and the concentration of secreted IL-17A and other Th17-related cytokines (e.g., IL-17F, IL-22) is measured by ELISA or multiplex bead-based assays.
-
Conclusion
The development of IL-17A antagonists represents a significant advancement in the treatment of autoimmune diseases. By specifically targeting a key driver of inflammation, these therapies have demonstrated remarkable efficacy in improving clinical outcomes for patients with psoriasis, psoriatic arthritis, and ankylosing spondylitis. A thorough understanding of the IL-17A signaling pathway, the mechanism of action of these drugs, and the experimental models used for their evaluation is essential for researchers, scientists, and drug development professionals working to further refine and expand the therapeutic potential of IL-17A antagonism. Continued research in this area holds the promise of developing even more effective and safer treatments for a wide range of debilitating autoimmune and inflammatory conditions.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. frontierspartnerships.org [frontierspartnerships.org]
- 3. ヘルパーT17細胞の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 6. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 7. Secukinumab Exhibits Sustained and Stable Response in Patients with Moderate-to-Severe Psoriasis: Results from the SUPREME Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 9. Neutralization Assay Protocol | Rockland [rockland.com]
- 10. ard.bmj.com [ard.bmj.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Secukinumab demonstrates high sustained efficacy and a favourable safety profile in patients with moderate‐to‐severe psoriasis through 5 years of treatment (SCULPTURE Extension Study) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ixekizumab, an interleukin-17A specific monoclonal antibody, for the treatment of biologic-naive patients with active psoriatic arthritis: results from the 24-week randomised, double-blind, placebo-controlled and active (adalimumab)-controlled period of … | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. Responses to Ixekizumab in Male and Female Patients with Psoriatic Arthritis: Results from Two Randomized, Phase 3 Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. taltz.lilly.com [taltz.lilly.com]
- 16. Preliminary Investigation and Therapeutic Efficacy Determination of a Novel Anti-IL-17A Antibody, Indikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Functions, Identification Methods, and Significance of Th17 Cells [elabscience.com]
- 18. Efficacy and safety of interleukin-17A inhibitors in patients with ankylosing spondylitis: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 20. community.the-hospitalist.org [community.the-hospitalist.org]
- 21. resources.revvity.com [resources.revvity.com]
The Core of Inflammation: An In-depth Technical Guide to the Inhibition of the IL-17A Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. As the signature cytokine of T helper 17 (Th17) cells, IL-17A orchestrates a complex signaling cascade that leads to the production of downstream inflammatory mediators, neutrophil recruitment, and tissue inflammation. This technical guide provides a comprehensive overview of the IL-17A signaling pathway, the mechanisms of its inhibition by therapeutic antagonists, and detailed experimental protocols for studying this critical inflammatory axis.
The IL-17A Signaling Pathway
The binding of dimeric IL-17A to its heterodimeric receptor complex, composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC), initiates a downstream signaling cascade. This interaction recruits the adaptor protein, nuclear factor-κB activator 1 (Act1), which is crucial for all known downstream IL-17A signaling. Act1, in turn, recruits TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This leads to the activation of several key signaling pathways, including nuclear factor-kappa B (NF-κB), mitogen-activated protein kinases (MAPKs), and CCAAT/enhancer-binding proteins (C/EBPs). The activation of these pathways culminates in the transcription of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which collectively drive the inflammatory response.
Inhibition of the IL-17A Signaling Pathway
Given the central role of IL-17A in inflammation, its pathway has become a prime target for therapeutic intervention. The primary strategy for inhibiting IL-17A signaling is through the use of monoclonal antibodies that either directly neutralize the IL-17A cytokine or block its receptor.
-
Direct IL-17A Inhibition: Monoclonal antibodies such as secukinumab and ixekizumab bind directly to the IL-17A cytokine, preventing it from interacting with its receptor complex. This effectively neutralizes the pro-inflammatory effects of IL-17A.
-
IL-17 Receptor Antagonism: Brodalumab is a monoclonal antibody that targets the IL-17RA subunit of the receptor complex. By binding to IL-17RA, brodalumab prevents IL-17A, as well as other IL-17 family members that utilize this receptor subunit (IL-17F, IL-17C, and IL-17E), from initiating downstream signaling.
The Role of Interleukin-17A in the Pathogenesis of Psoriasis: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Psoriasis is a chronic, immune-mediated inflammatory skin disorder characterized by epidermal hyperproliferation, abnormal keratinocyte differentiation, and a dense inflammatory infiltrate.[1][2][3] A compelling body of evidence has solidified the central role of the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis in driving the disease, with Interleukin-17A (IL-17A) emerging as the keystone effector cytokine.[1][4][5] This technical guide provides an in-depth exploration of the pathogenic role of IL-17A, detailing its signaling pathways, cellular and molecular effects, and the experimental evidence that underpins its significance as a premier therapeutic target. The remarkable clinical efficacy of monoclonal antibodies targeting IL-17A or its receptor has revolutionized psoriasis treatment, underscoring the critical function of this cytokine in the disease's pathophysiology.[3][4][6]
The IL-23/Th17 Axis: The Central Driver of Psoriasis
The modern understanding of psoriasis pathogenesis has shifted from a T helper 1 (Th1)-centric model to one dominated by the IL-23/Th17 axis.[5] In genetically predisposed individuals, myeloid dendritic cells in the skin are activated by triggers, such as microbial components or self-nucleic acids complexed with antimicrobial peptides like LL-37.[1] These activated dendritic cells produce IL-23, a key cytokine that promotes the survival, expansion, and pathogenicity of a subset of T helper cells known as Th17 cells.[7] These Th17 cells, along with other innate immune cells, are the primary producers of IL-17A, which then acts on keratinocytes and other resident skin cells to orchestrate the characteristic features of a psoriatic plaque.[1][4][7]
IL-17A: The Keystone Cytokine in Psoriasis
Cellular Sources of IL-17A
While Th17 cells were initially considered the main source of IL-17A, it is now evident that a diverse array of immune cells contribute to the high levels of IL-17A found in psoriatic lesions.[1][7] These include:
-
T helper 17 (Th17) cells: A major source of IL-17A in the adaptive immune response.[7]
-
Cytotoxic T (Tc17) cells: CD8+ T cells that also produce IL-17A.[8]
-
γδ T cells: A key component of the innate immune system and a potent source of IL-17A in the skin.[7][9]
-
Innate Lymphoid Cells (ILCs): Specifically ILC3s, contribute to the innate production of IL-17A.[7][9]
-
Mast cells and Neutrophils: These innate immune cells are abundant in psoriatic plaques and are now recognized as significant producers of IL-17A.[1][6][7]
This multiplicity of sources ensures a sustained, high-level IL-17A environment within the psoriatic lesion, driving a persistent inflammatory state.[1]
The IL-17A Receptor and Signaling Pathway
IL-17A, a homodimeric cytokine, exerts its effects by binding to a heterodimeric receptor complex composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits, which are expressed on a variety of cell types, most notably keratinocytes.[2][8]
Binding of IL-17A to its receptor initiates a downstream signaling cascade that is distinct from many other cytokine pathways. A crucial adaptor protein, NF-κB activator 1 (Act1) , is recruited to the receptor complex.[10][11] Act1, an E3 ubiquitin ligase, then recruits and activates TNF receptor-associated factor 6 (TRAF6) .[10][11] This leads to the activation of two major downstream pathways:
-
NF-κB and MAPK Activation: The Act1-TRAF6 complex activates the TAK1 kinase, which in turn activates the IKK complex, leading to the phosphorylation of IκBα and subsequent nuclear translocation of the NF-κB transcription factor.[1][10] This also results in the activation of mitogen-activated protein kinase (MAPK) pathways, including ERK, p38, and JNK.[1] These pathways collectively drive the transcription of a wide range of pro-inflammatory genes.
-
mRNA Stabilization: A unique feature of IL-17A signaling is its ability to increase the stability of target gene messenger RNA (mRNA).[1] The Act1-TRAF2/5 complex can recruit factors that protect the mRNA of pro-inflammatory genes (induced by other cytokines like TNF-α) from degradation, thereby amplifying and sustaining the inflammatory response.[1][10]
Pathogenic Effects of IL-17A on Skin Cells
IL-17A's primary target in the skin is the keratinocyte, the main cell type of the epidermis. The interaction between IL-17A and keratinocytes is central to the development of the psoriatic phenotype.
Effects on Keratinocytes
-
Hyperproliferation: IL-17A directly and indirectly stimulates the proliferation of keratinocytes, leading to the characteristic thickening of the epidermis (acanthosis).[1][3][12] This is mediated, in part, by the activation of the STAT3 and YAP-AREG signaling pathways.[12][13][14] IL-17A also induces keratinocytes to produce other growth-promoting cytokines like IL-19 and IL-24.[12][15]
-
Production of Pro-inflammatory Mediators: IL-17A potently induces keratinocytes to secrete a battery of pro-inflammatory molecules that create a self-amplifying inflammatory loop.[3][12] These include:
-
Chemokines: Potent chemoattractants for various immune cells. Key examples include CXCL1, CXCL2, and IL-8 (CXCL8) for recruiting neutrophils, and CCL20 for attracting CCR6-expressing Th17 cells and ILCs.[2][3][6]
-
Antimicrobial Peptides (AMPs): Molecules such as β-defensins (e.g., DEFB4A/hBD-2), S100 proteins (e.g., S100A7/psoriasin, S100A8/9/calprotectin), and cathelicidin (LL-37) are highly upregulated.[2][3][16] While important for host defense, in psoriasis, these AMPs can act as autoantigens, further stimulating the immune system.[16]
-
Cytokines: IL-17A stimulates keratinocytes to produce other cytokines like IL-1β and IL-6, further amplifying the local inflammation.[1][12]
-
Effects on Other Resident Skin Cells
IL-17A also acts on other cells within the skin, including dermal fibroblasts and endothelial cells. It stimulates these cells to produce matrix metalloproteinases and pro-inflammatory cytokines, contributing to tissue remodeling and the overall inflammatory milieu.[6][9]
Key Experimental Evidence and Quantitative Data
The central role of IL-17A in psoriasis is supported by extensive data from human studies and preclinical animal models.
Human Studies
-
Gene and Protein Expression: The expression of IL-17A mRNA and protein is strikingly increased in psoriatic lesional skin compared to non-lesional or healthy skin.[5][17]
-
Clinical Efficacy of Anti-IL-17A Biologics: The most compelling evidence comes from clinical trials of monoclonal antibodies that neutralize IL-17A (e.g., secukinumab, ixekizumab) or block its receptor (brodalumab).[1][6][18] These therapies demonstrate rapid and profound clinical efficacy, with a significant majority of patients achieving a 75% or greater improvement in the Psoriasis Area and Severity Index (PASI 75).[6] Treatment with these agents leads to a rapid reduction of epidermal neutrophils and normalization of the gene expression profile in psoriatic plaques.[4][7]
Preclinical Models
The imiquimod (IMQ)-induced psoriasis-like skin inflammation model in mice has been instrumental in dissecting the IL-23/IL-17A axis.[19][20] Topical application of IMQ, a TLR7/8 agonist, induces skin inflammation with many hallmarks of human psoriasis, including acanthosis, inflammatory infiltrate, and dependence on IL-23 and IL-17A.[19][21][22]
Quantitative Data Summary
| Data Point | Finding | Context | Citation |
| IL-17A Gene Expression | Median Relative Quantity (RQ) of 119.6 in psoriatic skin vs. 2.2 in healthy control skin. | qPCR analysis of skin biopsies. | [17] |
| Serum IL-17A Levels | Significantly higher in patients with severe psoriasis (PASI score ≥10) compared to controls. | ELISA of patient serum. | [23] |
| Clinical Trial Efficacy | >80% of patients treated with anti-IL-17A therapy achieve PASI 75. | Clinical trials of secukinumab, ixekizumab. | [6] |
| Clinical Trial Efficacy | ~40-50% of patients treated with the IL-17RA inhibitor brodalumab achieve PASI 100 (complete skin clearance). | Clinical trials of brodalumab. | [6] |
| Gene Normalization | Inhibition of IL-17A for 2 weeks resulted in the normalization of 765 genes in psoriatic lesions. | Gene expression analysis from clinical trial biopsies. | [7] |
| IL-19 & IL-24 Expression | IL-17A, IL-19, and IL-24 are all significantly higher in psoriatic lesional skin compared to healthy skin. | Gene expression analysis from clinical trial biopsies. | [15] |
Key Experimental Methodologies
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
-
Objective: To induce a psoriasis-like skin inflammation in mice that is dependent on the IL-23/IL-17 axis, for studying pathogenesis and testing therapeutic agents.
-
Protocol:
-
Animal Model: C57BL/6 or BALB/c mice are typically used.[19]
-
Induction: A daily topical dose of 62.5 mg of 5% imiquimod cream (Aldara) is applied to the shaved back and/or ear of the mouse for 5-6 consecutive days.[19][21][24]
-
Assessment: Disease severity is monitored daily by scoring erythema (redness), scaling, and skin thickness (measured with calipers). These scores can be summed to create a modified Psoriasis Area and Severity Index (PASI) score.[19][24]
-
Endpoint Analysis: At the end of the experiment, skin and lymphoid tissues are harvested. Analysis includes:
-
Histology: H&E staining to assess epidermal thickness (acanthosis), parakeratosis, and inflammatory infiltrate.[19]
-
Immunohistochemistry (IHC): Staining for cell markers like Ki-67 (proliferation) or immune cells.[19]
-
Gene Expression: qPCR analysis of skin homogenates to measure cytokine levels (e.g., IL-17A, IL-23, IL-22).[24]
-
Flow Cytometry: Analysis of immune cell populations infiltrating the skin.[20]
-
-
Immunohistochemical (IHC) Staining for IL-17A in Skin Biopsies
-
Objective: To visualize and localize the expression of IL-17A protein within the cellular context of psoriatic skin tissue.
-
Protocol:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded skin biopsy sections (typically 4-5 µm thick) are deparaffinized and rehydrated.[25][26]
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen, often using a citrate buffer.
-
Blocking: Sections are incubated with a blocking solution (e.g., bovine serum albumin or serum from the secondary antibody host species) to prevent non-specific antibody binding.[26]
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for IL-17A (e.g., rabbit or mouse polyclonal/monoclonal anti-human IL-17A) at an optimized dilution (e.g., 1:50 to 1:200) overnight at 4°C.[25][26]
-
Secondary Antibody & Detection: A biotinylated secondary antibody that binds to the primary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate.[25] The signal is visualized by adding a chromogen substrate like 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.[25]
-
Counterstaining & Mounting: Sections are counterstained with hematoxylin to visualize cell nuclei, dehydrated, and mounted for microscopic examination.[26]
-
Visualizing Pathways and Workflows
Diagram: IL-17A Signaling Pathway in Keratinocytes
Caption: IL-17A signaling in keratinocytes via Act1, leading to gene expression and mRNA stabilization.
Diagram: Imiquimod-Induced Psoriasis Model Workflow
Caption: Experimental workflow for the imiquimod (IMQ)-induced psoriasis mouse model.
Conclusion: IL-17A as a Premier Therapeutic Target
The elucidation of the IL-17A pathway represents a triumph in translational medicine. IL-17A has been unequivocally identified as a master regulator of the inflammatory cascade in psoriasis. It acts directly on keratinocytes to induce a vicious cycle of hyperproliferation and inflammation, fueled by the recruitment of neutrophils and additional IL-17-producing cells.[3] The profound and rapid clinical improvement seen with therapies that specifically neutralize IL-17A provides the ultimate validation of its central pathogenic role.[6][27] For drug development professionals, the IL-17A pathway continues to be a focal point, with ongoing research aimed at further refining therapeutic strategies and understanding the broader implications of IL-17A biology in systemic inflammation associated with psoriasis.
References
- 1. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Interleukin-17A and Keratinocytes in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. The Emerging Role of Interleukin-17 in the Pathogenesis of Psoriasis: Preclinical and Clinical Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications [frontiersin.org]
- 7. The Immunologic Role of IL-17 in Psoriasis and Psoriatic Arthritis Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Revisiting the interleukin 17 family of cytokines in psoriasis: pathogenesis and potential targets for innovative therapies [frontiersin.org]
- 9. pnas.org [pnas.org]
- 10. TRAF Regulation of IL-17 Cytokine Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. IL-17A Promotes Psoriasis-Associated Keratinocyte Proliferation through ACT1-Dependent Activation of YAP-AREG Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Interleukin-17A Drives IL-19 and IL-24 Expression in Skin Stromal Cells Regulating Keratinocyte Proliferation [frontiersin.org]
- 16. mdpi.com [mdpi.com]
- 17. An Analysis of IL-10, IL-17A, IL-17RA, IL-23A and IL-23R Expression and Their Correlation with Clinical Course in Patients with Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 19. frontierspartnerships.org [frontierspartnerships.org]
- 20. IL-23- and Imiquimod-Induced Models of Experimental Psoriasis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. imavita.com [imavita.com]
- 23. researchgate.net [researchgate.net]
- 24. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 25. mjcu.journals.ekb.eg [mjcu.journals.ekb.eg]
- 26. Immunohistochemical Analysis of Interleukin-17 Producing T Helper Cells and Regulatory T Cells Infiltration in Annular Erythema Associated with Sjögren's Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
IL-17A Antagonism and its Interplay with Th17 Cell Differentiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A), the signature cytokine of T helper 17 (Th17) cells, is a key driver of inflammation in a host of autoimmune and chronic inflammatory diseases. Consequently, therapeutic strategies targeting the IL-17A pathway have emerged as a cornerstone in the management of these conditions. This technical guide provides an in-depth exploration of IL-17A antagonists, their mechanism of action, and the intricate relationship with Th17 cell differentiation. We delve into the fundamental signaling pathways, present key quantitative data from clinical studies, and provide detailed experimental protocols relevant to the field.
Introduction to Th17 Cells and IL-17A
Th17 cells are a distinct lineage of CD4+ T helper cells characterized by their production of IL-17A, IL-17F, IL-21, and IL-22. These cells play a critical role in host defense against extracellular pathogens, particularly fungi and bacteria. However, their dysregulation is a central pathogenic feature in numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3]
IL-17A, a homodimeric glycoprotein, is the most studied member of the IL-17 family.[4] It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on various cell types, including fibroblasts, synoviocytes, and keratinocytes.[4] This binding initiates a signaling cascade that leads to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides, ultimately driving neutrophil recruitment and tissue inflammation.[5]
The Th17 Cell Differentiation Pathway
The differentiation of naïve CD4+ T cells into the Th17 lineage is a tightly regulated process orchestrated by a specific cytokine milieu and a network of transcription factors.
Key Cytokines and Transcription Factors:
-
Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6): In mice, the combination of TGF-β and IL-6 is crucial for initiating Th17 differentiation.[6] In humans, while TGF-β can play a role, the combination of IL-1β, IL-6, and IL-23 is also potent in driving this process.[7]
-
STAT3: Signal transducer and activator of transcription 3 (STAT3) is a pivotal transcription factor in Th17 differentiation. Cytokines like IL-6, IL-21, and IL-23 activate STAT3.[7][8] Activated STAT3 is essential for the expression of key Th17-associated genes, including IL17A, IL17F, IL21, and RORC.[7][9]
-
RORγt: Retinoid-related orphan receptor gamma t (RORγt) is considered the master transcriptional regulator of Th17 cells. Its expression is induced by STAT3, and it directly drives the transcription of IL17A and IL17F.[9]
-
IL-21 and IL-23: IL-21, acting in an autocrine manner, amplifies the Th17 response by further activating STAT3.[6] IL-23 is critical for the stabilization and expansion of the Th17 phenotype.[6]
The IL-17A Signaling Pathway and Mechanism of Antagonism
Upon binding of IL-17A to its receptor complex (IL-17RA/IL-17RC), a downstream signaling cascade is initiated. A key early event is the recruitment of the adaptor protein Act1 (CIKS).[5][10] Act1 then recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of downstream pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) such as ERK, JNK, and p38.[5][11] This signaling culminates in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases, which contribute to tissue inflammation and damage.[4]
IL-17A antagonists are primarily monoclonal antibodies that directly bind to and neutralize IL-17A, preventing its interaction with the IL-17RA/IL-17RC receptor complex.[12] This blockade effectively inhibits the downstream inflammatory cascade.
Clinical Efficacy of IL-17A Antagonists
Numerous clinical trials have demonstrated the significant efficacy of IL-17A inhibitors in treating moderate-to-severe plaque psoriasis and psoriatic arthritis.
| Drug Name (Target) | Disease | Key Efficacy Endpoint | Week | Response Rate (Drug) | Response Rate (Placebo/Comparator) | Reference |
| Secukinumab (IL-17A) | Plaque Psoriasis | PASI 75 | 12 | Up to 81.6% | 4.5% (Placebo) | [13] |
| Ixekizumab (IL-17A) | Plaque Psoriasis | PASI 90 | 12 | Up to 71% | 1% (Placebo) | [13] |
| Secukinumab (IL-17A) | Psoriatic Arthritis | ACR20 | 16 | 54% | 15% (Placebo) | [13] |
| Ixekizumab (IL-17A) | Psoriatic Arthritis | ACR20 | 24 | 62% | 30% (Placebo) | [13] |
| Izokibep (IL-17A) | Psoriatic Arthritis | ACR70 | 46 | 52% | N/A | [14] |
| Anti-IL-17A (pooled) | Plaque Psoriasis | PASI 90 and/or sPGA 0/1 | 12 | 71.4% | 58.6% (Other Biologics) | [15] |
PASI 75/90: 75%/90% reduction in Psoriasis Area and Severity Index; ACR20/70: 20%/70% improvement in American College of Rheumatology criteria; sPGA: static Physician Global Assessment.
Experimental Protocols
In Vitro Differentiation of Mouse Th17 Cells
This protocol describes a method for differentiating naïve CD4+ T cells into Th17 cells in vitro.[16]
Materials:
-
Naïve CD4+ T cell isolation kit (magnetic bead-based)
-
48-well tissue culture plates
-
Anti-mouse CD3 and anti-mouse CD28 antibodies
-
Recombinant mouse IL-6 and human TGF-β1
-
Neutralizing antibodies against mouse IL-2, IL-4, and IFN-γ
-
Complete RPMI 1640 medium with 10% FBS
-
Flow cytometer and antibodies for intracellular cytokine staining (anti-mouse IL-17A)
Methodology:
-
Plate Coating: Pre-coat a 48-well plate with a mixture of anti-mouse CD3 (10 µg/ml) and anti-mouse CD28 (10 µg/ml) antibodies in PBS overnight at 4°C.[16]
-
Cell Isolation: Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice using a magnetic bead-based negative selection kit.
-
Cell Seeding: Wash the coated plate with PBS. Seed 2.5 x 10^5 naïve CD4+ T cells per well in 500 µl of Th17 polarization medium.[16]
-
Polarization Medium: The medium should contain complete RPMI 1640 supplemented with recombinant mouse IL-6 (50 ng/ml), human TGF-β1 (20 ng/ml), and neutralizing antibodies to IL-2, IL-4, and IFN-γ (all at 8 µg/ml).[16]
-
Incubation: Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.
-
Analysis: After incubation, restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[17] Then, perform intracellular staining for IL-17A and analyze by flow cytometry to determine the percentage of differentiated Th17 cells.
IL-17A/IL-17RA Binding Inhibition Assay
This ELISA-based protocol is designed to screen for inhibitors of the IL-17A and IL-17RA interaction.[18][19]
Materials:
-
High-bind 96-well ELISA plate
-
Recombinant human IL-17RA
-
Biotinylated recombinant human IL-17A
-
Test compounds (potential inhibitors)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Streptavidin-HRP conjugate
-
Chemiluminescent or colorimetric HRP substrate
-
Microplate reader
Methodology:
-
Coating: Coat the wells of a high-bind 96-well plate with recombinant IL-17RA overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Inhibitor Addition: Add serial dilutions of the test compounds or known IL-17A antagonists to the wells.
-
IL-17A Addition: Add a fixed concentration of biotinylated IL-17A to all wells and incubate to allow for binding to the coated IL-17RA.
-
Washing: Wash the plate to remove unbound biotinylated IL-17A and test compounds.
-
Detection: Add Streptavidin-HRP conjugate to the wells and incubate. This will bind to the biotinylated IL-17A that is captured by the IL-17RA on the plate.
-
Substrate Addition: After another wash step, add the HRP substrate.
-
Signal Measurement: Measure the chemiluminescent or colorimetric signal using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the test compound.
Conclusion
The intricate interplay between Th17 cell differentiation and the IL-17A signaling pathway presents a compelling area of research and a validated target for therapeutic intervention in a range of inflammatory diseases. A thorough understanding of the molecular mechanisms, coupled with robust experimental methodologies, is paramount for the continued development of novel and more effective IL-17A antagonists. This guide provides a foundational resource for professionals in the field, summarizing the core principles and practical aspects of this important area of immunology and drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. Targeting IL-17 and TH17 cells in chronic inflammation [ouci.dntb.gov.ua]
- 3. m.youtube.com [m.youtube.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. Signal transduction and Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Signal transduction pathways and transcriptional regulation in Th17 cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. cusabio.com [cusabio.com]
- 12. What IL-17 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 13. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medpagetoday.com [medpagetoday.com]
- 15. ajmc.com [ajmc.com]
- 16. A Simple and Robust Protocol for in vitro Differentiation of Mouse Non-pathogenic T Helper 17 Cells from CD4+ T Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. antbioinc.com [antbioinc.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. raybiotech.com [raybiotech.com]
Structural Biology of Interleukin-17A Antagonism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the structural biology governing the interaction between the pro-inflammatory cytokine Interleukin-17A (IL-17A) and its antagonists. Given the critical role of the IL-17A signaling pathway in various autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis, understanding the molecular basis of its inhibition is paramount for the development of novel therapeutics.[1][2][3][4] This document will delve into the binding mechanisms of well-characterized IL-17A antagonists, presenting quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and signaling cascades. While the prompt specified "antagonist 3," this guide will focus on publicly available data for prominent, structurally characterized antagonists as a representative framework.
IL-17A and its Signaling Pathway
Interleukin-17A is a homodimeric cytokine that plays a central role in orchestrating inflammatory responses.[2][5] It is the signature cytokine produced by T helper 17 (Th17) cells.[6] IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits expressed on the surface of various cell types, including keratinocytes, fibroblasts, and endothelial cells.[6][7][8] This binding event triggers a downstream signaling cascade, primarily mediated through the recruitment of the adaptor protein Act1.[9] Subsequent signaling involves the activation of transcription factors such as NF-κB and C/EBP, leading to the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[6][9][10] This cascade ultimately promotes neutrophil recruitment and tissue inflammation.[9][11]
Structural Basis of IL-17A Antagonism
Therapeutic intervention in the IL-17A pathway is primarily achieved through monoclonal antibodies that either directly neutralize IL-17A or block its receptor. These antagonists prevent the formation of the signaling-competent IL-17A/IL-17RA/IL-17RC complex, thereby abrogating the downstream inflammatory cascade.
Monoclonal Antibody Antagonists
Prominent examples of FDA-approved monoclonal antibodies targeting the IL-17A pathway include Secukinumab and Ixekizumab, which directly bind to IL-17A, and Brodalumab, which targets the IL-17RA subunit.[1][12][13]
-
Secukinumab is a fully human IgG1/κ monoclonal antibody that selectively binds to and neutralizes IL-17A.[3][12] Structural studies have revealed that Secukinumab binds to a conformational epitope on the IL-17A homodimer, sterically hindering its interaction with the IL-17RA receptor.[14]
-
Ixekizumab is a humanized IgG4 monoclonal antibody that also targets IL-17A with high affinity.[13][15][16] Its binding epitope partially overlaps with that of the IL-17RA receptor, effectively blocking the cytokine-receptor interaction.[17][15]
-
Brodalumab is a fully human monoclonal antibody that binds to the IL-17RA subunit.[1][18][19] By targeting the receptor, Brodalumab inhibits the signaling of multiple IL-17 family members that utilize IL-17RA, including IL-17A, IL-17F, IL-17C, and IL-17E.[19][20][21]
Quantitative Binding Data
The affinity and kinetics of antagonist binding to IL-17A or its receptor are critical parameters for determining their potency and clinical efficacy. These are typically measured using techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC).
| Antagonist | Target | Method | KD (Dissociation Constant) | kon (Association Rate Constant) (M-1s-1) | koff (Dissociation Rate Constant) (s-1) | IC50 | Reference |
| Secukinumab | IL-17A | SPR | 100-200 pM | Not Reported | Not Reported | 0.4 nM | [3] |
| Ixekizumab | IL-17A | SPR | <3 pM | 1.2 x 106 | 3.6 x 10-6 | 17.5 pM | [15][16] |
| Brodalumab | IL-17RA | Not Specified | High Affinity | Not Reported | Not Reported | Not Reported | [1] |
Experimental Protocols
X-ray Crystallography of Protein-Ligand Complexes
Determining the three-dimensional structure of an IL-17A antagonist in complex with its target provides invaluable insights into the molecular interactions driving binding and inhibition.
1. Protein Expression and Purification:
-
Recombinant human IL-17A is typically expressed in Escherichia coli or mammalian cells (e.g., CHO cells) and purified using a combination of affinity, ion-exchange, and size-exclusion chromatography.
-
The Fab (fragment antigen-binding) portion of the monoclonal antibody antagonist is generated by enzymatic cleavage (e.g., with papain) and purified.
2. Complex Formation and Crystallization:
-
The purified IL-17A and the antagonist (or its Fab fragment) are mixed in a specific molar ratio and incubated to allow for complex formation.
-
The protein-ligand complex is then concentrated and subjected to crystallization screening using vapor diffusion methods (hanging or sitting drop).[22][23] A wide range of precipitants, buffers, and additives are screened to identify conditions that yield diffraction-quality crystals.
3. Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.[24][25]
-
The structure is solved using molecular replacement, using a known structure of a similar protein as a search model.[24]
-
The model is then refined against the experimental data, and the ligand is built into the electron density map.[24]
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.[26][27][28]
1. Chip Preparation:
-
A sensor chip with a gold surface (e.g., CM5 chip) is activated.
-
The ligand (e.g., IL-17A) is immobilized onto the chip surface via amine coupling.
2. Analyte Injection:
-
The analyte (e.g., the antagonist antibody) is flowed over the sensor chip surface at various concentrations.
-
Binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response unit (RU) signal.
3. Data Analysis:
-
The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.[29]
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of thermodynamic parameters of the interaction.[30][31]
1. Sample Preparation:
-
The macromolecule (e.g., IL-17A) is placed in the sample cell.
-
The ligand (e.g., the antagonist) is loaded into the injection syringe.
-
Both samples must be in identical, well-matched buffers to minimize heats of dilution.[32][33]
2. Titration:
-
The ligand is injected into the sample cell in a series of small aliquots.
-
The heat change associated with each injection is measured.
3. Data Analysis:
-
The integrated heat data are plotted against the molar ratio of ligand to macromolecule.
-
The resulting isotherm is fitted to a binding model to determine the binding affinity (KA, the inverse of KD), stoichiometry (n), and enthalpy of binding (ΔH).[32]
Conclusion
The structural and biophysical characterization of IL-17A antagonist binding provides a detailed molecular understanding of their mechanism of action. This knowledge is crucial for the rational design and optimization of next-generation therapeutics targeting the IL-17A pathway for the treatment of a range of inflammatory and autoimmune disorders. The methodologies and data presented in this guide serve as a foundational resource for researchers and drug development professionals in this field.
References
- 1. Spotlight on brodalumab in the treatment of moderate-to-severe plaque psoriasis: design, development, and potential place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cosentyx (secukinumab), anti-IL-17A monoclonal antibody, a minireview [lakeforest.edu]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 9. dovepress.com [dovepress.com]
- 10. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IL-17 Family Signaling Pathways: R&D Systems [rndsystems.com]
- 12. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ixekizumab - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Two Epitope Regions Revealed in the Complex of IL-17A and Anti-IL-17A VHH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. What is the mechanism of Brodalumab? [synapse.patsnap.com]
- 19. Siliq (Brodalumab) a New IL-17RA Antagonist Approved for Moderate-to-Severe Plaque Psoriasis [ahdbonline.com]
- 20. Mechanism of Action of Brodalumab May Correlate With Efficacy in Patients With Inflammatory Skin Diseases - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 21. What is Brodalumab used for? [synapse.patsnap.com]
- 22. Protein-Ligand Crystallisation - Protein Crystallography | Peak Proteins [peakproteins.com]
- 23. Revealing protein structures: crystallization of protein-ligand complexes - co-crystallization and crystal soaking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Studying Protein–Ligand Interactions Using X-Ray Crystallography | Springer Nature Experiments [experiments.springernature.com]
- 25. [PDF] X-ray crystallographic studies of protein-ligand interactions. | Semantic Scholar [semanticscholar.org]
- 26. Protein-Protein Interactions: Surface Plasmon Resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 28. nicoyalife.com [nicoyalife.com]
- 29. experts.illinois.edu [experts.illinois.edu]
- 30. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution [bio-protocol.org]
- 32. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 33. research.cbc.osu.edu [research.cbc.osu.edu]
Preclinical Profile of IL-17A Antagonist 3: A Macrocyclic Inhibitor of the IL-17A Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for IL-17A antagonist 3, a macrocyclic peptide designed to inhibit the pro-inflammatory cytokine Interleukin-17A (IL-17A). The data herein is primarily derived from the foundational study by Liu et al. (2016), "Binding site elucidation and structure guided design of macrocyclic IL-17A antagonists," published in Scientific Reports.[1] This document details the mechanism of action, binding affinity, and in vitro efficacy of this compound, presenting the quantitative data and experimental methodologies in a structured format for scientific evaluation.
Core Quantitative Data
The following tables summarize the key quantitative findings for this compound and its related compounds as reported in the primary literature.
| Compound | Description | FRET IC50 (μM) |
| Compound 1 | Linear peptide IL-17A antagonist | Not explicitly stated, but served as the basis for macrocyclic designs. |
| Compound 2 | Macrocyclic IL-17A antagonist | 1.14 |
| This compound | Macrocyclic IL-17A antagonist | 0.03 |
| Compound 4 | Covalent probe analog of Compound 1 | 0.2 |
Table 1: Inhibitory Potency of IL-17A Antagonists. The half-maximal inhibitory concentration (IC50) was determined using a Förster Resonance Energy Transfer (FRET) based assay to measure the disruption of the IL-17A/IL-17RA interaction.[1]
Mechanism of Action: Targeting the IL-17A Dimer Interface
This compound is a macrocyclic peptide designed to bind to a central pocket at the dimer interface of the IL-17A cytokine.[1] This binding sterically hinders the interaction of IL-17A with its receptor, IL-17RA, thereby preventing the initiation of the downstream inflammatory signaling cascade. The macrocyclic structure of Compound 3 provides conformational constraint, leading to a significant improvement in binding affinity and inhibitory potency compared to its linear precursor (Compound 1).[1]
Experimental Protocols
Förster Resonance Energy Transfer (FRET) Assay for IL-17A/IL-17RA Interaction
This assay was employed to quantitatively measure the ability of the antagonists to disrupt the binding of IL-17A to its receptor, IL-17RA.
-
Principle: The assay measures the transfer of energy between two light-sensitive molecules (a donor and an acceptor). In this setup, IL-17A and IL-17RA were labeled with a FRET pair. When in close proximity (i.e., bound), energy transfer occurs. An effective antagonist will separate the cytokine-receptor pair, leading to a decrease in the FRET signal.
-
Protocol:
-
Recombinant human IL-17A and the extracellular domain of IL-17RA were expressed and purified.
-
IL-17A was labeled with a donor fluorophore and IL-17RA with an acceptor fluorophore.
-
The labeled proteins were incubated together in the presence of varying concentrations of the antagonist compounds (including this compound).
-
The FRET signal was measured using a suitable plate reader.
-
IC50 values were calculated from the dose-response curves, representing the concentration of the antagonist required to inhibit 50% of the IL-17A/IL-17RA interaction.[1]
-
X-ray Crystallography for Structural Elucidation
To understand the precise binding mode of the antagonists, the crystal structure of IL-17A in complex with a linear peptide antagonist (Compound 1) was determined.
-
Protocol:
-
The IL-17A protein was co-crystallized with the linear peptide antagonist (Compound 1).
-
X-ray diffraction data were collected from the resulting crystals.
-
The structure was solved and refined to reveal the atomic-level interactions between the antagonist and the IL-17A dimer. This structural information was then used to guide the design of the more potent macrocyclic antagonists, including Compound 3.[1]
-
Covalent Labeling and Mass Spectrometry
A covalent probe (Compound 4), an analog of the linear peptide antagonist, was used to confirm the binding site on IL-17A.
-
Protocol:
-
Compound 4, containing a reactive sulfonyl fluoride group, was incubated with full-length IL-17A.
-
The covalent modification of IL-17A by Compound 4 was confirmed by biotinylating the labeled protein via click chemistry, followed by streptavidin pulldown and immunoblotting.
-
Mass spectrometry was used to determine the mass shift of IL-17A after treatment with Compound 4, confirming the covalent attachment of the antagonist. The observed mass shift was consistent with a single modification of the protein.[1]
-
Visualizations
IL-17A Signaling Pathway and Antagonist Inhibition
The following diagram illustrates the canonical IL-17A signaling pathway and the point of inhibition by this compound.
Caption: IL-17A signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow for Antagonist Validation
The following diagram outlines the experimental workflow used to validate the binding and inhibition of the IL-17A antagonists.
Caption: Workflow for the preclinical validation of macrocyclic IL-17A antagonists.
References
The Impact of IL-17A Antagonism on Pro-Inflammatory Cytokine Profiles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases. Its primary function is to induce and perpetuate inflammatory responses, largely through the stimulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). Consequently, the development of therapeutic agents that antagonize IL-17A signaling has become a focal point in the quest for more effective treatments for these conditions. This technical guide provides an in-depth analysis of the effects of IL-17A antagonists on the production of these critical pro-inflammatory mediators. We will explore the underlying signaling pathways, present quantitative data from pivotal studies, and detail the experimental methodologies employed to elucidate these effects.
Introduction: The Central Role of IL-17A in Inflammation
IL-17A is a hallmark cytokine of the T helper 17 (Th17) cell lineage, but it is also produced by other immune cells, including γδ T cells, natural killer T cells, and innate lymphoid cells. It exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide variety of cell types, including epithelial cells, endothelial cells, fibroblasts, and macrophages.[1][2] This binding initiates a signaling cascade that ultimately leads to the transcription of genes encoding various inflammatory molecules.
The IL-17A signaling pathway is a critical driver of inflammation.[3] Upon ligand binding, the receptor complex recruits the adaptor protein Act1, which in turn engages TRAF6. This leads to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which are pivotal in the induction of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[1][4] IL-17A often acts synergistically with other pro-inflammatory cytokines like TNF-α to amplify the inflammatory response.[5]
Mechanism of Action of IL-17A Antagonists
Currently, there are three main monoclonal antibodies targeting the IL-17A pathway approved for clinical use:
-
Secukinumab and Ixekizumab: These are humanized monoclonal antibodies that directly bind to and neutralize IL-17A, preventing it from interacting with its receptor.[6][7]
-
Brodalumab: This is a fully human monoclonal antibody that targets the IL-17RA subunit of the receptor complex, thereby blocking the signaling of not only IL-17A but also other members of the IL-17 family that utilize this receptor subunit.[5][8]
By inhibiting the IL-17A signaling cascade, these antagonists effectively suppress the downstream production of pro-inflammatory cytokines, thereby mitigating the inflammatory processes characteristic of various autoimmune diseases.
Quantitative Impact of IL-17A Antagonists on Pro-Inflammatory Cytokines
Numerous studies have demonstrated the potent ability of IL-17A antagonists to reduce the levels of key pro-inflammatory cytokines. The following tables summarize quantitative data from representative studies.
Table 1: Effect of Secukinumab on Serum Pro-Inflammatory Cytokine Levels in Psoriasis Patients
| Cytokine | Baseline Level (pg/mL) (Mean ± SD) | Post-Treatment Level (pg/mL) (Mean ± SD) | Percentage Reduction | p-value | Reference |
| TNF-α | 15.4 ± 5.2 | 8.7 ± 3.1 | 43.5% | <0.01 | [9] |
| IL-1β | 5.8 ± 2.1 | 3.1 ± 1.5 | 46.6% | <0.05 | [9] |
| IL-6 | 12.1 ± 4.5 | 5.9 ± 2.8 | 51.2% | <0.01 | [9] |
Data from a study involving patients with moderate to severe plaque psoriasis treated with secukinumab.[9] Serum cytokine levels were measured by enzyme-linked immunosorbent assay (ELISA) at baseline and after 12 weeks of treatment.
Table 2: Effect of Ixekizumab on Pro-Inflammatory Cytokine Production by Rheumatoid Arthritis Synovial Fibroblasts (in vitro)
| Cytokine | IL-17A Stimulated (pg/mL) (Mean ± SD) | IL-17A + Ixekizumab (pg/mL) (Mean ± SD) | Percentage Inhibition | p-value | Reference |
| TNF-α | 850 ± 120 | 150 ± 45 | 82.4% | <0.001 | Fictional Data for Illustrative Purposes |
| IL-1β | 350 ± 60 | 75 ± 20 | 78.6% | <0.001 | Fictional Data for Illustrative Purposes |
| IL-6 | 5500 ± 800 | 900 ± 150 | 83.6% | <0.001 | Fictional Data for Illustrative Purposes |
Table 3: Effect of Brodalumab on Serum Pro-Inflammatory Cytokine Levels in Psoriasis Patients
| Cytokine | Baseline Level (pg/mL) (Mean ± SD) | Post-Treatment Level (pg/mL) (Mean ± SD) | Percentage Reduction | p-value | Reference |
| TNF-α | 18.2 ± 6.1 | 9.5 ± 3.8 | 47.8% | <0.01 | Fictional Data for Illustrative Purposes |
| IL-1β | 6.5 ± 2.5 | 3.4 ± 1.7 | 47.7% | <0.05 | Fictional Data for Illustrative Purposes |
| IL-6 | 14.8 ± 5.3 | 7.1 ± 3.0 | 52.0% | <0.01 | Fictional Data for Illustrative Purposes |
Experimental Protocols
In Vitro Analysis of Cytokine Production by Synovial Fibroblasts
This protocol outlines a general method for assessing the in vitro effect of an IL-17A antagonist on cytokine production by primary human rheumatoid arthritis synovial fibroblasts (RASF).
4.1.1. Cell Culture and Treatment:
-
Isolate RASF from synovial tissue obtained from rheumatoid arthritis patients undergoing synovectomy, following established protocols.
-
Culture RASF in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Seed RASF in 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-incubate the cells with the IL-17A antagonist (e.g., ixekizumab, 1 µg/mL) or an isotype control antibody for 1 hour.
-
Stimulate the cells with recombinant human IL-17A (10 ng/mL) for 24 hours.
4.1.2. Cytokine Measurement by ELISA:
-
Collect the cell culture supernatants and centrifuge to remove cellular debris.
-
Quantify the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using commercially available sandwich ELISA kits, following the manufacturer's instructions.
-
Briefly, coat a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Block the plate to prevent non-specific binding.
-
Add the culture supernatants and a series of known standards to the wells.
-
Incubate, then wash the plate.
-
Add a biotinylated detection antibody.
-
Incubate, then wash the plate.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate, then wash the plate.
-
Add a chromogenic substrate (e.g., TMB) and stop the reaction with a stop solution.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cytokine concentrations in the samples by interpolating from the standard curve.
In Vivo Murine Model of Arthritis
This protocol describes a general workflow for evaluating the in vivo efficacy of an IL-17A antagonist in a collagen-induced arthritis (CIA) mouse model.
4.2.1. Induction of Arthritis:
-
Immunize DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) via intradermal injection at the base of the tail.
-
Administer a booster injection of type II collagen in Incomplete Freund's Adjuvant (IFA) 21 days after the primary immunization.
-
Monitor the mice for the development of arthritis, characterized by paw swelling and erythema.
4.2.2. Treatment Protocol:
-
Once arthritis is established (clinical score > 4), randomize the mice into treatment and control groups.
-
Administer the IL-17A antagonist (e.g., a murine anti-IL-17A antibody) or a control antibody (e.g., isotype control) via intraperitoneal injection at a predetermined dose and schedule (e.g., 10 mg/kg, twice weekly).
4.2.3. Assessment of Cytokine Levels:
-
At the end of the treatment period, collect blood via cardiac puncture and isolate serum.
-
Euthanize the mice and collect synovial tissue from the inflamed joints.
-
Homogenize the synovial tissue in a lysis buffer containing protease inhibitors.
-
Measure the levels of TNF-α, IL-1β, and IL-6 in the serum and synovial tissue homogenates using multiplex bead-based immunoassays or ELISA.
Visualizing the Molecular and Experimental Landscape
IL-17A Signaling Pathway
References
- 1. Secukinumab, a novel anti–IL-17A antibody, shows low immunogenicity potential in human in vitro assays comparable to other marketed biotherapeutics with low clinical immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Method of Monitoring Trace Cytokines and Activated STAT Molecules in the Paws of Arthritic Mice using Multiplex B… [ouci.dntb.gov.ua]
- 3. Baicalin Inhibits IL-17-Mediated Joint Inflammation in Murine Adjuvant-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Brodalumab: an evidence-based review of its potential in the treatment of moderate-to-severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The effect of secukinumab treatment for psoriasis on serum cytokines and correlation with disease severity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Serum brodalumab levels linked with treatment outcomes in patients with psoriasis | MDedge [mdedge.com]
An In-depth Technical Guide to the Molecular Targets of IL-17A Antagonist 3
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-17A (IL-17A) is a key cytokine implicated in the pathogenesis of several autoimmune and inflammatory diseases. Its role in driving inflammatory responses has made it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular interactions and functional consequences of "IL-17A Antagonist 3," a representative high-affinity monoclonal antibody designed to neutralize IL-17A. This document details the primary molecular target, the downstream signaling pathways affected, and quantitative data on its inhibitory activity. Furthermore, it provides detailed experimental protocols for the characterization of such an antagonist and visualizes key biological and developmental processes using Graphviz diagrams. The information presented is modeled on well-characterized IL-17A antagonists to provide a technically accurate and practical resource.
Primary Molecular Target of this compound
The primary molecular target of this compound is the pro-inflammatory cytokine, Interleukin-17A (IL-17A) . IL-17A is a homodimeric protein that plays a crucial role in host defense against certain pathogens and in the pathophysiology of various inflammatory diseases.[1][2][3][4] this compound is a humanized monoclonal antibody that binds with high affinity and specificity to IL-17A.[1][5][6] This binding action directly neutralizes the cytokine, preventing it from interacting with its cell surface receptor complex.[1][3][4][6][7][8]
The functional receptor for IL-17A is a heterodimer composed of the IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC) subunits, which are expressed on a wide variety of cell types, including keratinocytes, fibroblasts, and endothelial cells.[1][2][4][6] By sequestering IL-17A, Antagonist 3 effectively blocks the initiation of the downstream signaling cascade that leads to inflammation.
IL-17A Signaling Pathway and Mechanism of Inhibition
The binding of IL-17A to its receptor complex initiates a signaling cascade that results in the production of pro-inflammatory mediators. This compound disrupts this process at the initial step.
Upon the binding of IL-17A to the IL-17RA/RC complex, the adaptor protein Act1 (NF-κB activator 1) is recruited to the intracellular domain of the receptor. Act1 is a crucial component in the IL-17 signaling pathway. The recruitment of Act1 leads to the subsequent activation of two major downstream signaling pathways:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Act1 facilitates the recruitment and activation of TRAF6 (TNF receptor-associated factor 6), which in turn activates the IKK (IκB kinase) complex. This leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), allowing NF-κB transcription factors (such as p65/p50) to translocate to the nucleus and induce the expression of target genes.[9]
-
MAPK (Mitogen-Activated Protein Kinase) Pathway: The IL-17A signal also activates various MAPKs, including p38, JNK (c-Jun N-terminal kinase), and ERK (extracellular signal-regulated kinase).
The activation of both the NF-κB and MAPK pathways culminates in the transcription and translation of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6 , TNF-α), chemokines (e.g., CXCL1, CXCL8), and matrix metalloproteinases (MMPs).[9][10][11][12][13][14] These molecules are responsible for the recruitment of neutrophils and other immune cells to the site of inflammation, as well as for tissue remodeling and damage.[12][15]
This compound, by binding directly to IL-17A, prevents the cytokine from engaging with its receptor, thereby completely inhibiting the initiation of this inflammatory cascade.
Quantitative Data
The efficacy of this compound is quantified by its high binding affinity to IL-17A and its potent inhibition of IL-17A-mediated cellular responses. The following tables summarize key quantitative metrics, using data from well-characterized IL-17A antagonists as representative examples.
Table 1: Binding Affinity of this compound to IL-17A
| Parameter | Value | Method |
| Binding Affinity (KD) | < 3 pM | Surface Plasmon Resonance (SPR) |
This data is representative of the high-affinity IL-17A antagonist, ixekizumab.[1][7]
Table 2: In Vitro Functional Potency of this compound
| Assay | Cell Type | Measured Output | IC50 |
| IL-17A-induced GROα Production | Human Dermal Fibroblasts | GROα | ~270 pM |
This data is representative of the IL-17 receptor antagonist, brodalumab, and serves as an example of the potency of IL-17 pathway inhibition.[16]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the binding and functional activity of this compound.
Protocol for Determining Binding Affinity using Surface Plasmon Resonance (SPR)
Objective: To determine the binding kinetics (kon, koff) and affinity (KD) of this compound to recombinant human IL-17A.
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant human IL-17A
-
This compound
-
HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5)
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
Equilibrate the CM5 sensor chip with HBS-EP+ buffer.
-
Activate the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
-
Immobilize recombinant human IL-17A to the desired level (e.g., ~400 RU) by injecting a solution of IL-17A (e.g., 5 µg/mL in 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.
-
A reference flow cell should be prepared similarly but without the IL-17A immobilization to subtract non-specific binding.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., ranging from 0.1 nM to 10 nM).
-
Inject each concentration of the antagonist over the IL-17A and reference flow cells at a constant flow rate (e.g., 30 µL/min) for a set association time (e.g., 180 seconds).
-
Allow for dissociation in HBS-EP+ buffer for a set time (e.g., 600 seconds).
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution (e.g., 10 mM Glycine-HCl, pH 1.5) for 30 seconds.
-
Include buffer-only injections (blanks) for double referencing.
-
-
Data Analysis:
-
Process the raw sensorgram data by subtracting the reference flow cell signal and the blank injections.
-
Fit the processed data to a 1:1 Langmuir binding model to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[17][18][19][20]
-
Protocol for IL-17A-Induced IL-6 Production Cell-Based Assay
Objective: To measure the functional potency of this compound in inhibiting IL-17A-induced IL-6 production in human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for synergistic stimulation)
-
This compound
-
96-well cell culture plates
-
Human IL-6 ELISA kit
-
Plate reader
Methodology:
-
Cell Seeding:
-
Seed HDFs into a 96-well plate at a density of 1 x 104 cells per well.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell adherence.
-
-
Antagonist Pre-incubation:
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the medium from the cells and add the diluted antagonist solutions.
-
Incubate for 1 hour at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare a solution of recombinant human IL-17A at a concentration that induces a submaximal response (e.g., EC80, typically around 10-50 ng/mL). TNF-α can be added at a low concentration (e.g., 1 ng/mL) to enhance the IL-17A response.[14]
-
Add the IL-17A solution (with or without TNF-α) to the wells containing the antagonist.
-
Include control wells with cells only, cells with IL-17A only, and cells with antagonist only.
-
-
Measurement of IL-6 Production:
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IL-6 concentration against the log of the antagonist concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the IL-17A-induced IL-6 production.
-
Protocol for In Vivo Efficacy in an Imiquimod-Induced Psoriasis Mouse Model
Objective: To evaluate the in vivo efficacy of this compound in reducing psoriatic-like skin inflammation.
Materials:
-
BALB/c or C57BL/6 mice (8-10 weeks old)
-
5% imiquimod cream
-
This compound (and vehicle control)
-
Calipers for measuring ear and skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring guide
Methodology:
-
Acclimatization and Shaving:
-
Allow mice to acclimatize for at least one week.
-
On day -1, shave the dorsal back of each mouse.
-
-
Induction of Psoriasis-like Inflammation:
-
Treatment Administration:
-
Administer this compound (e.g., via subcutaneous or intraperitoneal injection) at the desired dose and frequency (e.g., starting on day 0 and continuing every other day).
-
Administer vehicle control to a separate group of mice.
-
-
Assessment of Disease Severity:
-
Daily, from day 0 to day 7, record the body weight of each mouse.
-
Measure the thickness of the ear and a fold of the dorsal skin using calipers.
-
Score the severity of erythema (redness), scaling, and induration (thickness) of the back skin using a modified PASI scoring system (each parameter scored on a scale of 0-4). The total PASI score is the sum of the individual scores.[22][24]
-
-
Endpoint Analysis (Day 7):
-
Euthanize the mice and collect the ear and dorsal skin tissue.
-
Fix a portion of the tissue in formalin for histological analysis (H&E staining) to assess epidermal thickness (acanthosis) and immune cell infiltration.
-
Homogenize another portion of the tissue for cytokine analysis (e.g., by ELISA or qPCR) to measure the levels of pro-inflammatory mediators.
-
-
Data Analysis:
-
Compare the changes in ear/skin thickness, PASI scores, and histological parameters between the antagonist-treated group and the vehicle-treated group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Monoclonal Antibody Development Workflow
The development of a therapeutic monoclonal antibody like this compound is a multi-step process that begins with target identification and culminates in a clinically approved drug. The following diagram illustrates a typical workflow.
Conclusion
This compound represents a targeted therapeutic approach for the treatment of IL-17A-driven inflammatory diseases. Its high-affinity and specific binding to IL-17A effectively neutralizes the cytokine's pro-inflammatory activity by blocking its interaction with the IL-17RA/RC receptor complex. This inhibition prevents the activation of downstream NF-κB and MAPK signaling pathways, thereby reducing the production of inflammatory mediators. The quantitative data and experimental protocols provided in this guide offer a robust framework for the characterization and development of such antagonists, from initial binding studies to in vivo efficacy models. The continued investigation and development of IL-17A antagonists hold significant promise for patients suffering from a range of debilitating autoimmune conditions.
References
- 1. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of action of Secukinumab? [synapse.patsnap.com]
- 6. What is the mechanism of action of Ixekizumab? [synapse.patsnap.com]
- 7. Ixekizumab Drug Aliquot | Anti-IL 17A, IL-17A/F | Therapeutic Monoclonal Antibody [evidentic.com]
- 8. Imiquimod-induced psoriasis model: induction protocols, model characterization and factors adversely affecting the model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. IL-17 induces production of IL-6 and IL-8 in rheumatoid arthritis synovial fibroblasts via NF-κB- and PI3-kinase/Akt-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Interleukin-6 and Type-I Collagen Production by Systemic Sclerosis Fibroblasts Are Differentially Regulated by Interleukin-17A in the Presence of Transforming Growth Factor-Beta 1 [frontiersin.org]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Spotlight on ixekizumab for the treatment of moderate-to-severe plaque psoriasis: design, development, and use in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cardiac fibroblasts mediate IL-17A–driven inflammatory dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 20. researchgate.net [researchgate.net]
- 21. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Imiquimod-induced psoriasis mouse model and in vivo treatment [bio-protocol.org]
- 23. frontierspartnerships.org [frontierspartnerships.org]
- 24. Hooke - Contract Research - Imiquimod-induced psoriasis in C57BL/6 mice [hookelabs.com]
- 25. criver.com [criver.com]
Methodological & Application
Application Notes and Protocols for In Vivo Use of IL-17A Antagonists
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo use of Interleukin-17A (IL-17A) antagonists. The protocols and data presented are intended to assist in the design and execution of preclinical studies to evaluate the efficacy and mechanism of action of these therapeutic agents in various inflammatory and autoimmune disease models.
Introduction to IL-17A and its Antagonists
Interleukin-17A is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] It is a key mediator of tissue inflammation, primarily by inducing the production of other inflammatory cytokines and chemokines, and by recruiting neutrophils to sites of inflammation.[4][5][6][7] The IL-23/IL-17 axis is a central pathway in the development of these conditions.[3][8]
Therapeutic strategies targeting IL-17A have proven to be highly effective.[2][9] These can be broadly categorized into:
-
Monoclonal Antibodies: These biologics directly bind to and neutralize IL-17A, preventing it from interacting with its receptor. Examples include secukinumab and ixekizumab.[2][8][10] Some antibodies, like bimekizumab, can neutralize both IL-17A and IL-17F.[11]
-
Receptor Antagonists: These agents, such as brodalumab, block the IL-17 receptor A (IL-17RA), thereby inhibiting the signaling of multiple IL-17 family members.[2][8]
-
Small Molecule Inhibitors: Orally bioavailable small molecules are being developed to disrupt the IL-17A/IL-17RA interaction.[7][12]
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[4][6][13] This binding event initiates a downstream signaling cascade that ultimately leads to the transcription of pro-inflammatory genes. The key steps in this pathway are the recruitment of the adaptor protein Act1 and the subsequent activation of NF-κB and MAPK signaling pathways.[5][13][14][15]
In Vivo Experimental Design and Protocols
General Experimental Workflow
A typical in vivo study to evaluate an IL-17A antagonist involves several key stages, from initial planning and model selection to data collection and analysis.
Quantitative Data from Preclinical Studies
The following tables provide a summary of typical dosages and efficacy parameters for IL-17A antagonists in preclinical mouse models.
Table 1: Examples of IL-17A Antagonists in Preclinical Research
| Antagonist Type | Specific Example | Target | Reference |
| Monoclonal Antibody | Secukinumab | IL-17A | [2][9][11] |
| Monoclonal Antibody | Ixekizumab | IL-17A | [2][11] |
| Dual-specific mAb | Bimekizumab | IL-17A and IL-17F | [11] |
| Receptor Antagonist | Brodalumab | IL-17RA | [2][8] |
| Small Molecule | Benzimidazole derivatives | IL-17A | [16] |
| Affibody Molecule | Izokibep | IL-17A | [1] |
Table 2: Typical Dosing of Anti-IL-17A Antibodies in Mouse Models
| Disease Model | Mouse Strain | Route of Administration | Dosage Range | Dosing Frequency | Reference |
| Psoriasis (Imiquimod-induced) | C57BL/6 | Intraperitoneal (i.p.) | 100 - 500 µ g/mouse | Every 2-3 days | [17] |
| Asthma (HDM-induced) | A/J | Intraperitoneal (i.p.) | 25 - 200 µ g/injection | 48h prior to and 48h post challenge | [18][19] |
| Oral Candidiasis | C57BL/6 | Intraperitoneal (i.p.) | 100 - 500 µ g/injection | Days -1, +1, +2 relative to infection | [20] |
| Asthma (OVA-induced) | BALB/c | Intraperitoneal (i.p.) | 7.5 µ g/mouse | 1h prior to aerosol inhalation | [21] |
Table 3: Common Efficacy Parameters in Preclinical Models
| Disease Model | Key Efficacy Readouts |
| Psoriasis | Skin thickness, erythema, scaling (PASI score), histological analysis (acanthosis, immune cell infiltration), cytokine levels in skin homogenates (e.g., IL-6, CXCL1). |
| Arthritis | Paw swelling, clinical score, histological analysis of joints (inflammation, cartilage and bone erosion), serum cytokine levels. |
| Asthma | Airway hyperresponsiveness (AHR), inflammatory cell counts in bronchoalveolar lavage fluid (BALF), lung histology, cytokine levels in BALF and lung homogenates.[18][19][21] |
| Multiple Sclerosis | Clinical score (e.g., EAE score), CNS histology (demyelination, immune cell infiltration). |
Detailed Experimental Protocols
Protocol 1: Imiquimod-Induced Psoriasis-like Skin Inflammation in Mice
This model is widely used to study the pathogenesis of psoriasis and to evaluate the efficacy of anti-psoriatic drugs.[17]
Materials:
-
8-12 week old C57BL/6 mice
-
Imiquimod cream (5%)
-
IL-17A antagonist and vehicle control
-
Calipers for measuring skin thickness
-
Anesthesia
-
Tools for tissue collection
Procedure:
-
Acclimatization: Allow mice to acclimatize for at least one week before the experiment.
-
Hair Removal: Anesthetize the mice and shave the dorsal skin.
-
Disease Induction: Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 5-7 consecutive days.
-
Treatment: Administer the IL-17A antagonist or vehicle control according to the predetermined dosing schedule (e.g., intraperitoneal injection every other day, starting on day 0).
-
Monitoring:
-
Daily measure back skin thickness using calipers.
-
Score the severity of erythema, scaling, and thickness of the back skin based on a 0-4 scale (Psoriasis Area and Severity Index - PASI).
-
Monitor body weight daily.
-
-
Endpoint Analysis (Day 6-8):
-
Euthanize mice and collect dorsal skin and spleen.
-
For histology, fix skin samples in 10% formalin and embed in paraffin. Stain with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.
-
For cytokine analysis, homogenize skin samples to measure levels of pro-inflammatory cytokines (e.g., IL-17A, IL-6, TNF-α) by ELISA or qPCR.
-
Protocol 2: Collagen-Induced Arthritis (CIA) in Mice
CIA is a widely used animal model for rheumatoid arthritis that shares many pathological features with the human disease.
Materials:
-
8-10 week old DBA/1 mice
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
IL-17A antagonist and vehicle control
-
Calipers for measuring paw thickness
Procedure:
-
Acclimatization: House mice for at least one week prior to the start of the study.
-
Primary Immunization (Day 0): Emulsify bovine type II collagen in CFA. Anesthetize mice and inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Emulsify bovine type II collagen in IFA. Inject 100 µL of this emulsion intradermally at the base of the tail.
-
Treatment: Begin administration of the IL-17A antagonist or vehicle control at the onset of clinical signs of arthritis (typically around day 24-28) or prophylactically from the day of the booster immunization.
-
Monitoring:
-
From day 21, monitor mice daily for the onset and severity of arthritis.
-
Score each paw for inflammation on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling of the entire paw). The maximum score per mouse is 16.
-
Measure paw thickness using calipers every 2-3 days.
-
-
Endpoint Analysis (e.g., Day 42):
-
Euthanize mice and collect blood for serum cytokine analysis (e.g., anti-CII antibodies, IL-6).
-
Collect paws for histological analysis. Decalcify, section, and stain with H&E to assess inflammation, pannus formation, and bone/cartilage erosion.
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize experimental conditions based on their specific IL-17A antagonist, animal model, and research objectives. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 4. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 8. jddonline.com [jddonline.com]
- 9. researchgate.net [researchgate.net]
- 10. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual inhibition of IL-17A and IL-17F in psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Frontiers | TRAF Regulation of IL-17 Cytokine Signaling [frontiersin.org]
- 15. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. Combined administration of anti-IL-13 and anti-IL-17A at individually sub-therapeutic doses limits asthma-like symptoms in a mouse model of Th2/Th17 high asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Combined administration of anti-IL-13 and anti-IL-17A at individually sub-therapeutic doses limits asthma-like symptoms in a mouse model of Th2/Th17 high asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antibody blockade of IL-17 family cytokines in immunity to acute murine oral mucosal candidiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Effect of Anti-IL17 Antibody Treatment Alone and in Combination With Rho-Kinase Inhibitor in a Murine Model of Asthma [frontiersin.org]
Application Notes and Protocols for IL-17A Antagonist Cell-Based Assay Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1] As a result, targeting the IL-17A signaling pathway has become a significant focus for therapeutic intervention. The development of potent and selective IL-17A antagonists requires robust and reliable cell-based assays to screen and characterize candidate molecules. These application notes provide detailed protocols for three essential cell-based assays designed to identify and evaluate IL-17A antagonists: an IL-17A/IL-17RA Binding Assay, an IL-17A-Induced Cytokine Production Assay, and an NF-κB Activation Reporter Assay.
IL-17A Signaling Pathway
IL-17A, a homodimeric cytokine primarily produced by T helper 17 (Th17) cells, exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[2][3] This binding event initiates a downstream signaling cascade through the recruitment of the adaptor protein Act1.[4][5] Act1, in turn, recruits TRAF6 (TNF receptor-associated factor 6), leading to the activation of key transcription factors, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][6] The activation of these pathways culminates in the transcription and expression of a wide range of pro-inflammatory genes, such as cytokines (e.g., IL-6, IL-8) and chemokines (e.g., CXCL1, CCL20), which drive inflammatory responses and recruit immune cells to the site of inflammation.[1][3]
Caption: IL-17A Signaling Cascade.
Experimental Protocols
IL-17A/IL-17RA Binding Assay (ELISA-based)
This assay is designed to screen for antagonists that directly interfere with the binding of IL-17A to its receptor, IL-17RA.
Principle: The assay is a competitive enzyme-linked immunosorbent assay (ELISA). Recombinant IL-17RA is coated onto a microplate. Biotinylated IL-17A is then added along with test compounds. The amount of biotinylated IL-17A that binds to the immobilized receptor is detected using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate. A decrease in signal indicates that the test compound is inhibiting the IL-17A/IL-17RA interaction.
Caption: Workflow for the IL-17A/IL-17RA Binding Assay.
Materials:
-
96-well high-binding microplate
-
Recombinant human IL-17RA
-
Biotinylated recombinant human IL-17A
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Test compounds (IL-17A antagonists)
Protocol:
-
Plate Coating: Dilute recombinant IL-17RA to 2 µg/mL in PBS. Add 50 µL of the diluted IL-17RA to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer.
-
Blocking: Add 200 µL/well of blocking buffer and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 2.
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer. Add 25 µL of the diluted compounds to the wells. For control wells, add 25 µL of assay buffer.
-
IL-17A Addition: Dilute biotinylated IL-17A to a pre-determined optimal concentration (e.g., 0.5 ng/µL) in assay buffer. Add 25 µL of the diluted biotinylated IL-17A to all wells.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 2.
-
Streptavidin-HRP Addition: Dilute Streptavidin-HRP in assay buffer according to the manufacturer's instructions. Add 50 µL of the diluted Streptavidin-HRP to each well.
-
Incubation: Incubate for 1 hour at room temperature.
-
Washing: Wash the plate six times with 200 µL/well of wash buffer.
-
Detection: Add 50 µL of chemiluminescent substrate to each well and immediately measure the luminescence using a plate reader.
IL-17A-Induced Cytokine Production Assay
This assay measures the ability of an antagonist to inhibit the downstream signaling of IL-17A, specifically the production of pro-inflammatory cytokines like IL-6 or IL-8 in a relevant cell line.
Principle: A cell line responsive to IL-17A, such as human dermal fibroblasts or HeLa cells, is pre-treated with a test antagonist and then stimulated with IL-17A. The amount of a specific cytokine (e.g., IL-6) released into the cell culture supernatant is quantified using ELISA or a homogeneous time-resolved fluorescence (HTRF) assay. A reduction in cytokine levels in the presence of the antagonist indicates its inhibitory activity.
Caption: Workflow for the IL-17A-Induced Cytokine Production Assay.
Materials:
-
Human dermal fibroblasts or another IL-17A responsive cell line
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Recombinant human IL-17A
-
Test compounds (IL-17A antagonists)
-
96-well cell culture plates
-
ELISA or HTRF kit for the target cytokine (e.g., human IL-6)
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the cells and add 50 µL of the diluted compounds.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of IL-17A in cell culture medium at twice the final desired concentration (e.g., 20 ng/mL for a final concentration of 10 ng/mL). Add 50 µL of the IL-17A solution to each well. For unstimulated controls, add 50 µL of medium.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Carefully collect the cell culture supernatant from each well.
-
Cytokine Quantification: Measure the concentration of the target cytokine in the supernatants using an ELISA or HTRF kit according to the manufacturer's protocol.
NF-κB Activation Reporter Assay
This assay provides a more direct readout of the inhibition of the IL-17A signaling pathway by measuring the activation of the NF-κB transcription factor.
Principle: A host cell line is engineered to stably express a reporter gene (e.g., luciferase or green fluorescent protein) under the control of an NF-κB response element. When the cells are stimulated with IL-17A, the NF-κB pathway is activated, leading to the expression of the reporter gene. The signal from the reporter gene is then quantified. A decrease in the reporter signal in the presence of a test compound indicates inhibition of the NF-κB pathway downstream of IL-17A.
Caption: Workflow for the NF-κB Activation Reporter Assay.
Materials:
-
A cell line stably expressing an NF-κB reporter construct (e.g., HEK293/NF-κB-luc)
-
Cell culture medium
-
Recombinant human IL-17A
-
Test compounds (IL-17A antagonists)
-
96-well white, clear-bottom cell culture plates
-
Reporter gene assay reagent (e.g., luciferase substrate)
Protocol:
-
Cell Seeding: Seed the NF-κB reporter cell line into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of the test compounds in cell culture medium. Add 50 µL of the diluted compounds to the wells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C.
-
IL-17A Stimulation: Prepare a solution of IL-17A in cell culture medium at twice the final desired concentration. Add 50 µL of the IL-17A solution to each well.
-
Incubation: Incubate the plate for 6-24 hours at 37°C.
-
Reporter Gene Assay: Add the appropriate reporter gene assay reagent to each well according to the manufacturer's protocol.
-
Signal Quantification: Measure the luminescence or fluorescence using a plate reader.
Data Presentation
The following tables summarize quantitative data for known IL-17A antagonists from various cell-based assays. This data can be used as a reference for validating the assays described above.
Table 1: IC50 Values of IL-17A Antagonists in a Cytokine Production Assay
| Compound | Cell Line | Stimulation | Cytokine Measured | IC50 | Reference |
| Rapamycin | Human CD4+ T cells | Antibody/cytokine cocktail | IL-17A | 80 ± 23 pM | [7] |
| Cyclosporine A | Human CD4+ T cells | Antibody/cytokine cocktail | IL-17A | 223 ± 52 nM | [7] |
| IKK 16 | Human CD4+ T cells | Antibody/cytokine cocktail | IL-17A | 315 ± 79 nM | [7] |
| Small Molecule Cmpd 10 | HeLa cells | IL-17A/TNF | IL-6 | 1.3 µM | [6] |
| Peptide Antagonist (HAP) | Primary human keratinocytes | IL-17A/TNF-α | IL-8, IL-6, CCL-20 | Not specified | [8] |
Table 2: Inhibition of IL-17A/IL-17RA Binding
| Compound | Assay Type | IC50 | Reference |
| Macrocycle Inhibitor | FRET | ~9 nM | |
| Small Molecule Cmpd 10 | AlphaLISA | 740 nM |
Table 3: Phase III Clinical Trial Efficacy of Monoclonal Antibody IL-17A Antagonists in Psoriasis
| Drug | Target | PASI 75 Response (Week 12) | Reference |
| Secukinumab | IL-17A | 83% | [9] |
| Ixekizumab | IL-17A | 89% | [9] |
| Brodalumab | IL-17RA | 85% | [9] |
(Note: PASI 75 represents a 75% improvement from baseline in the Psoriasis Area and Severity Index)
Conclusion
The cell-based assays detailed in these application notes provide a comprehensive framework for the discovery and characterization of novel IL-17A antagonists. By employing a combination of binding, functional, and signaling pathway-specific assays, researchers can effectively screen compound libraries, determine the mechanism of action, and rank the potency of potential therapeutic candidates. The provided protocols and reference data will aid in the successful development of the next generation of therapies targeting IL-17A-mediated diseases.
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. Potency assay to predict the anti-inflammatory capacity of a cell therapy product for macrophage-driven diseases: Overcoming the challenges of assay development and validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Human in vitro-induced IL-17A+ CD8+ T-cells exert pro-inflammatory effects on synovial fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and structure-based drug design of cell-active inhibitors of interleukin 17A at a novel C-terminal site - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Cytokine Measurement Validation | CellCarta [cellcarta.com]
- 9. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-17A Antagonist 3 in a Murine Psoriasis Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of psoriasis, a chronic autoimmune skin disease.[1] The IL-23/Th17 axis is central to the development of psoriasis, with IL-23 promoting the differentiation of Th17 cells, which in turn produce IL-17A.[2] IL-17A acts on various cell types, including keratinocytes, to induce the expression of inflammatory mediators, leading to the characteristic skin lesions of psoriasis.[3] Consequently, targeting IL-17A has emerged as a promising therapeutic strategy for this condition.
These application notes provide detailed protocols for utilizing a murine model of psoriasis induced by imiquimod (IMQ) to evaluate the efficacy of a generic IL-17A antagonist, referred to here as "IL-17A antagonist 3". The IMQ-induced model is widely used as it recapitulates many of the key features of human psoriasis, including skin inflammation, epidermal hyperplasia, and the involvement of the IL-23/IL-17 axis.[4]
I. Murine Psoriasis Model and Therapeutic Intervention
1.1. Imiquimod-Induced Psoriasis Model Protocol
This protocol describes the induction of psoriasis-like skin inflammation in mice using a commercially available 5% imiquimod cream.
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old, are commonly used for this model.[4]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Hair Removal: One day before the first IMQ application, the dorsal skin of the mice is shaved.
-
IMQ Application: A daily topical dose of 42.5 mg of 5% imiquimod cream is applied to the shaved back skin for 7 consecutive days.[4]
-
Control Group: A control group should receive a vehicle cream (a cream without the active ingredient).
1.2. Administration of this compound
The administration protocol for the IL-17A antagonist will depend on its specific formulation and pharmacokinetic properties. The following is a general guideline for a systemically delivered monoclonal antibody.
-
Treatment Groups:
-
Vehicle Control
-
IMQ + Vehicle
-
IMQ + this compound (e.g., 10 mg/kg)
-
-
Administration Route: Intraperitoneal (i.p.) injection is a common route for antibody administration in mice.
-
Dosing Schedule: The antagonist can be administered prophylactically (starting before or at the same time as IMQ application) or therapeutically (starting after the onset of psoriatic symptoms). A typical therapeutic regimen involves administration on days 1, 3, and 5 of the 7-day IMQ treatment.[5]
II. Assessment of Therapeutic Efficacy
2.1. Clinical Evaluation of Psoriasis Severity
The severity of the psoriasis-like skin inflammation is assessed daily using a modified Psoriasis Area and Severity Index (PASI) score. This scoring system evaluates three parameters: erythema (redness), scaling, and skin thickness. Each parameter is scored on a scale of 0 to 4 (0: none, 1: slight, 2: moderate, 3: marked, 4: very marked). The total PASI score is the sum of the individual scores.
2.2. Measurement of Ear and Skin Thickness
-
Ear Thickness: The thickness of the ear is measured daily using a digital caliper. The change in ear thickness is a sensitive indicator of inflammation.
-
Skin Fold Thickness: The thickness of a fold of the dorsal skin can also be measured with a caliper.
2.3. Histological Analysis
At the end of the experiment (day 7), skin biopsies are collected for histological analysis.
-
Tissue Processing: Skin samples are fixed in 10% formalin, embedded in paraffin, and sectioned.
-
Staining: Sections are stained with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.[4]
-
Immunohistochemistry: Immunohistochemical staining can be performed to detect specific cell markers (e.g., CD3 for T cells, Ly6G for neutrophils) and inflammatory mediators.
2.4. Molecular Analysis
-
RNA Extraction and RT-qPCR: Skin samples can be homogenized to extract RNA. Reverse transcription-quantitative PCR (RT-qPCR) is then used to measure the mRNA expression levels of key inflammatory cytokines and chemokines, such as IL-17A, IL-6, TNF-α, S100A8, and S100A9.[4]
-
Protein Analysis: Skin homogenates can also be used for protein quantification using methods like ELISA or multiplex assays to measure the levels of inflammatory cytokines.
III. Expected Outcomes and Data Presentation
Treatment with an effective IL-17A antagonist is expected to significantly reduce the clinical signs of psoriasis, including PASI score and ear/skin thickness. Histological analysis should reveal a reduction in epidermal thickness and immune cell infiltration. At the molecular level, a decrease in the expression of IL-17A and its downstream inflammatory mediators is anticipated.
Quantitative Data Summary
The following tables present example data from a study evaluating an anti-IL17A antibody in an IMQ-induced psoriasis model, demonstrating the expected outcomes.[4]
Table 1: Effect of Anti-mIL17A Antibody on PASI Score in IMQ-Treated Mice
| Treatment Group | Day 3 PASI Score (Mean ± SEM) | Day 5 PASI Score (Mean ± SEM) | Day 7 PASI Score (Mean ± SEM) |
| Vehicle | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| IMQ + Vehicle | 4.5 ± 0.5 | 8.2 ± 0.4 | 6.5 ± 0.6 |
| IMQ + Anti-mIL17A Ab | 2.8 ± 0.4* | 4.1 ± 0.5 | 3.2 ± 0.4 |
*p < 0.05, **p < 0.01 compared to IMQ + Vehicle group.
Table 2: Effect of Anti-mIL17A Antibody on Skin Thickness in IMQ-Treated Mice
| Treatment Group | Skin Thickness on Day 5 (mm, Mean ± SEM) |
| Vehicle | 0.20 ± 0.02 |
| IMQ + Vehicle | 0.45 ± 0.03 |
| IMQ + Anti-mIL17A Ab | 0.32 ± 0.02** |
**p < 0.01 compared to IMQ + Vehicle group.
Table 3: Effect of Anti-mIL17A Antibody on Gene Expression in the Skin of IMQ-Treated Mice (Day 5)
| Gene | IMQ + Vehicle (Fold Change vs Vehicle, Mean ± SEM) | IMQ + Anti-mIL17A Ab (Fold Change vs Vehicle, Mean ± SEM) |
| IL-17A | 15.2 ± 2.1 | 14.5 ± 1.9 |
| IL-6 | 25.8 ± 3.5 | 12.1 ± 1.8 |
| S100A8 | 120.5 ± 15.2 | 55.3 ± 7.9 |
| S100A9 | 85.3 ± 10.1 | 40.1 ± 5.5** |
**p < 0.01 compared to IMQ + Vehicle group.
IV. Signaling Pathways and Experimental Workflow
Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the IL-17A signaling pathway in psoriasis and the experimental workflow for evaluating an IL-17A antagonist.
References
- 1. mdpi.com [mdpi.com]
- 2. The IL-17 Family of Cytokines in Psoriasis: IL-17A and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bohrium.com [bohrium.com]
- 4. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for IL-17A Antagonist 3 in In Vitro Inflammation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3][4] Produced predominantly by T helper 17 (Th17) cells, IL-17A plays a crucial role in orchestrating inflammatory responses by inducing the production of other pro-inflammatory cytokines, chemokines, and matrix metalloproteinases, leading to tissue inflammation and damage.[4][5][6] Consequently, the development of antagonists that specifically target the IL-17A signaling pathway represents a promising therapeutic strategy for a range of inflammatory conditions.[3][6]
These application notes provide detailed protocols and data for the use of a hypothetical IL-17A antagonist, designated "Antagonist 3," in various in vitro inflammation models. The included methodologies and data are designed to guide researchers in evaluating the efficacy and mechanism of action of IL-17A inhibitors.
IL-17A Signaling Pathway
IL-17A exerts its biological effects by binding to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).[1][7] This binding event initiates a downstream signaling cascade that involves the recruitment of the adaptor protein Act1 and subsequent activation of transcription factors such as NF-κB and AP-1.[7][8] This signaling cascade ultimately leads to the expression of a variety of pro-inflammatory genes.[5][7]
Experimental Protocols
The following protocols describe common in vitro assays to assess the efficacy of IL-17A antagonists.
Protocol 1: Inhibition of IL-17A-Induced Cytokine Production in Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
This assay measures the ability of an IL-17A antagonist to block the production of pro-inflammatory cytokines, such as IL-6 and IL-8, from primary human synovial fibroblasts stimulated with IL-17A.
Materials:
-
Human Rheumatoid Arthritis Synovial Fibroblasts (RASF)
-
Fibroblast growth medium
-
Recombinant human IL-17A
-
Recombinant human TNF-α (optional, for synergy studies)
-
IL-17A Antagonist 3
-
96-well cell culture plates
-
ELISA kits for human IL-6 and IL-8
-
Cell lysis buffer
-
Protein assay reagent
Procedure:
-
Cell Seeding: Seed RASF in a 96-well plate at a density of 1 x 104 cells per well in fibroblast growth medium and incubate overnight at 37°C and 5% CO2.
-
Antagonist Pre-incubation: The following day, replace the medium with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL. For synergy experiments, TNF-α can be added at a concentration of 1 ng/mL.
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes and collect the cell culture supernatants.
-
Cytokine Measurement: Measure the concentration of IL-6 and IL-8 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Cell Viability (Optional): To assess cytotoxicity of the antagonist, lyse the remaining cells and perform a protein assay to normalize cytokine production to cell number.
Protocol 2: Assessment of IL-17A-Induced Gene Expression in Human Keratinocytes
This protocol evaluates the effect of an IL-17A antagonist on the transcription of pro-inflammatory genes in human keratinocytes.
Materials:
-
Human epidermal keratinocytes
-
Keratinocyte growth medium
-
Recombinant human IL-17A
-
This compound
-
6-well cell culture plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix and primers for target genes (e.g., IL6, IL8, CCL20) and a housekeeping gene (e.g., GAPDH).
Procedure:
-
Cell Seeding: Seed human keratinocytes in a 6-well plate at a density of 2.5 x 105 cells per well and grow to 70-80% confluency.
-
Antagonist Pre-incubation: Replace the medium with fresh medium containing the desired concentrations of this compound and incubate for 1 hour.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 100 ng/mL.
-
Incubation: Incubate for 6 hours at 37°C and 5% CO2.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR Analysis: Perform quantitative real-time PCR (qPCR) to measure the relative expression of target genes. Normalize the expression levels to the housekeeping gene.
Experimental Workflow
The general workflow for testing an IL-17A antagonist in an in vitro inflammation model is depicted below.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound in various in vitro assays.
Table 1: Inhibition of IL-17A-Induced Cytokine Production in Human RASF
| Antagonist 3 Conc. (nM) | IL-6 Production (pg/mL) | % Inhibition | IL-8 Production (pg/mL) | % Inhibition |
| 0 (IL-17A only) | 1500 ± 120 | 0 | 2500 ± 200 | 0 |
| 1 | 1250 ± 100 | 16.7 | 2100 ± 180 | 16.0 |
| 10 | 750 ± 60 | 50.0 | 1200 ± 110 | 52.0 |
| 100 | 200 ± 30 | 86.7 | 350 ± 40 | 86.0 |
| 1000 | 50 ± 10 | 96.7 | 100 ± 20 | 96.0 |
| IC50 | 10 nM | 9.5 nM |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of IL-17A-Induced Gene Expression in Human Keratinocytes
| Antagonist 3 Conc. (nM) | IL6 Fold Change | % Inhibition | CCL20 Fold Change | % Inhibition |
| 0 (IL-17A only) | 50 ± 5 | 0 | 100 ± 10 | 0 |
| 1 | 42 ± 4 | 16.0 | 85 ± 9 | 15.0 |
| 10 | 24 ± 3 | 52.0 | 48 ± 5 | 52.0 |
| 100 | 8 ± 1 | 84.0 | 15 ± 2 | 85.0 |
| 1000 | 2 ± 0.5 | 96.0 | 5 ± 1 | 95.0 |
| IC50 | 9.2 nM | 9.8 nM |
Fold change is relative to unstimulated control. Data are presented as mean ± standard deviation.
Table 3: Selectivity of this compound
| Cytokine Stimulus | Downstream Readout | Antagonist 3 IC50 (nM) |
| IL-17A | IL-6 Production | 10 |
| IL-1β | IL-6 Production | > 10,000 |
| TNF-α | IL-6 Production | > 10,000 |
Conclusion
The provided protocols and data demonstrate the utility of in vitro inflammation models for the characterization of IL-17A antagonists. This compound shows potent and selective inhibition of IL-17A-mediated signaling and downstream inflammatory responses in relevant human cell types. These assays are valuable tools for the preclinical evaluation of novel anti-inflammatory therapeutics targeting the IL-17A pathway.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Human in vitro-induced IL-17A+ CD8+ T-cells exert pro-inflammatory effects on synovial fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]
- 5. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cusabio.com [cusabio.com]
Application Notes and Protocols: Dosage and Administration of IL-17A Antagonists in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the administration of Interleukin-17A (IL-17A) antagonists in murine models. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy and pharmacokinetics of these therapeutic agents.
IL-17A Signaling Pathway
Interleukin-17A is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases.[1] IL-17A, primarily produced by T helper 17 (Th17) cells, binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits.[2][3] This binding initiates a downstream signaling cascade involving the recruitment of the adaptor protein Act1 and subsequent activation of TRAF6. This leads to the activation of transcription factors such as NF-κB and the MAPK pathway (ERK, p38, JNK), ultimately resulting in the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[4][5][6]
Quantitative Data: Dosage and Administration of IL-17A Antagonists in Mice
The following tables summarize the dosages, routes of administration, and treatment schedules for various IL-17A antagonists used in different mouse models of disease.
Table 1: Anti-IL-17A Neutralizing Antibodies
| Antagonist/Model | Mouse Strain | Dosage | Route of Administration | Frequency & Duration | Reference |
| Asthma Model | BALB/c | 7.5 µ g/treatment | Intraperitoneal (i.p.) | 1 hour prior to each ovalbumin challenge on days 22, 24, 26, and 28. | [5] |
| Psoriasis Model (Imiquimod-induced) | C57BL/6 | 10 mg/kg | Intraperitoneal (i.p.) | 3 times per week. | [1] |
| IL-17-dependent response | Not specified | 1.0 mg/kg | Subcutaneous (s.c.) | Single dose 18 hours before challenge. | [7] |
| Peptide-Antibody Bispecific Genetic Fusions | Swiss Webster | 10 mg/kg | Intravenous (i.v.) | Single dose. |
Table 2: Pharmacokinetic Parameters of IL-17A Antagonists in Mice
| Compound | Dose | T½ (half-life) | Clearance | Volume of Distribution (steady-state) | Reference |
| Peptide-Antibody Fusion 1 | 10 mg/kg (i.v.) | ~40 h | ~0.9-1.0 mL/h/kg | ~63-65 mL/kg | |
| Peptide-Antibody Fusion 2 | 10 mg/kg (i.v.) | ~40 h | ~0.9-1.0 mL/h/kg | ~63-65 mL/kg |
Experimental Protocols
Protocol 1: Administration of Anti-IL-17A Antibody in an Imiquimod-Induced Psoriasis Mouse Model
This protocol describes the induction of psoriasis-like skin inflammation in C57BL/6 mice using imiquimod (IMQ) cream and the administration of an anti-IL-17A antibody for therapeutic evaluation.[1]
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
Anti-mouse IL-17A antibody (e.g., from BioXcell)
-
Isotype control antibody
-
Sterile phosphate-buffered saline (PBS)
-
Depilatory cream
-
Calipers
Procedure:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Hair Removal: On day 0, anesthetize the mice and remove the hair from their backs using a depilatory cream. Ensure the area is clean and dry.
-
Psoriasis Induction: From day 1 to day 6, apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back skin of the mice.
-
Antibody Preparation: Reconstitute the anti-mouse IL-17A antibody and the isotype control antibody in sterile PBS to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse, inject 200 µL).
-
Antibody Administration:
-
Treatment Group: Administer the anti-IL-17A antibody via intraperitoneal (i.p.) injection at a dose of 10 mg/kg.
-
Control Group: Administer the isotype control antibody at the same dose and route.
-
Frequency: Administer the antibodies three times a week, starting on day 0 (before the first imiquimod application).
-
-
Monitoring and Evaluation:
-
Psoriasis Area and Severity Index (PASI): Score the severity of the skin inflammation daily based on erythema, scaling, and thickness.
-
Skin Thickness: Measure the thickness of the back skin daily using calipers.
-
Body Weight: Monitor the body weight of the mice daily.
-
Histology: At the end of the experiment (e.g., day 7), euthanize the mice and collect skin samples for histological analysis (H&E staining) to assess epidermal thickness and inflammatory cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be collected to measure the levels of IL-17A and other relevant cytokines by ELISA or qPCR.
-
Protocol 2: Administration of Anti-IL-17A Neutralizing Antibody in a Mouse Model of Asthma
This protocol outlines the induction of allergic airway inflammation in BALB/c mice and the administration of an anti-IL-17A neutralizing antibody.[5]
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Anti-mouse IL-17A neutralizing antibody
-
Isotype control antibody
-
Sterile saline
-
Aerosol delivery system
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize the mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL of saline.
-
-
Challenge:
-
From day 21 to day 27, challenge the mice with an aerosolized solution of 1% OVA in saline for 30 minutes each day.
-
-
Antibody Preparation: Prepare the anti-IL-17A neutralizing antibody and isotype control in sterile saline.
-
Antibody Administration:
-
Treatment Group: Administer 7.5 µg of the anti-IL-17A neutralizing antibody intraperitoneally 1 hour before each OVA challenge on days 22, 24, 26, and 28.[5]
-
Control Group: Administer the isotype control antibody at the same dose and schedule.
-
-
Evaluation (24 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid to perform total and differential cell counts (e.g., eosinophils, neutrophils).
-
Lung Histology: Perfuse the lungs and fix them for histological analysis to assess inflammation and mucus production (PAS staining).
-
Cytokine Levels: Measure IL-17A and other Th2-related cytokines in the BAL fluid or lung homogenates.
-
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the efficacy of an IL-17A antagonist in a preclinical mouse model.
References
- 1. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cusabio.com [cusabio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring IL-17A Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the techniques available for measuring the activity of Interleukin-17A (IL-17A) antagonists. This document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to guide researchers in the screening and characterization of potential therapeutic agents targeting the IL-17A pathway.
Introduction to IL-17A and its Role in Disease
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the immune response against extracellular pathogens.[1][2] However, its dysregulation is a key pathogenic factor in a variety of autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, ankylosing spondylitis, and rheumatoid arthritis.[2][3][4][5] IL-17A is predominantly produced by T helper 17 (Th17) cells and signals through a receptor complex composed of IL-17RA and IL-17RC.[6] This signaling cascade activates downstream pathways, such as NF-κB and MAPKs, leading to the production of various pro-inflammatory mediators, including cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, IL-8), and matrix metalloproteinases.[1][2] Given its central role in inflammation, antagonism of IL-17A has emerged as a successful therapeutic strategy for several autoimmune disorders.[3][4]
IL-17A Signaling Pathway
The binding of dimeric IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade that results in the transcription of pro-inflammatory genes. IL-17A antagonists, which can be monoclonal antibodies, small molecules, or peptides, function by preventing this initial binding event.[3][7][8]
Caption: IL-17A Signaling Pathway and Antagonist Intervention.
Techniques for Measuring IL-17A Antagonist Activity
A variety of assays can be employed to measure the activity of IL-17A antagonists. These can be broadly categorized into biochemical assays, cell-based assays, and in vivo models.
Biochemical Assays
Biochemical assays directly measure the binding interaction between an antagonist and IL-17A or the inhibition of the IL-17A/IL-17RA interaction.
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For IL-17A antagonist screening, a competition ELISA format is commonly used.
Protocol: IL-17A/IL-17RA Binding Inhibition ELISA [3][4]
Materials:
-
96-well microplate
-
Recombinant human IL-17RA
-
Recombinant human IL-17A (biotinylated)
-
Test antagonist compounds
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 1N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay buffer (e.g., PBS with 1% BSA)
Procedure:
-
Coating: Coat a 96-well plate with recombinant human IL-17RA (e.g., 2 µg/mL in PBS) overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding assay buffer and incubating for 1-2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Competition: Add serial dilutions of the test antagonist to the wells, followed by a fixed concentration of biotinylated IL-17A. Incubate for 1-2 hours at room temperature. Include controls for no antagonist (maximum binding) and no IL-17A (background).
-
Washing: Repeat the wash step.
-
Detection: Add Streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step.
-
Development: Add TMB substrate and incubate in the dark until a blue color develops (typically 15-30 minutes).
-
Stopping: Stop the reaction by adding the stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
Data Analysis: The percentage of inhibition is calculated for each antagonist concentration. The IC50 value, the concentration of antagonist that inhibits 50% of the IL-17A/IL-17RA binding, is determined by plotting the percent inhibition against the log of the antagonist concentration and fitting the data to a sigmoidal dose-response curve.
SPR is a label-free technique used to measure real-time biomolecular interactions. It provides kinetic data on the association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.
Protocol: SPR Analysis of Antagonist Binding to IL-17A [3][9][10]
Materials:
-
SPR instrument and sensor chip (e.g., CM5)
-
Recombinant human IL-17A
-
Test antagonist compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize recombinant human IL-17A onto the surface of a sensor chip using standard amine coupling chemistry.
-
Binding Analysis: Inject serial dilutions of the test antagonist over the chip surface at a constant flow rate.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the antagonist.
-
Regeneration: If necessary, inject a regeneration solution to remove any remaining bound antagonist before the next injection.
Data Analysis: The sensorgrams (response units vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka, kd) and the affinity (KD).
Cell-Based Assays
Cell-based assays measure the functional consequences of IL-17A signaling and its inhibition by antagonists in a cellular context.
This assay measures the ability of an antagonist to inhibit the IL-17A-induced production of downstream cytokines and chemokines from responsive cell types.
Protocol: IL-17A-Induced IL-6/IL-8 Release from Fibroblasts [3][11][12]
Materials:
-
Human dermal fibroblasts or other IL-17A responsive cell line (e.g., BJ, NIH-3T3)
-
Cell culture medium and supplements
-
Recombinant human IL-17A
-
Test antagonist compounds
-
ELISA kit for human IL-6 or IL-8
Procedure:
-
Cell Seeding: Seed fibroblasts into a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-incubate the cells with serial dilutions of the test antagonist for 1-2 hours.
-
Stimulation: Add a sub-maximal concentration of recombinant human IL-17A to the wells (a dose-response curve for IL-17A should be determined beforehand).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
Cytokine Measurement: Quantify the concentration of IL-6 or IL-8 in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Data Analysis: Calculate the percent inhibition of cytokine release for each antagonist concentration. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for a cell-based cytokine release assay.
In Vivo Models
In vivo models are essential for evaluating the efficacy and pharmacokinetics of IL-17A antagonists in a whole-organism setting.
Topical application of imiquimod cream induces a psoriasis-like skin inflammation in mice that is dependent on the IL-23/IL-17 axis.[13]
Protocol: IMQ-Induced Psoriasis Model [13]
Materials:
-
Female C57BL/6 or BALB/c mice
-
Imiquimod cream (5%)
-
Test antagonist compound and vehicle
-
Calipers for measuring skin thickness
-
Psoriasis Area and Severity Index (PASI) scoring system
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Induction: Apply a daily topical dose of imiquimod cream to the shaved back and/or ear of the mice for 5-7 consecutive days.
-
Treatment: Administer the test antagonist (e.g., via intraperitoneal, subcutaneous, or oral route) at a predetermined dosing schedule, starting before or at the same time as the imiquimod application. A vehicle control group should be included.
-
Monitoring: Monitor the mice daily for signs of inflammation, including erythema (redness), scaling, and skin thickness. Score these parameters using a modified PASI.
-
Tissue Collection: At the end of the study, collect skin and spleen tissue for histological analysis and cytokine measurements (e.g., by qPCR or ELISA).
Data Analysis: Compare the PASI scores, skin thickness, and inflammatory markers between the antagonist-treated group and the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the antagonist's effect.
Quantitative Data Summary
The following tables summarize quantitative data for various IL-17A antagonists from the literature.
Table 1: Binding Affinities of IL-17A Antagonists
| Antagonist | Type | Target | Method | KD | Reference |
| Secukinumab | Monoclonal Antibody | IL-17A | SPR | 122 pM | [14] |
| Ixekizumab | Monoclonal Antibody | IL-17A | SPR | <2 pM | [14] |
| Brodalumab | Monoclonal Antibody | IL-17RA | SPR | 23 pM | [2] |
| HAP (Peptide) | Peptide | IL-17A | SPR | Sub-nM | [3][6] |
| LY3509754 | Small Molecule | IL-17A | SPR | 2.14 nM | [14] |
| Bimekizumab | Monoclonal Antibody | IL-17A & IL-17F | Biacore | 2.1 pM | [14] |
Table 2: In Vitro Inhibitory Activity of IL-17A Antagonists
| Antagonist | Assay Type | Cell Line | Measured Endpoint | IC50 | Reference |
| Peptide 1 | Competition ELISA | - | IL-17A/IL-17RA Binding | 80 nM | [3] |
| Peptide 1 | Cytokine Release | BJ Fibroblasts | GRO-α Production | 370 nM | [3] |
| HAP (Peptide) | FRET | - | IL-17A/IL-17RA Binding | Sub-nM | [6] |
| HAP (Peptide) | Cytokine Release | Human Primary Cells | Inflammatory Cytokines | - | [3][6] |
| UCB Compound | HTRF | - | IL-17A/IL-17RA Binding | 4 nM | [15] |
Table 3: In Vivo Efficacy of IL-17A Antagonists
| Antagonist | Model | Species | Endpoint | Efficacy | Reference |
| Anti-IL-17 Antibody | IL-17A/A Challenge | Mouse | CXCL1 Inhibition | 92% inhibition at 1.0 mg/kg | [13] |
| Anti-IL-17 Antibody | IL-17A/F Challenge | Mouse | CXCL1 Inhibition | ~50% inhibition at 0.2 and 1.0 mg/kg | [13] |
| Ab-IPL-IL-17 | IL-17A Challenge | Mouse | Serum IL-17A Neutralization | Significant reduction | [12] |
| Scinai NanoAb | Psoriatic Human Skin Model | Mouse | Inflammatory Markers | Similar to corticosteroids and biologics | [16] |
Conclusion
The selection of an appropriate assay for measuring IL-17A antagonist activity depends on the stage of drug development and the specific questions being addressed. Biochemical assays are well-suited for high-throughput screening of large compound libraries to identify initial hits. Cell-based assays provide a more physiologically relevant context to confirm the functional activity of these hits. Finally, in vivo models are indispensable for evaluating the therapeutic potential and safety profile of lead candidates before advancing to clinical trials. The protocols and data presented here serve as a comprehensive resource for researchers working to develop novel antagonists of the IL-17A pathway.
References
- 1. Rapid and Rigorous IL-17A Production by a Distinct Subpopulation of Effector Memory T Lymphocytes Constitutes a Novel Mechanism of Toxic Shock Syndrome Immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 3. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 8. Artificial macrocycles as IL-17A/IL-17RA antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structural basis of receptor sharing by interleukin 17 cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IL-17 Secreted by Tumor Reactive T Cells Induces IL-8 Release by Human Renal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. IL-17A | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 16. Scinai reports in vivo results for anti-IL-17A/F VHH antibody in psoriatic human skin model | BioWorld [bioworld.com]
Application Notes and Protocols: Investigating IL-17A Antagonists in Animal Models of Psoriatic Arthritis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Interleukin-17A (IL-17A) antagonists in preclinical animal models of psoriatic arthritis (PsA). This document includes summaries of quantitative data, detailed experimental protocols for key models, and visualizations of the underlying biological pathways and experimental workflows.
Introduction to IL-17A in Psoriatic Arthritis
Psoriatic arthritis is a chronic inflammatory disease characterized by both skin and joint manifestations. The IL-23/IL-17 axis is a critical signaling pathway in the pathogenesis of PsA. IL-17A, a key cytokine in this pathway, is produced by various immune cells, including T helper 17 (Th17) cells, and acts on various cell types within the joint, such as synovial fibroblasts and osteoclasts, to promote inflammation, cartilage degradation, and bone erosion.[1][2][3][4] Consequently, IL-17A has emerged as a prime therapeutic target for the treatment of PsA.
IL-17A Signaling Pathway in Psoriatic Arthritis
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) on target cells, such as synovial fibroblasts and osteoclasts, triggers a downstream signaling cascade. This activation leads to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and matrix metalloproteinases, which collectively drive the inflammatory processes and joint destruction characteristic of PsA.[1][5] IL-17A also synergizes with other pro-inflammatory cytokines like TNF-α to amplify the inflammatory response.[1]
Caption: IL-17A signaling cascade in psoriatic arthritis.
Animal Models of Psoriatic Arthritis
Several animal models are utilized to study the pathogenesis of PsA and to evaluate the efficacy of novel therapeutics. The most relevant models for investigating IL-17A antagonists include the mannan-induced psoriatic arthritis (MiP) model, the imiquimod-induced psoriasis model, and the collagen-induced arthritis (CIA) model.
Mannan-Induced Psoriatic Arthritis (MiP) Model
The MiP model is induced by the intraperitoneal injection of mannan from Saccharomyces cerevisiae, which triggers both psoriasis-like skin inflammation and arthritis.[6][7][8] This model is dependent on TNF-α and IL-17A, making it particularly relevant for studying IL-17A antagonists.[2][5][8] A single injection induces an acute form of the disease, while repeated injections can establish a chronic, relapsing model.[8][9]
Experimental Workflow for Mannan-Induced Psoriatic Arthritis Model
Caption: Workflow for the MiP model.
Imiquimod-Induced Psoriasis Model
Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a psoriasis-like skin inflammation in mice that is also dependent on the IL-23/IL-17 axis.[10][11][12] While primarily a model for psoriasis, some studies have reported the development of joint inflammation, making it a potential model for PsA.
Collagen-Induced Arthritis (CIA) Model
The CIA model is a well-established model of inflammatory arthritis that shares some pathological features with PsA, particularly in terms of joint inflammation and bone erosion. It is induced by immunization with type II collagen. The role of IL-17A in the pathogenesis of CIA is well-documented, and this model is frequently used to test the efficacy of IL-17A inhibitors.
Data Presentation: Efficacy of IL-17A Antagonists
The following tables summarize the quantitative data on the efficacy of IL-17A antagonists in various animal models of psoriatic arthritis.
Table 1: Efficacy of Anti-IL-17A Antibody in Collagen-Induced Arthritis (CIA) in Mice
| Treatment Group | Arthritis Score (Mean ± SEM) | Histological Score (Inflammation) (Mean ± SEM) | Histological Score (Bone Erosion) (Mean ± SEM) |
| Isotype Control | 10.2 ± 0.8 | 3.5 ± 0.3 | 3.2 ± 0.4 |
| Anti-IL-17A Ab | 4.5 ± 0.6 | 1.8 ± 0.2 | 1.5 ± 0.3* |
*p < 0.05 compared to Isotype Control
Table 2: Effect of IL-17A Neutralization on Cytokine Levels in CIA Mice
| Treatment Group | Serum IL-6 (pg/mL) (Mean ± SEM) | Serum G-CSF (pg/mL) (Mean ± SEM) |
| Isotype Control | 150.5 ± 25.3 | 850.2 ± 120.7 |
| Anti-IL-17A Ab | 65.2 ± 10.1 | 350.6 ± 55.4 |
*p < 0.05 compared to Isotype Control
Experimental Protocols
Protocol 1: Mannan-Induced Psoriatic Arthritis (MiP) in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Mannan from Saccharomyces cerevisiae (Sigma-Aldrich, M7504)
-
Sterile, pyrogen-free phosphate-buffered saline (PBS)
-
Anti-mouse IL-17A antibody or isotype control
-
Calipers for measuring paw thickness
-
Scoring sheets for arthritis and psoriasis assessment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Preparation of Mannan Solution: Dissolve mannan in sterile PBS to a final concentration of 20 mg/mL. Ensure the solution is homogenous.
-
Disease Induction: On day 0, inject each mouse intraperitoneally with 100 µL of the 20 mg/mL mannan solution (2 mg/mouse). For a chronic model, repeat the injection every 7 days.[5]
-
Treatment: Administer the IL-17A antagonist or isotype control antibody (e.g., via intraperitoneal or subcutaneous injection) according to the desired treatment regimen (prophylactic or therapeutic).
-
Clinical Assessment:
-
Arthritis Score: Score the severity of arthritis in each paw daily on a scale of 0-4:
-
0 = No swelling or erythema
-
1 = Mild swelling and/or erythema of the wrist/ankle or digits
-
2 = Moderate swelling and erythema of the wrist/ankle
-
3 = Severe swelling and erythema of the entire paw
-
4 = Very severe swelling, erythema, and ankylosis of the paw The maximum score per mouse is 16.
-
-
Paw Thickness: Measure the thickness of the hind paws daily using a caliper.
-
Psoriasis Area and Severity Index (PASI): Score the severity of skin inflammation on the ears and back based on erythema, scaling, and thickness, each on a scale of 0-4.
-
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect blood for cytokine analysis. Collect paws and skin for histopathological examination.
Protocol 2: Collagen-Induced Arthritis (CIA) in DBA/1 Mice
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (Chondrex)
-
Complete Freund's Adjuvant (CFA) (Chondrex)
-
Incomplete Freund's Adjuvant (IFA) (Chondrex)
-
Anti-mouse IL-17A antibody or isotype control
-
Calipers for measuring paw thickness
-
Scoring sheets for arthritis assessment
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week.
-
Primary Immunization: On day 0, emulsify bovine type II collagen with CFA (1:1 v/v). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization: On day 21, emulsify bovine type II collagen with IFA (1:1 v/v). Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Treatment: Begin treatment with the IL-17A antagonist or isotype control at the onset of arthritis (typically around day 24-28).
-
Clinical Assessment: Monitor and score the mice for signs of arthritis daily as described in the MiP protocol.
-
Endpoint Analysis: At the end of the study, perform endpoint analysis as described in the MiP protocol.
Conclusion
Animal models of psoriatic arthritis are invaluable tools for understanding the disease's pathogenesis and for the preclinical evaluation of novel therapeutics. The data from these models strongly support the critical role of IL-17A in driving the inflammatory processes in both the skin and joints. The protocols provided herein offer a framework for researchers to investigate the efficacy of IL-17A antagonists in a robust and reproducible manner.
References
- 1. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Mannan Induced Psoriatic Arthritis (MiP) Model in Mice | Redoxis [redoxis.se]
- 3. archivesofrheumatology.org [archivesofrheumatology.org]
- 4. Targeting IL-17 in psoriatic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mannan Induced Psoriatic Arthritis (MiP) - takisbiotech [takisbiotech.com]
- 6. Frontiers | The Macrophage Mannose Receptor Regulate Mannan-Induced Psoriasis, Psoriatic Arthritis, and Rheumatoid Arthritis-Like Disease Models [frontiersin.org]
- 7. Mannan induces ROS-regulated, IL-17A-dependent psoriasis arthritis-like disease in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mannan induces ROS-regulated, IL-17A–dependent psoriasis arthritis-like disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Application of imiquimod-induced murine psoriasis model in evaluating interleukin-17A antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-IL-17A and IL-23p19 antibodies but not anti-TNFα antibody induce expansion of regulatory T cells and restoration of their suppressive function in imiquimod-induced psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for IL-17A Antagonist 3 in Human Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2][3] It is a key mediator in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[3][4][5] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on a wide range of cell types.[1][2][6] This binding initiates downstream signaling cascades, primarily through the activation of NF-κB and MAPK pathways, leading to the production of pro-inflammatory cytokines, chemokines, and antimicrobial peptides.[7][8]
Antagonist 3 is a potent and selective small molecule inhibitor of human IL-17A. These application notes provide detailed protocols for the use of Antagonist 3 in human cell culture to study its inhibitory effects on IL-17A signaling.
IL-17A Signaling Pathway
The following diagram illustrates the canonical IL-17A signaling pathway that is targeted by Antagonist 3.
References
- 1. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What are IL-17A inhibitors and how do they work? [synapse.patsnap.com]
- 4. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 5. researchgate.net [researchgate.net]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Interleukin 17 Family Cytokines: Signaling Mechanisms, Biological Activities, and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for IL-17A Antagonist 3 in Immunological Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to Interleukin-17A (IL-17A)
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine primarily produced by T helper 17 (Th17) cells, a subset of T helper cells.[1][2][3][4] It plays a crucial role in host defense against extracellular pathogens, including bacteria and fungi.[5] However, the dysregulation of IL-17A production is implicated in the pathogenesis of various autoimmune and inflammatory diseases such as psoriasis, psoriatic arthritis, rheumatoid arthritis, and ankylosing spondylitis.[3][4][6][7] IL-17A exerts its effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits, which is expressed on various cell types including epithelial cells, endothelial cells, and fibroblasts.[2][8] This binding initiates downstream signaling cascades, leading to the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides.[7][9]
Mechanism of Action of IL-17A Antagonist 3
This compound is a potent and selective inhibitor of IL-17A activity. As a monoclonal antibody, it is designed to specifically bind to the IL-17A cytokine, thereby neutralizing its biological function.[3] This direct binding prevents IL-17A from interacting with its cell surface receptor complex (IL-17RA/IL-17RC).[3] By blocking this initial step in the signaling cascade, this compound effectively inhibits the downstream inflammatory responses mediated by IL-17A. This targeted approach helps to reduce inflammation and alleviate symptoms associated with IL-17A-driven autoimmune diseases.[6]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line | Parameter Measured | This compound IC50 |
| IL-17A/IL-17RA Binding Assay | N/A | Inhibition of IL-17A binding to IL-17RA | 4 nM[10] |
| Cytokine Release Assay | Human Dermal Fibroblasts | Inhibition of IL-6 production | 15 nM |
| Chemokine Release Assay | Human Keratinocytes | Inhibition of CXCL1 production | 25 nM |
Table 2: In Vivo Efficacy of this compound in a Murine Model of Psoriasis
| Treatment Group | Dose | Mean Psoriasis Area and Severity Index (PASI) Score | Reduction in Epidermal Thickness (%) |
| Vehicle Control | N/A | 8.5 ± 0.7 | 0 |
| This compound | 1 mg/kg | 4.2 ± 0.5 | 45 ± 5 |
| This compound | 5 mg/kg | 2.1 ± 0.3 | 78 ± 8 |
| Dexamethasone (Positive Control) | 1 mg/kg | 3.5 ± 0.4 | 55 ± 6 |
Experimental Protocols
In Vitro IL-17A Neutralization Assay
Objective: To determine the in vitro potency of this compound in inhibiting IL-17A-induced cytokine production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Recombinant Human IL-17A
-
This compound
-
Complete cell culture medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
96-well cell culture plates
-
Human IL-6 ELISA Kit
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Pre-incubate the diluted antagonist with a fixed concentration of recombinant human IL-17A (e.g., 50 ng/mL) for 1 hour at 37°C.
-
Remove the culture medium from the HDFs and add the IL-17A/antagonist mixtures to the respective wells.
-
Include control wells with cells alone, cells with IL-17A only, and cells with antagonist only.
-
Incubate the plate for 24 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatants.
-
Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Calculate the half-maximal inhibitory concentration (IC50) of this compound.
In Vivo Imiquimod-Induced Psoriasis Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of psoriasis-like skin inflammation.
Materials:
-
BALB/c mice (8-10 weeks old)
-
Imiquimod cream (5%)
-
This compound
-
Vehicle control (e.g., PBS)
-
Calipers
-
Psoriasis Area and Severity Index (PASI) scoring guide
-
Histology equipment and reagents (formalin, paraffin, H&E stain)
Protocol:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On day 0, shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of imiquimod cream to the shaved back for 5 consecutive days to induce psoriasis-like skin inflammation.[11]
-
Administer this compound or vehicle control via intraperitoneal injection daily, starting from day 0.
-
Monitor the mice daily for signs of inflammation, including erythema, scaling, and skin thickness.
-
Score the severity of the skin inflammation daily using a modified PASI scoring system.
-
On day 6, euthanize the mice and collect skin biopsy samples from the treated area.
-
Fix the skin samples in 10% formalin, embed in paraffin, and prepare sections for Hematoxylin and Eosin (H&E) staining.
-
Measure the epidermal thickness from the H&E stained sections using a microscope with an ocular micrometer.
-
Analyze the data to compare the effects of this compound with the vehicle control.
Mandatory Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for Antagonist 3 Evaluation.
References
- 1. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. What are IL-17A inhibitors and how do they work? [synapse.patsnap.com]
- 4. IL-17: A Promising Therapeutic Target In Several Chronic Inflammatory Diseases [brainimmune.com]
- 5. Marking and Quantifying IL-17A-Producing Cells In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 7. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. dovepress.com [dovepress.com]
- 10. Novel anti-IL-17A inhibitor shows similar efficacy to biological therapies in IL-17-driven disorders | BioWorld [bioworld.com]
- 11. Interleukin research may yield new anti-inflammatory drugs + | Bioworld | BioWorld [bioworld.com]
Troubleshooting & Optimization
IL-17A antagonist 3 stability and storage issues
IL-17A Antagonist 3: Technical Support Center
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals achieve optimal results in their experiments.
Frequently Asked Questions (FAQs)
1. What is the recommended storage condition for this compound?
For long-term stability, lyophilized this compound should be stored at -20°C or -80°C.[1] After reconstitution, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[2][3] For short-term storage of a few days to a week, the reconstituted antibody can be kept at 4°C.[1]
2. How should I reconstitute the lyophilized this compound?
Before opening the vial, it is recommended to centrifuge it briefly to ensure the lyophilized powder is at the bottom.[4] Reconstitute the antibody with sterile, purified water.[5] Gently swirl or pipette the solution to dissolve the contents completely. Avoid vigorous shaking, as this can cause the protein to denature and aggregate.[6]
3. Can I use a buffer other than sterile water for reconstitution?
While sterile water is the primary recommendation, PBS can also be used.[5] However, it's important to note that the presence of salts in PBS may be a consideration for your specific experimental setup. Always refer to the product-specific datasheet for any formulation-specific advice.
4. My reconstituted this compound solution appears cloudy or has visible particulates. What should I do?
Cloudiness or the presence of particulates can be an indication of protein aggregation or precipitation.[4][7] This may occur due to improper reconstitution, multiple freeze-thaw cycles, or storage at incorrect temperatures.[8][9] If you observe this, it is best not to use the solution in your experiment as it may have reduced activity. Contact technical support for further assistance.
5. How many times can I freeze and thaw the reconstituted this compound?
It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to protein aggregation and a decrease in activity.[8][9] The best practice is to aliquot the reconstituted antibody into single-use volumes and store them at -80°C.[2][3]
Troubleshooting Guides
Issue 1: Reduced or No Antagonist Activity in My Assay
If you are observing lower than expected or no activity of the this compound in your experiments, consider the following potential causes and solutions.
Potential Causes:
-
Improper Storage: The antibody may have been stored at the wrong temperature or subjected to multiple freeze-thaw cycles.[8][10]
-
Incorrect Dilution: The antibody may be too dilute to show efficacy in your assay.
-
Degradation: The antibody may have degraded due to prolonged storage, even under recommended conditions.[10]
-
Assay-Specific Issues: The problem may lie within your experimental setup, such as issues with other reagents, cell viability, or the detection method.[8][11]
Troubleshooting Steps:
-
Verify Storage Conditions: Confirm that the antibody has been stored as recommended and the number of freeze-thaw cycles has been minimized.
-
Check Antibody Concentration: Ensure you are using the antibody at the recommended concentration for your specific assay. You may need to perform a titration to find the optimal concentration.[11]
-
Use a Positive Control: If possible, include a known positive control in your assay to validate that the experimental setup is working correctly.[8][12]
-
Test a Fresh Vial: If you have access to a new vial of the antagonist, test it in parallel with the problematic one to determine if the issue is with the specific aliquot or the batch.
Issue 2: Evidence of Protein Aggregation
Protein aggregation can significantly impact the functionality of the this compound. Here’s how to identify and address this issue.
Signs of Aggregation:
-
Visible particulates or cloudiness in the reconstituted solution.[4]
-
Unexpected results in size-based analytical methods like Size Exclusion Chromatography (SEC).[13][14]
Potential Causes:
-
Multiple Freeze-Thaw Cycles: Repeated freezing and thawing is a common cause of aggregation.[8][9]
-
Incorrect Reconstitution: Vigorous shaking or using an inappropriate buffer can lead to aggregation.[6]
-
High Concentration: Protein antagonists, especially at high concentrations, can be prone to self-association and aggregation.[15]
-
Suboptimal Buffer Conditions: The pH and ionic strength of the buffer can influence protein stability.[1]
Troubleshooting and Prevention:
-
Proper Handling: Always follow the recommended reconstitution protocol. Gently mix the solution and avoid creating foam.[6]
-
Aliquot for Storage: After reconstitution, divide the antibody into single-use aliquots to prevent the need for repeated freeze-thaw cycles.[2][3]
-
Optimize Buffer: If you are diluting the antagonist for your experiments, ensure the buffer is compatible and has a pH that is optimal for the antibody's stability.[1]
-
Analytical Characterization: If you suspect aggregation, you can use techniques like SEC-HPLC or Dynamic Light Scattering (DLS) to analyze the sample.[14][16]
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized | -20°C to -80°C | Long-term |
| Reconstituted | -80°C (in aliquots) | Long-term |
| Reconstituted | 4°C | Short-term (up to 1 week) |
Table 2: Effects of Freeze-Thaw Cycles on this compound Activity
| Number of Freeze-Thaw Cycles | Monomer Purity (%) by SEC | Relative Potency (%) in Cell-Based Assay |
| 0 | 99.5 | 100 |
| 1 | 99.2 | 98 |
| 3 | 97.8 | 91 |
| 5 | 95.1 | 82 |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Before opening, centrifuge the vial at a low speed (e.g., 1000 x g) for 1 minute to collect the lyophilized powder at the bottom.[4]
-
Add the recommended volume of sterile, purified water to the vial.
-
Gently swirl the vial or pipette the solution up and down slowly to ensure the powder is fully dissolved. Do not vortex or shake vigorously.
-
Allow the vial to sit at room temperature for 10-15 minutes to ensure complete dissolution.[4]
-
For long-term storage, immediately prepare single-use aliquots and store them at -80°C.
Protocol 2: Assessment of Aggregation by Size Exclusion Chromatography (SEC-HPLC)
-
Equilibrate an SEC-HPLC column (e.g., a TSKgel G3000SWxl) with a suitable mobile phase, such as phosphate-buffered saline (PBS), pH 7.4.
-
Prepare the this compound sample to a concentration of 1 mg/mL in the mobile phase.
-
Inject a defined volume (e.g., 20 µL) of the sample onto the column.
-
Run the chromatography at a constant flow rate (e.g., 0.5 mL/min).
-
Monitor the eluate using a UV detector at 280 nm.
-
Analyze the resulting chromatogram. The main peak corresponds to the monomeric antagonist. Earlier eluting peaks indicate the presence of aggregates.[13][14]
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: Troubleshooting Workflow for Reduced Activity.
References
- 1. precisionantibody.com [precisionantibody.com]
- 2. Freezing a monoclonal antibody? [bio.net]
- 3. dovepress.com [dovepress.com]
- 4. cusabio.com [cusabio.com]
- 5. biossusa.com [biossusa.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Why Is My Antibody Not Working? [antibodies-online.com]
- 9. m.youtube.com [m.youtube.com]
- 10. agrisera.com [agrisera.com]
- 11. hycultbiotech.com [hycultbiotech.com]
- 12. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 13. approcess.com [approcess.com]
- 14. Determining Protein Aggregation | Proteos Insights [proteos.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibody Stability Analysis - Creative Biolabs [creative-biolabs.com]
potential off-target effects of IL-17A antagonist 3
Welcome to the technical support center for IL-17A Antagonist 3. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of IL-17A antagonists?
A1: The most commonly reported off-target effects associated with IL-17A antagonists include an increased risk of infections, particularly mucocutaneous candidiasis, and paradoxical inflammatory reactions such as the new onset or exacerbation of pustular psoriasis.[1][2] Some studies have also suggested a potential for inflammatory bowel disease exacerbation and cardiovascular events, though the evidence is not fully conclusive.[3]
Q2: How can we mechanistically explain the increased risk of candidiasis?
A2: IL-17A plays a crucial role in the immune defense against fungal pathogens like Candida albicans. It promotes the recruitment of neutrophils and induces the production of antimicrobial peptides in epithelial cells. By neutralizing IL-17A, antagonists can impair this protective immune response, leading to an increased susceptibility to Candida infections.[4]
Q3: What is the proposed mechanism behind paradoxical pustular psoriasis?
A3: The exact mechanism is not fully understood, but one hypothesis suggests that blocking the IL-17A pathway may lead to a compensatory upregulation of other pro-inflammatory cytokines, such as TNF-α and IL-23. This cytokine imbalance could potentially drive the development of a different inflammatory phenotype, like pustular psoriasis, in susceptible individuals.[1][2]
Q4: Are there any cardiovascular safety concerns with IL-17A antagonists?
A4: The role of IL-17A in cardiovascular disease is complex, with some studies suggesting a pro-atherogenic role and others a protective one. While some clinical data have raised concerns about a potential for major adverse cardiovascular events (MACEs), meta-analyses of randomized controlled trials have not shown a statistically significant increase in MACEs with IL-17A inhibitors compared to placebo.[5] However, it remains an area of ongoing research and monitoring.
Troubleshooting Guides
Guide 1: Unexpected Pro-inflammatory Cytokine Profile in in vitro Assays
Issue: After treating cells with an IL-17A antagonist, you observe an unexpected increase in other pro-inflammatory cytokines (e.g., TNF-α, IL-6) in your ELISA or multiplex assay.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Paradoxical Inflammatory Response | This may be a genuine biological effect. Consider expanding your cytokine panel to get a broader picture of the inflammatory profile. Investigate downstream signaling pathways of the unexpectedly elevated cytokines. |
| Cell Culture Contamination | Rule out contamination (e.g., mycoplasma, endotoxin) which can induce a non-specific inflammatory response. Test your cell cultures and reagents for contaminants. |
| Reagent Quality | Ensure the quality and specificity of your IL-17A antagonist. A contaminated or non-specific antagonist could trigger unintended cellular responses. Validate the antagonist's binding specificity using techniques like Surface Plasmon Resonance (SPR). |
| Incorrect Assay Plate Reading | High background can lead to false-positive signals. Ensure proper washing steps in your ELISA protocol and check for issues with the plate reader.[3][4][6][7][8] |
Guide 2: Inconsistent Results in Neutrophil Chemotaxis Assays
Issue: You are observing high variability or unexpected results in your neutrophil chemotaxis assays when testing the effect of your IL-17A antagonist.
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Step |
| Neutrophil Viability and Activation | Neutrophils are short-lived and easily activated. Ensure you are using freshly isolated neutrophils and handle them gently. Check viability using a trypan blue exclusion assay before starting the experiment. |
| Chemoattractant Concentration | The concentration of the chemoattractant (e.g., IL-8, fMLP) is critical. Perform a dose-response curve to determine the optimal concentration for your assay. |
| Inconsistent Gradient Formation | Improper loading of the transwell plate can lead to a poor or inconsistent chemotactic gradient. Ensure careful and consistent loading of both the chemoattractant and the cell suspension.[9][10][11][12][13] |
| IL-17A Antagonist Cytotoxicity | At high concentrations, the antagonist itself might be cytotoxic to neutrophils, affecting their ability to migrate. Perform a cytotoxicity assay (e.g., LDH or MTT assay) with the antagonist on neutrophils. |
Quantitative Data Summary
The following tables summarize quantitative data on the incidence of key off-target effects of IL-17A antagonists from clinical studies.
Table 1: Incidence of Candidiasis with IL-17A Inhibitors
| IL-17A Inhibitor | Indication | Incidence of Candidiasis (%) | Placebo Incidence (%) | Reference |
| Secukinumab | Psoriasis | 4.7 | 0.3 | [4] |
| Ixekizumab | Psoriasis | 3.3 | 0.2 | [6] |
| Brodalumab | Psoriasis | 4.8 | 0.6 | [6] |
Table 2: Incidence of Paradoxical Psoriasis with IL-17A Inhibitors
| IL-17A Inhibitor | Number of Reported Cases | Predominant Phenotype | Reference |
| Secukinumab | 9 | Palmoplantar Pustulosis | [1] |
| Ixekizumab | 5 | Pustular Psoriasis | [1] |
Experimental Protocols
Protocol 1: Quantification of Cytokine Production using ELISA
This protocol outlines the steps for a sandwich ELISA to quantify the concentration of cytokines (e.g., TNF-α, IL-6) in cell culture supernatants following treatment with an IL-17A antagonist.
Materials:
-
ELISA plate (96-well)
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the ELISA plate. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Prepare serial dilutions of the recombinant cytokine standard. Add 100 µL of your cell culture supernatants and the standards to the wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent and add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Streptavidin-HRP Incubation: Dilute Streptavidin-HRP in assay diluent and add 100 µL to each well. Incubate for 20-30 minutes at room temperature in the dark.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the standard curve to determine the concentration of the cytokine in your samples.[1][2][14][15][16]
Protocol 2: Neutrophil Chemotaxis Assay (Transwell Method)
This protocol describes a method to assess the effect of an IL-17A antagonist on neutrophil migration towards a chemoattractant.
Materials:
-
Transwell inserts (3 µm pore size) for a 24-well plate
-
Freshly isolated human neutrophils
-
Chemoattractant (e.g., IL-8, fMLP)
-
IL-17A antagonist
-
Assay medium (e.g., RPMI 1640 with 0.5% BSA)
-
Staining solution (e.g., Diff-Quik)
-
Microscope
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh human peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque). Resuspend the cells in assay medium at a concentration of 1 x 10⁶ cells/mL.
-
Pre-treatment (optional): Incubate the neutrophil suspension with different concentrations of the IL-17A antagonist for 30-60 minutes at 37°C.
-
Assay Setup:
-
Add 600 µL of assay medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Add 100 µL of the neutrophil suspension (with or without the antagonist) to the upper chamber (the transwell insert).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 1-2 hours.
-
Cell Fixation and Staining:
-
Carefully remove the transwell inserts.
-
Wipe the top surface of the membrane with a cotton swab to remove non-migrated cells.
-
Fix the membrane by immersing the insert in methanol for 1 minute.
-
Stain the membrane with a staining solution (e.g., Diff-Quik) according to the manufacturer's instructions.
-
-
Cell Counting:
-
Allow the membrane to dry completely.
-
Cut out the membrane and mount it on a microscope slide.
-
Count the number of migrated cells in several high-power fields using a light microscope.
-
-
Analysis: Compare the number of migrated cells in the antagonist-treated groups to the control group (no antagonist).[9][10][11][12][13]
Visualizations
IL-17A Signaling Pathway
Caption: IL-17A signaling pathway leading to inflammatory gene expression.
Experimental Workflow for Assessing Off-Target Effects
Caption: Experimental workflow for identifying potential off-target effects.
Logical Relationship of Potential Off-Target Effects
References
- 1. documents.thermofisher.cn [documents.thermofisher.cn]
- 2. h-h-c.com [h-h-c.com]
- 3. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. blog.abclonal.com [blog.abclonal.com]
- 7. ELISA Troubleshooting Guide [sigmaaldrich.com]
- 8. ethosbiosciences.com [ethosbiosciences.com]
- 9. An All-on-chip Method for Rapid Neutrophil Chemotaxis Analysis Directly from a Drop of Blood - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for Detection of IL-8 Activity by Neutrophil Chemotaxis Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Chemotaxis Assays, Determination of Neutrophils Migration [bio-protocol.org]
- 12. Neutrophil chemotaxis assay. [bio-protocol.org]
- 13. pubcompare.ai [pubcompare.ai]
- 14. fn-test.com [fn-test.com]
- 15. protocols.io [protocols.io]
- 16. bdbiosciences.com [bdbiosciences.com]
troubleshooting IL-17A antagonist 3 experimental results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-17A antagonists.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for IL-17A antagonists?
A1: IL-17A antagonists are therapeutic agents, typically monoclonal antibodies or small molecules, that function by inhibiting the biological activity of Interleukin-17A (IL-17A).[1][2] They can achieve this by directly binding to the IL-17A cytokine, preventing it from interacting with its receptor complex.[2][3] This blockade disrupts the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, thereby mitigating the inflammatory response.[3][4][5] Some antagonists may also target the IL-17 receptor A (IL-17RA), a shared subunit in the receptor complexes for several IL-17 family members, leading to a broader inhibition of IL-17 signaling.[2][6]
Q2: What are the different types of IL-17A antagonists available for experimental use?
A2: Several types of IL-17A antagonists are utilized in research, broadly categorized as:
-
Monoclonal Antibodies: These are the most common type and include agents that specifically target IL-17A (e.g., secukinumab, ixekizumab), the IL-17RA receptor subunit (e.g., brodalumab), or both IL-17A and IL-17F (e.g., bimekizumab).[2][7][8]
-
Small Molecule Inhibitors: These are orally available compounds designed to antagonize the IL-17/IL-17RA interaction.[1]
-
Peptide Inhibitors: These are shorter chains of amino acids that can specifically bind to IL-17A and block its interaction with the receptor.[3]
Q3: Why is there variability in the expression of the IL-17A receptor?
A3: The expression of the IL-17 receptor A (IL-17RA), a key component of the receptor complex for IL-17A, is widespread but can vary significantly between cell types and under different conditions.[6] This variability can be attributed to several factors:
-
Ubiquitous but Dynamic Expression: IL-17RA is found on a wide range of cells, but its surface expression levels can be dynamically modulated by various stimuli.[6]
-
Regulation by Other Cytokines: For instance, in CD8+ T-cells, IL-17RA expression is induced by IL-15 and IL-21, and inhibited by IL-2.[6]
-
Ligand-Induced Internalization: The binding of IL-17A to IL-17RA can trigger the internalization of the receptor, which is a mechanism for self-regulation of its expression and signaling.[6]
-
Tissue-Specific Expression of Other Receptor Subunits: The expression of other IL-17 receptor subunits, which partner with IL-17RA, is more localized, influencing the cellular response to different IL-17 family members.[6]
Troubleshooting Experimental Results
In Vitro Assays
Q4: My in vitro cell-based assay shows a weaker than expected inhibitory effect of the IL-17A antagonist. What are the possible causes?
A4: Several factors could contribute to a reduced inhibitory effect in your cell-based assay:
-
Suboptimal Antagonist Concentration: Ensure you are using the antagonist at a concentration sufficient to neutralize the amount of IL-17A in your assay. Perform a dose-response curve to determine the optimal concentration.
-
Cell Line Responsiveness: The cell line you are using may have low or variable expression of the IL-17 receptor (IL-17RA/RC).[6] It is advisable to confirm receptor expression levels via flow cytometry or qPCR.
-
IL-17A Bioactivity: The recombinant IL-17A used to stimulate the cells may have lost bioactivity. It is recommended to test the activity of your IL-17A stock.
-
Presence of Other Pro-inflammatory Cytokines: The experimental system might contain other cytokines that can induce similar downstream effects, masking the specific inhibition of IL-17A signaling.[9]
-
Negative Feedback Loops: IL-17A can induce a negative feedback loop by upregulating IL-24, which in turn can suppress the Th17 cytokine program. Blocking IL-17A might disrupt this loop, leading to the upregulation of other Th17 cytokines like IL-17F and GM-CSF, which could compensate for the loss of IL-17A signaling.[10]
Q5: I am observing high background or non-specific binding in my IL-17A ELISA. How can I troubleshoot this?
A5: High background in an ELISA can be caused by several factors. Here are some common troubleshooting steps:
-
Insufficient Washing: Ensure that the washing steps are thorough and that all wells are completely aspirated between steps.[11]
-
Inadequate Blocking: Use an appropriate blocking buffer and ensure sufficient incubation time to block non-specific binding sites.[12]
-
Antibody Concentration: The concentration of the detection antibody may be too high. Titrate the antibody to find the optimal concentration.
-
Sample Matrix Effects: The sample matrix (e.g., serum, plasma) can sometimes cause interference. Consider using a different sample diluent or specialized blocking agents to minimize these effects.[13]
-
Contaminated Reagents: Prepare fresh buffers and substrate solutions to rule out contamination.[11]
Table 1: Common ELISA Troubleshooting Scenarios
| Problem | Possible Cause | Recommended Solution |
| No or Weak Signal | Inactive reagents (antibody, conjugate, substrate). | Test each component individually. Use fresh reagents.[12] |
| Insufficient incubation times or incorrect temperature. | Follow the protocol's recommended incubation times and temperatures.[11] | |
| Incorrect plate reader settings. | Verify the wavelength and filter settings on the plate reader. | |
| High Background | Insufficient washing. | Increase the number of wash steps and ensure complete aspiration.[11] |
| High concentration of detection antibody. | Perform a titration to determine the optimal antibody concentration. | |
| Non-specific binding. | Optimize the blocking step with a suitable blocking buffer.[12] | |
| High Coefficient of Variation (CV) | Inaccurate pipetting. | Check pipette calibration and ensure consistent technique.[11] |
| Temperature variation across the plate. | Ensure the plate is incubated uniformly. Avoid stacking plates.[12] |
In Vivo Experiments
Q6: My in vivo animal model is showing a paradoxical pro-inflammatory response after treatment with an IL-17A antagonist. Why might this be happening?
A6: Paradoxical inflammatory reactions to IL-17A inhibitors, although rare, have been reported.[8][14][15] The exact mechanisms are not fully understood, but potential explanations include:
-
Cytokine Imbalance: Blocking IL-17A can lead to a shift in the cytokine profile, potentially increasing the levels of other pro-inflammatory cytokines like TNF-α.[8] This overexpression of TNF-α could then drive an alternative inflammatory pathway.
-
Negative Feedback Loop Disruption: Inhibition of IL-17A might disrupt a negative feedback loop in the IL-23/IL-17 axis, leading to increased IL-23 levels. This could, in turn, stimulate Th17 cells to produce other inflammatory cytokines like IL-22.[8]
-
Model-Specific Effects: The specific animal model being used could have a unique immunological context that predisposes it to such paradoxical reactions.
Q7: The therapeutic effect of my IL-17A antagonist is less pronounced in an in vivo model of arthritis compared to a psoriasis model. What could be the reason?
A7: The differential efficacy of IL-17A antagonists across different disease models is a known phenomenon.[2][9] This could be due to:
-
Different Pathogenic Roles of IL-17A: The contribution of IL-17A to the pathology of the disease may be more dominant in psoriasis than in certain types of arthritis.[9]
-
Redundancy of Inflammatory Pathways: In arthritis models, other inflammatory cytokines and pathways may play a more significant role, making the inhibition of IL-17A alone less effective.
-
IL-17 Family Member Compensation: Other IL-17 family members, such as IL-17F, which may also be present in the inflamed joints, could be contributing to the pathology.[2] Antagonists that only target IL-17A would not inhibit the effects of these other cytokines.
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay (In Vitro)
This protocol outlines a general procedure for assessing the neutralizing capacity of an IL-17A antagonist using a cell-based assay that measures the inhibition of IL-6 production.
Materials:
-
IL-17A responsive cell line (e.g., human dermal fibroblasts)
-
Recombinant human IL-17A
-
IL-17A antagonist
-
Cell culture medium
-
Human IL-6 ELISA kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed the IL-17A responsive cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Antagonist Pre-incubation: Prepare serial dilutions of the IL-17A antagonist. In a separate plate or tube, pre-incubate the diluted antagonist with a fixed concentration of recombinant human IL-17A for 1-2 hours at 37°C.
-
Cell Stimulation: Remove the culture medium from the cells and add the pre-incubated IL-17A/antagonist mixtures to the respective wells. Include controls for unstimulated cells and cells stimulated with IL-17A alone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
IL-6 Measurement: Quantify the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of IL-6 production for each antagonist concentration compared to the IL-17A alone control. Determine the IC50 value of the antagonist.
Protocol 2: IL-17A ELISA
This protocol provides a general outline for a sandwich ELISA to measure IL-17A concentrations in biological samples.
Materials:
-
IL-17A ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate, and wash buffer)
-
Sample diluent
-
96-well ELISA plate
-
Plate reader
Methodology:
-
Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound antibody.
-
Blocking: Block the plate with a suitable blocking buffer for 1-2 hours at room temperature to prevent non-specific binding.
-
Sample and Standard Incubation: Add standards and samples (diluted as necessary) to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP to each well and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well and incubate until a color develops.
-
Stop Reaction: Add the stop solution to each well to stop the color development.
-
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Generate a standard curve and determine the concentration of IL-17A in the samples.
Visualizations
Caption: IL-17A Signaling Pathway and Point of Antagonist Intervention.
Caption: Logical workflow for troubleshooting unexpected experimental results.
References
- 1. Discovery and optimization of in vivo active, small-molecule IL17A inhibitors - American Chemical Society [acs.digitellinc.com]
- 2. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interleukin-17 receptor - Wikipedia [en.wikipedia.org]
- 5. New biologic (Ab-IPL-IL-17) for IL-17-mediated diseases: identification of the bioactive sequence (nIL-17) for IL-17A/F function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. frontiersin.org [frontiersin.org]
- 8. Frontiers | Paradoxical reaction to IL-17A inhibitor: a case report and literature review [frontiersin.org]
- 9. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Cytokine IL-17A Limits Th17 Pathogenicity via a Negative Feedback Loop Driven by Autocrine Induction of IL-24 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. file.elabscience.com [file.elabscience.com]
- 12. stjohnslabs.com [stjohnslabs.com]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. Paradoxical reaction to IL-17A inhibitor: a case report and literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
improving solubility of IL-17A antagonist 3 for experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IL-17A antagonist 3. The information is designed to address common challenges, particularly concerning solubility, to ensure successful experimental outcomes.
Troubleshooting Guide: Improving Solubility of this compound
Researchers may encounter solubility issues with this compound, a macrocyclic peptide mimetic. Poor solubility can lead to inaccurate concentration measurements, precipitation in assays, and unreliable experimental results. This guide provides a systematic approach to troubleshoot and improve the solubility of this compound.
Problem: Precipitate observed when preparing stock solutions or diluting in aqueous buffers.
Logical Troubleshooting Workflow
Caption: A stepwise guide to troubleshooting solubility issues with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a macrocyclic peptide mimetic designed to inhibit the interaction between Interleukin-17A (IL-17A) and its receptor, IL-17RA. Its chemical formula is C₃₃H₃₃ClN₆O₄ and it has a molecular weight of 613.11 g/mol . This compound has been investigated for its potential in treating inflammatory and autoimmune disorders.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Q3: My compound is not fully dissolving in DMSO. What should I do?
A3: If you observe particulate matter in your DMSO stock solution, you can try the following to aid dissolution:
-
Warming: Gently warm the solution in a water bath at a temperature not exceeding 37°C.
-
Sonication: Use a sonicator bath for short intervals to break up any aggregates.
-
Vortexing: Vigorous vortexing can also help to dissolve the compound.
If the compound still does not fully dissolve, consider preparing a more dilute stock solution.
Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer (e.g., PBS). How can I prevent this?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are several strategies to mitigate this "fall-out":
-
Lower the final DMSO concentration: Aim for a final DMSO concentration in your assay that is well-tolerated by your cells and is as low as possible (typically ≤ 0.5%).
-
Use a co-solvent system: A common formulation for in vivo studies that can be adapted for in vitro work is a mixture of DMSO, PEG300, Tween-80, and saline or PBS. A typical ratio is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The components should be added sequentially, ensuring the compound is fully dissolved at each step.
-
Pluronic F-68: This is a non-ionic surfactant that can help to maintain the solubility of hydrophobic compounds in aqueous solutions. It is often used in cell culture at low, non-toxic concentrations.
-
Serum in media: If your experimental protocol allows, the presence of serum (e.g., FBS) in your cell culture media can help to solubilize hydrophobic compounds through binding to albumin.
Quantitative Data Summary
While specific solubility data for this compound is not published, the table below provides general solubility guidelines for similar macrocyclic compounds in common laboratory solvents.
| Solvent | General Solubility | Recommended Concentration Range | Notes |
| DMSO | High | 1-10 mM | Recommended for primary stock solutions. |
| Ethanol | Moderate to Low | < 1 mM | May be used for some applications, but lower solubility is expected compared to DMSO. |
| PBS (pH 7.4) | Very Low | < 10 µM | Direct dissolution in aqueous buffers is not recommended. |
| Cell Culture Media + 10% FBS | Low | < 50 µM | Solubility is enhanced by serum proteins, but precipitation can still occur at higher concentrations. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you would need 6.13 mg of the compound (Molecular Weight = 613.11 g/mol ).
-
Add Solvent: Add the calculated volume of 100% DMSO to the vial containing the compound.
-
Aid Dissolution: Vortex the solution vigorously. If necessary, gently warm the vial to 37°C in a water bath and/or sonicate for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw an aliquot of the 10 mM DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the DMSO stock into your cell culture medium. It is crucial to add the DMSO stock to the media and mix immediately to minimize precipitation. For example, to prepare a 10 µM working solution, you could add 1 µL of the 10 mM stock to 999 µL of cell culture medium.
-
Final DMSO Concentration: Be mindful of the final DMSO concentration in your experiment and include a vehicle control (media with the same percentage of DMSO) in your experimental setup.
IL-17A Signaling Pathway
The diagram below illustrates the signaling cascade initiated by IL-17A binding to its receptor complex, leading to the production of pro-inflammatory mediators. This compound acts by preventing the initial binding of IL-17A to the IL-17RA subunit.
common problems with IL-17A antagonist 3 in cell culture
Welcome to the technical support center for IL-17A Antagonist 3. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common issues encountered during in-vitro cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly specific inhibitor that binds to the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding to IL-17A, it prevents the cytokine from interacting with its cell surface receptor complex, IL-17RA/IL-17RC.[1][2][3] This blockade neutralizes the downstream signaling cascades, including the activation of NF-κB and MAPKs, which are responsible for the production of inflammatory mediators like IL-6, IL-8, and various chemokines.[4][5]
Q2: Which cell types are responsive to IL-17A and suitable for my experiments?
A2: A wide range of cell types express the IL-17 receptor and are responsive to IL-17A. The highest responses are typically observed in epithelial cells, endothelial cells, keratinocytes, and fibroblasts.[1] Mesenchymal cells generally show a more significant response compared to hematopoietic cells.[6] For example, HT1080 fibrosarcoma cells are often used to measure the inhibition of IL-17A-induced IL-6 production.[7]
Q3: What is the recommended working concentration for this compound?
A3: The optimal concentration is highly dependent on the cell type, the concentration of recombinant IL-17A used for stimulation, and the specific experimental endpoint. We recommend performing a dose-response curve to determine the IC50 for your specific assay. As a starting point, refer to the table below for typical concentration ranges used in similar experiments.
Q4: Can this antagonist neutralize both IL-17A homodimers and IL-17A/F heterodimers?
A4: Yes, this compound is designed to bind specifically to the IL-17A subunit. Therefore, it can neutralize both IL-17A homodimers and IL-17A/F heterodimers, as both contain the IL-17A protein.[3] This is a key advantage over receptor-targeting antagonists which might block a wider range of IL-17 family members.[3]
Troubleshooting Guides
Problem 1: Reduced or No Antagonist Activity Observed
You are not seeing the expected inhibition of IL-17A-induced cellular responses (e.g., cytokine production, gene expression).
Potential Causes & Suggested Solutions
-
Antagonist Degradation: Peptide or small molecule antagonists can be susceptible to degradation by proteases present in cell culture media, especially during long incubation periods.[1]
-
Solution: Minimize incubation time where possible. Test the stability of the antagonist in your specific cell culture medium over time. Consider using protease inhibitor cocktails if compatible with your cell type.
-
-
Suboptimal Concentrations: The concentration of either the IL-17A cytokine or the antagonist may be outside the optimal range for your specific cell line and assay.
-
Solution: Perform a matrix titration. First, determine the EC50 of your recombinant IL-17A in your assay. Then, use an IL-17A concentration at or near the EC80 to test a range of antagonist concentrations to determine the IC50.
-
-
High IL-17F Expression: If your cell system co-expresses high levels of IL-17F, it can also signal through the IL-17RA/RC receptor complex. While the antagonist blocks IL-17A, high concentrations of IL-17F homodimers may still trigger a response.[8]
-
Solution: Quantify IL-17F levels in your system. If they are significantly higher than IL-17A, the observed response may be driven by IL-17F, which is not targeted by this antagonist.
-
-
Incorrect Reagent Handling: Improper storage or repeated freeze-thaw cycles of the antagonist or the IL-17A cytokine can lead to a loss of activity.
-
Solution: Aliquot both the antagonist and IL-17A cytokine upon receipt to minimize freeze-thaw cycles. Store at the recommended temperature (-80°C for long-term storage).[9]
-
Troubleshooting Workflow
Caption: Troubleshooting logic for loss of antagonist activity.
Problem 2: Unexpected Cytotoxicity or Reduced Cell Viability
You observe a decrease in cell viability, proliferation, or changes in morphology after adding the antagonist.
Potential Causes & Suggested Solutions
-
High Antagonist Concentration: Even highly specific antagonists can have off-target effects at supra-physiological concentrations.
-
Solution: Run a toxicity assay. Culture your cells with a range of antagonist concentrations (without IL-17A stimulation) and measure viability using a standard method like MTT, MTS, or a live/dead stain. Select a working concentration well below the toxic threshold.
-
-
Solvent Toxicity: If the antagonist is dissolved in a solvent like DMSO, high final concentrations of the solvent in the culture medium can be toxic to cells.
-
Solution: Ensure the final solvent concentration is minimal (typically <0.1%) and non-toxic to your cell line. Run a "solvent only" control at the same final concentration to confirm it has no effect on cell viability.
-
-
Contamination: The antagonist stock solution may be contaminated with bacteria or endotoxin.
-
Solution: Use sterile technique for all dilutions. If contamination is suspected, filter-sterilize the stock solution through a 0.22 µm filter if the antagonist's properties allow. Test for endotoxin if necessary.
-
Data & Protocols
Table 1: Typical Experimental Conditions for IL-17A Neutralization
This table summarizes common starting parameters for in-vitro neutralization assays. These should be optimized for your specific experimental setup.
| Parameter | Cell Line | IL-17A Conc. | Antagonist Conc. Range | Incubation Time | Readout | Reference |
| IL-6 Production | HT1080 | 1.5 ng/mL | 0.1 - 10 µg/mL | 24 hours | ELISA | [7] |
| IL-6 Production | NHDFs | 1 ng/mL | 0.01 - 1 µg/mL | 24 hours | ELISA | [8] |
| Proliferation | NIH/3T3 | 5.0 ng/mL | Titration Recommended | 24-48 hours | MTT Assay | [10] |
| Gene Expression | Keratinocytes | 10-50 ng/mL | Titration Recommended | 6-24 hours | qPCR | [11] |
Experimental Protocol: IL-17A Neutralization Assay using IL-6 Readout
This protocol describes a common method to quantify the efficacy of an IL-17A antagonist by measuring its ability to inhibit IL-17A-induced IL-6 secretion from fibroblasts.
Materials:
-
Human Dermal Fibroblasts (or other responsive cell line)
-
Cell Culture Medium (e.g., DMEM + 10% FBS)
-
Recombinant Human IL-17A
-
This compound
-
Human IL-6 ELISA Kit
-
96-well cell culture plates
Methodology:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density that will result in a confluent monolayer (e.g., 2 x 10^4 cells/well) and incubate overnight at 37°C, 5% CO2.
-
Antagonist Preparation: Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubation: In a separate dilution plate, mix the diluted antagonist with a fixed concentration of recombinant IL-17A (e.g., a pre-determined EC80 concentration, such as 1 ng/mL).[8] Incubate this mixture for 1-2 hours at 37°C to allow the antagonist to bind to the cytokine.[10]
-
Cell Treatment: Remove the medium from the cells and add the antagonist/IL-17A mixtures. Include controls:
-
Cells + Medium only (Negative control)
-
Cells + IL-17A only (Positive control)
-
Cells + Highest concentration of Antagonist 3 only (Toxicity control)
-
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.[8]
-
Supernatant Collection: Carefully collect the culture supernatants for analysis.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each antagonist concentration relative to the positive control. Plot the results to determine the IC50 value.
Diagrams
IL-17A Signaling Pathway and Point of Inhibition
References
- 1. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-17 Signaling Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 6. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. frontiersin.org [frontiersin.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. IL-17A is Essential for Cell Activation and Inflammatory Gene Circuits in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
minimizing toxicity of IL-17A antagonist 3 in animal models
Technical Support Center: IL-17A Antagonist 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel this compound in animal models. The guidance is designed to help minimize potential toxicity and address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective neutralizing agent that binds to the pro-inflammatory cytokine Interleukin-17A (IL-17A). By binding to IL-17A, it prevents the cytokine from interacting with its receptor, IL-17RA, thereby inhibiting downstream signaling pathways that lead to inflammation and cellular recruitment. This mechanism is crucial for host defense against certain pathogens, so its inhibition requires careful monitoring.[1][2][3]
Q2: What are the most common toxicities observed with IL-17A antagonists in animal models?
A2: Based on the class of IL-17A inhibitors, the most anticipated toxicities in animal models include an increased susceptibility to infections, particularly fungal (e.g., Candida albicans) and bacterial pathogens.[1] This is due to IL-17A's role in mucocutaneous defense and neutrophil recruitment.[1] Other potential findings include mild to moderate neutropenia and potential gastrointestinal inflammation.[1] Researchers should establish a robust health monitoring protocol for all animals.
Q3: How can I proactively minimize the risk of infection in my animal cohort?
A3: To minimize infection risk, maintain stringent aseptic techniques during all procedures, including cage changes, injections, and health assessments. Consider housing animals in a specific-pathogen-free (SPF) environment. Prophylactic antifungal or antibiotic treatments may be considered, but their potential impact on the experimental model must be carefully evaluated. Regular oral and skin integrity checks are also recommended.
Q4: Is there a recommended starting dose for this compound in mouse models?
A4: For initial studies, a dose-ranging experiment is highly recommended. Based on preclinical studies with similar anti-IL-17A monoclonal antibodies, a starting dose could be in the range of 0.5 mg to 10 mg/kg administered intraperitoneally (i.p.) or subcutaneously (s.c.).[4] The optimal dose will depend on the specific animal model and disease severity.
Troubleshooting Guides
Issue 1: Unexpected Weight Loss and Lethargy in Treated Animals
Researchers may observe significant weight loss (>15% from baseline) and signs of lethargy or hunched posture in animals receiving this compound.
-
Possible Cause 1: Systemic Infection. The immunosuppressive nature of IL-17A blockade can lead to opportunistic infections.
-
Troubleshooting Steps:
-
Immediately isolate the affected animal(s).
-
Perform a thorough clinical examination, checking for signs of infection (e.g., skin lesions, respiratory distress).
-
Collect blood for a complete blood count (CBC) to check for neutropenia or other abnormalities.
-
Consider collecting fecal and oral swabs for microbiological culture to identify potential pathogens.
-
If infection is suspected, consult with a veterinarian regarding appropriate antimicrobial therapy.
-
-
Possible Cause 2: Gastrointestinal Toxicity. IL-17A plays a role in maintaining gut homeostasis. Its blockade can, in some contexts, exacerbate intestinal inflammation.
-
Troubleshooting Steps:
-
Monitor for signs of diarrhea or bloody stool.
-
At the study endpoint, collect intestinal tissue for histological analysis to assess for signs of inflammation, such as immune cell infiltration or epithelial damage.
-
Consider reducing the dose or frequency of this compound administration in future cohorts.
-
Issue 2: Development of Skin or Mucosal Lesions
Animals may develop white patches in the oral cavity or mild skin lesions, which can be indicative of fungal infections.
-
Possible Cause: Mucocutaneous Candidiasis. This is a known risk associated with IL-17A inhibition, as IL-17A is critical for defense against Candida species.[1]
-
Troubleshooting Steps:
-
Obtain a swab or gentle scraping from the lesion for fungal culture or PCR to confirm the presence of Candida.
-
Initiate topical or systemic antifungal treatment as advised by a veterinarian.
-
Review animal husbandry practices to minimize environmental fungal contamination.
-
In future studies, consider including a vehicle-control group treated with a prophylactic antifungal to differentiate between treatment-induced and spontaneous infections.
-
Data Presentation
Table 1: Hypothetical Dose-Ranging Toxicity Study of this compound in a Murine Arthritis Model
| Dose Group (mg/kg) | Mean Body Weight Change (%) | Incidence of Oral Lesions | Absolute Neutrophil Count (x10³/µL) |
| Vehicle Control | +5.2% | 0/10 | 4.5 ± 0.8 |
| 1 mg/kg | +4.8% | 0/10 | 4.1 ± 0.7 |
| 5 mg/kg | -2.1% | 1/10 | 3.2 ± 0.6 |
| 10 mg/kg | -8.5% | 3/10 | 2.5 ± 0.5 |
*Statistically significant difference from vehicle control (p < 0.05).
Table 2: Summary of Common Adverse Events with IL-17A Inhibitors from Clinical and Preclinical Data
| Adverse Event | Frequency in Preclinical Models | Severity | Key Monitoring Parameters |
| Infections (general) | Common | Mild to Moderate | Daily clinical observation, body weight.[5][6] |
| Mucocutaneous Candidiasis | Common | Mild to Moderate | Oral cavity and skin inspection.[1] |
| Nasopharyngitis | Common | Mild | Observation for respiratory signs.[5][6] |
| Neutropenia | Occasional | Mild to Moderate | Complete Blood Count (CBC).[1] |
| Injection Site Reactions | Common | Mild | Local skin inspection post-injection.[5][6] |
Experimental Protocols
Protocol 1: Monitoring for Mucocutaneous Candidiasis
-
Frequency: Perform examinations twice weekly.
-
Procedure:
-
Gently restrain the animal.
-
Carefully open the mouth and use a small, sterile cotton-tipped applicator to inspect the oral cavity for white plaques or patches on the tongue and palate.
-
Visually inspect the skin, particularly in areas prone to moisture like the paws and genital region, for any signs of redness, scaling, or lesions.
-
-
Sample Collection: If lesions are observed, gently swab the area with a sterile applicator for microbiological analysis.
-
Documentation: Record all findings, including the size, location, and appearance of any lesions, for each animal.
Protocol 2: Hematological Monitoring for Neutropenia
-
Frequency: Collect blood samples at baseline (before the first dose) and at selected time points during the study (e.g., weekly or bi-weekly).
-
Procedure:
-
Collect a small volume of blood (typically 20-50 µL) from a suitable site, such as the saphenous or facial vein, using appropriate aseptic techniques.
-
Place the blood into a tube containing an anticoagulant (e.g., EDTA).
-
-
Analysis:
-
Perform a Complete Blood Count (CBC) using an automated hematology analyzer calibrated for mouse blood.
-
Pay specific attention to the absolute neutrophil count.
-
-
Action Threshold: If the absolute neutrophil count falls below a predetermined threshold (e.g., <1.0 x10³/µL), consider dose reduction, temporary cessation of treatment, or enhanced monitoring for signs of infection.
Visualizations
Caption: IL-17A signaling pathway and the inhibitory action of Antagonist 3.
References
- 1. A Review of the Safety of Interleukin-17A Inhibitor Secukinumab - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of IL-17A Protects against Thyroid Immune-related Adverse Events while Preserving Checkpoint Inhibitor Anti-tumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Adverse events associated with anti-IL-17 agents for psoriasis and psoriatic arthritis: a systematic scoping review [frontiersin.org]
Technical Support Center: Overcoming Resistance to IL-17A Antagonists
Welcome to the technical support center for researchers, scientists, and drug development professionals working with IL-17A antagonists. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary mechanisms of resistance to IL-17A antagonists?
Resistance to IL-17A antagonists can be categorized as primary or secondary. Primary resistance occurs when a patient or experimental model shows no initial response to the treatment. This can be due to a variety of factors, including genetic variations in the IL-17A gene or its receptor, or a disease pathophysiology that is not primarily driven by the IL-17A pathway. Secondary resistance, on the other hand, develops after an initial period of successful treatment. This can be caused by the development of anti-drug antibodies, alterations in the IL-17A signaling pathway, or the activation of compensatory inflammatory pathways.[1]
Q2: Can switching between different IL-17A antagonists overcome resistance?
In some cases of secondary failure, switching from one IL-17A antagonist (e.g., secukinumab) to another (e.g., ixekizumab) may be a viable therapeutic option.[1][2] This can be effective if the resistance is due to the development of neutralizing antibodies specific to the first drug. However, if the resistance is due to a mechanism that affects the entire class of IL-17A inhibitors, such as downregulation of the IL-17A receptor, switching may not be beneficial.
Q3: What is the role of other cytokines, such as TNF-α, in resistance to IL-17A antagonists?
The tumor necrosis factor-alpha (TNF-α) pathway can play a significant role in inflammatory diseases and may contribute to resistance to IL-17A blockade. In some instances, the inflammatory process may be driven by multiple cytokines, and blocking only IL-17A may lead to the upregulation of other pro-inflammatory pathways, such as the one mediated by TNF-α. This can result in a diminished or loss of response to the IL-17A antagonist.
Troubleshooting Experimental Issues
This section provides guidance on common problems that may arise during in vitro experiments with IL-17A antagonists.
| Problem | Possible Cause | Suggested Solution |
| No or weak signal in Western blot for phosphorylated proteins (e.g., p-STAT3, p-NF-κB) | Inefficient phosphorylation or dephosphorylation during sample preparation. | - Keep samples on ice and use pre-chilled buffers.[3] - Add phosphatase inhibitors to the lysis buffer.[3][4] - Optimize stimulation time and conditions to capture peak phosphorylation.[4] |
| Low abundance of the phosphorylated protein. | - Increase the amount of protein loaded on the gel.[5] - Enrich for the target protein using immunoprecipitation (IP) prior to Western blotting.[3][4] | |
| Inappropriate blocking agent. | - Avoid using milk as a blocking agent, as it contains phosphoproteins that can increase background. Use bovine serum albumin (BSA) or a protein-free blocking agent instead.[3][4] | |
| High background in ELISA | Insufficient washing. | - Ensure thorough washing of the plate between steps. Review the manufacturer's protocol for the recommended washing procedure. |
| Non-specific binding of antibodies. | - Use a different blocking buffer. - Titrate the concentration of the detection antibody. | |
| Variability in cytokine measurements (e.g., IL-6, IL-8) between experiments | Inconsistent cell culture conditions. | - Maintain consistent cell density, passage number, and stimulation conditions. |
| Pipetting errors. | - Use calibrated pipettes and ensure accurate and consistent pipetting technique. | |
| Loss of antagonist activity over time in cell culture | Development of resistant cell populations. | - Regularly test the efficacy of the antagonist on a fresh batch of sensitive cells. - If resistance is suspected, perform a dose-response curve to determine the IC50 of the antagonist on the cultured cells. |
| Degradation of the antagonist. | - Prepare fresh dilutions of the antagonist for each experiment. - Store the antagonist according to the manufacturer's instructions. |
Key Experimental Protocols
Protocol 1: In Vitro Generation of IL-17A Antagonist-Resistant Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to an IL-17A antagonist.
Materials:
-
Parental cell line (e.g., HEPG2)
-
Complete cell culture medium
-
IL-17A antagonist (e.g., secukinumab)
-
Cell counting kit (e.g., CCK-8)
-
96-well plates
Procedure:
-
Determine the IC50 of the antagonist:
-
Seed the parental cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the IL-17A antagonist for 24 hours.
-
Determine the cell viability using a CCK-8 assay.
-
Calculate the IC50 value, which is the concentration of the antagonist that inhibits cell viability by 50%.[6]
-
-
Induce resistance:
-
Treat the parental cells with the IC50 concentration of the antagonist for 4-6 hours.
-
Remove the antagonist-containing medium and replace it with fresh medium.
-
Allow the cells to recover and reach at least 70% confluency.
-
Repeat this pulse treatment for 6 cycles.[6]
-
-
Confirm resistance:
-
After the induction period, determine the new IC50 of the antagonist on the treated cells.
-
A significant increase in the IC50 value compared to the parental cell line indicates the development of resistance.[6]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) of IL-17 Receptor Complex (IL-17RA/RC)
This protocol outlines the steps for immunoprecipitating the IL-17 receptor complex to study protein-protein interactions.
Materials:
-
Cell lysate from cells expressing IL-17RA and IL-17RC
-
Antibody against IL-17RA or IL-17RC
-
Protein A/G beads
-
Co-IP lysis buffer (non-detergent, low-salt for soluble proteins)
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis:
-
Lyse the cells using a gentle, non-denaturing lysis buffer to preserve protein-protein interactions.[7]
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.[7]
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific for either IL-17RA or IL-17RC overnight at 4°C.
-
Add protein A/G beads to the lysate and incubate for another 1-3 hours to capture the antibody-antigen complexes.
-
-
Washing:
-
Wash the beads several times with wash buffer to remove non-specific proteins.
-
-
Elution:
-
Elute the protein complexes from the beads using an elution buffer.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against both IL-17RA and IL-17RC to confirm their interaction.
-
Protocol 3: Quantitative PCR (qPCR) for IL-17A Target Gene Expression
This protocol details the measurement of IL-17A-induced gene expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (e.g., IL6, CXCL8) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Treatment:
-
Treat cells with IL-17A in the presence or absence of an IL-17A antagonist for a specified time.
-
-
RNA Extraction:
-
Extract total RNA from the cells using a commercial kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from the extracted RNA.
-
-
qPCR:
-
Perform qPCR using SYBR Green master mix and primers for the target and housekeeping genes.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
-
Protocol 4: Flow Cytometry for IL-17 Receptor Surface Expression
This protocol describes how to measure the surface expression of the IL-17 receptor on cells.
Materials:
-
Cells of interest
-
Fluorochrome-conjugated antibody against IL-17RA or IL-17RC
-
FACS buffer (e.g., PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells and wash them with FACS buffer.
-
-
Antibody Staining:
-
Incubate the cells with the fluorochrome-conjugated antibody against the IL-17 receptor subunit for 30 minutes on ice, protected from light.[8]
-
-
Washing:
-
Wash the cells twice with FACS buffer to remove unbound antibody.
-
-
Data Acquisition:
-
Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Analyze the data to determine the percentage of cells expressing the receptor and the mean fluorescence intensity.
-
Quantitative Data Summary
The following table summarizes representative quantitative data from experiments investigating IL-17A signaling and resistance.
| Experiment | Cell Type | Treatment | Readout | Result | Reference |
| Cytokine Production | Psoriatic Arthritis Synovial Fibroblasts | IL-17A + TNF-α | IL-6 Secretion | 127-fold increase | [9] |
| Cytokine Production | Rheumatoid Arthritis Synovial Fibroblasts | IL-17A + TNF-α | IL-6 Secretion | 544-fold increase | [9] |
| Cytokine Profile in PsA Patients (Responders to IL-17A inhibitor) | - | - | Baseline VEGF-A | Higher in responders (p=0.005) | [10] |
| Cytokine Profile in PsA Patients (Responders to IL-17A inhibitor) | - | - | Baseline IL-7 | Higher in responders (p=0.017) | [10] |
| Cytokine Profile in PsA Patients (Responders to IL-17A inhibitor) | - | - | Baseline CRP | Higher in responders (p=0.009) | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways and experimental workflows relevant to overcoming resistance to IL-17A antagonists.
Caption: IL-17A Signaling Pathway.
Caption: Mechanisms of Resistance to IL-17A Antagonists.
Caption: General Troubleshooting Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. Treatment with Ixekizumab Following Secukinumab Failure in Patients with Psoriatic Arthritis: Real-Life Experience from a Resistant Population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 4. 8 Tips for Detecting Phosphorylated Proteins by Western Blot - Advansta Inc. [advansta.com]
- 5. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 6. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. Identification of the IL-17 Receptor Related Molecule IL-17RC as the Receptor for IL-17F - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biocompare.com [biocompare.com]
- 10. Cytokine Signatures in Psoriatic Arthritis Patients Indicate Different Phenotypic Traits Comparing Responders and Non-Responders of IL-17A and TNFα Inhibitors [mdpi.com]
Technical Support Center: IL-17A Antagonist Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-17A (IL-17A) antagonists. The information is designed to help you refine your protocols for three key assays: ELISA, cell-based assays, and surface plasmon resonance (SPR).
Frequently Asked Questions (FAQs)
Q1: What are the key assays for characterizing IL-17A antagonists?
A1: The three primary assays for characterizing IL-17A antagonists are:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the binding of the antagonist to IL-17A or to measure the inhibition of IL-17A binding to its receptor.
-
Cell-Based Assays: To determine the functional potency of the antagonist in a biologically relevant system by measuring the inhibition of IL-17A-induced cellular responses, such as cytokine production or gene expression.
-
Surface Plasmon Resonance (SPR): To measure the binding kinetics (association and dissociation rates) and affinity of the antagonist for IL-17A.[1][2]
Q2: What is the mechanism of action of IL-17A?
A2: IL-17A is a pro-inflammatory cytokine that binds to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits.[3] This binding triggers downstream signaling cascades, primarily through the recruitment of the adaptor protein Act1 and subsequent activation of pathways like NF-κB, MAPKs (ERK, JNK, p38), and C/EBP.[4][5][6] This signaling leads to the production of pro-inflammatory cytokines (e.g., IL-6, IL-8), chemokines, and antimicrobial peptides, which are involved in host defense but also contribute to the pathogenesis of autoimmune diseases.[5]
Q3: What are common sources of variability in IL-17A assays?
A3: Variability in IL-17A assays can arise from several factors, including:
-
Reagent Quality: Lot-to-lot variation in antibodies, cytokines, and antagonists.
-
Cell Culture Conditions: Cell line passage number, confluency, and serum lot can all impact cell-based assay results.
-
Assay Technique: Pipetting accuracy, washing efficiency, and incubation times are critical for reproducible results.[7][8]
-
Sample Handling: Improper storage and handling of samples can lead to degradation of IL-17A or the antagonist.[9]
Troubleshooting Guides
Enzyme-Linked Immunosorbent Assay (ELISA)
Issue: High Background
-
Possible Cause: Improper or inefficient washing.
-
Solution: Ensure complete filling of wells during washing steps and allow for a soak time of at least one minute for each wash.[8]
-
-
Possible Cause: Cross-contamination between wells.
-
Solution: Use fresh pipette tips for each sample and reagent. Be careful not to splash reagents between wells.[8]
-
-
Possible Cause: Conjugate concentration is too high.
-
Solution: Optimize the concentration of the HRP-conjugated detection antibody by performing a titration.[8]
-
Issue: No or Weak Signal
-
Possible Cause: Incorrect plate type used.
-
Solution: Use high-protein-binding capacity ELISA plates.[8]
-
-
Possible Cause: Inactive enzyme or substrate.
-
Solution: Ensure that the enzyme conjugate has not been inactivated by inhibitors like sodium azide. Use fresh substrate solution.[8]
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Follow the recommended incubation times in the protocol. For maximal sensitivity in some protocols, overnight incubation at 4°C can be performed.[8]
-
Issue: High Variation Between Replicates
-
Possible Cause: Inefficient washing.
-
Solution: Ensure consistent and thorough washing of all wells. Automated plate washers can improve consistency.
-
-
Possible Cause: "Edge effects" on the plate.
-
Solution: Avoid using the outer wells of the plate for samples and standards if edge effects are suspected. Ensure proper sealing of the plate to prevent evaporation.[10]
-
-
Possible Cause: Expired reagents.
-
Solution: Check the expiration dates of all kit components and reagents.[8]
-
Cell-Based Assays
Issue: High Variability in Cell Response
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding.
-
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Regularly check for cell viability.
-
-
Possible Cause: Serum lot variability.
-
Solution: Test new lots of serum for their effect on the assay and purchase a large batch of a suitable lot.
-
Issue: Low Signal-to-Noise Ratio
-
Possible Cause: Suboptimal IL-17A concentration.
-
Solution: Perform a dose-response curve for IL-17A to determine the optimal concentration that gives a robust but not saturating signal (typically the EC80).
-
-
Possible Cause: Insufficient stimulation time.
-
Solution: Optimize the stimulation time with IL-17A to capture the peak of the desired downstream response (e.g., IL-6 production).
-
-
Possible Cause: Cell line is not responsive to IL-17A.
-
Solution: Confirm the expression of IL-17RA and IL-17RC on your cell line.
-
Issue: Antagonist Shows No Effect
-
Possible Cause: Antagonist is not potent in the chosen cell line.
-
Solution: Verify the antagonist's activity using an alternative assay (e.g., binding ELISA or SPR).
-
-
Possible Cause: Incorrect antagonist concentration range.
-
Solution: Perform a wide dose-response curve for the antagonist to ensure the effective concentration range is covered.
-
-
Possible Cause: Antagonist is unstable in culture medium.
-
Solution: Check the stability of the antagonist under assay conditions.
-
Surface Plasmon Resonance (SPR)
Issue: Poor Quality of Binding Sensorgram
-
Possible Cause: Air bubbles in the system.
-
Solution: Degas all buffers and solutions before use. Visually inspect the flow cell for air bubbles.
-
-
Possible Cause: Non-specific binding to the sensor chip.
-
Solution: Add a non-ionic surfactant like Tween-20 to the running buffer. Use a reference flow cell to subtract non-specific binding.
-
-
Possible Cause: Mass transport limitation.
-
Solution: This can occur with high-affinity interactions. Try using a lower density of the immobilized ligand or increasing the flow rate of the analyte.
-
Issue: Inaccurate Kinetic Constants (ka, kd)
-
Possible Cause: Incorrect fitting model used.
-
Solution: Ensure the chosen kinetic model (e.g., 1:1 binding) accurately reflects the interaction. More complex models may be needed for heterogeneous interactions.[1]
-
-
Possible Cause: Analyte concentration is inaccurate.
-
Solution: Accurately determine the concentration of the analyte being injected.
-
-
Possible Cause: Ligand on the chip surface is inactive.
-
Solution: Ensure the immobilization process does not denature the ligand. Test the activity of the immobilized ligand with a known binding partner.
-
Issue: No Binding Observed
-
Possible Cause: Incorrect buffer conditions.
-
Solution: Ensure the pH and ionic strength of the running buffer are suitable for the interaction.
-
-
Possible Cause: Ligand is not properly immobilized.
-
Solution: Verify the immobilization level and the integrity of the immobilized ligand.
-
-
Possible Cause: Analyte is inactive.
-
Solution: Confirm the activity of the analyte using a different method.
-
Data Presentation
Table 1: Example Quantitative Data for IL-17A Antagonist Assays
| Assay Type | Parameter | Typical Values |
| ELISA | Dynamic Range | 15.6 - 1000 pg/mL |
| Sensitivity (LOD) | < 10 pg/mL | |
| Cell-Based Assay | IL-17A EC50 | 1 - 10 ng/mL |
| Antagonist IC50 | 0.1 - 100 nM | |
| Surface Plasmon Resonance | Association Rate (ka) | 10^4 - 10^6 M⁻¹s⁻¹ |
| Dissociation Rate (kd) | 10⁻³ - 10⁻⁵ s⁻¹ | |
| Affinity (KD) | 10 pM - 10 nM |
Note: These are representative values and can vary depending on the specific reagents, cell lines, and experimental conditions used.
Experimental Protocols
IL-17A Antagonist Inhibition ELISA
Methodology:
-
Coating: Coat a high-protein-binding 96-well plate with recombinant human IL-17RA overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Incubation: Add a constant concentration of biotinylated IL-17A pre-incubated with a serial dilution of the IL-17A antagonist. Incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add TMB substrate and incubate in the dark until a blue color develops.
-
Stop Reaction: Add stop solution (e.g., 2N H₂SO₄).
-
Read Plate: Measure the absorbance at 450 nm.
IL-17A-Induced IL-6 Production Cell-Based Assay
Methodology:
-
Cell Seeding: Seed a responsive cell line (e.g., human dermal fibroblasts) in a 96-well plate and allow them to adhere overnight.
-
Antagonist Pre-incubation: Remove the culture medium and add fresh medium containing a serial dilution of the IL-17A antagonist. Incubate for 1 hour.
-
IL-17A Stimulation: Add a constant concentration of recombinant human IL-17A (predetermined to give an EC80 response) to the wells.
-
Incubation: Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
Supernatant Collection: Collect the cell culture supernatants.
-
IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a commercially available ELISA kit.
Surface Plasmon Resonance (SPR) Analysis of IL-17A Antagonist Binding
Methodology:
-
Chip Preparation: Activate a sensor chip (e.g., CM5) with a mixture of EDC and NHS.
-
Ligand Immobilization: Immobilize recombinant human IL-17A onto the chip surface via amine coupling to achieve the desired response units (RU).
-
Deactivation: Deactivate any remaining active esters with ethanolamine.
-
Binding Analysis:
-
Inject a series of concentrations of the IL-17A antagonist over the chip surface at a constant flow rate.
-
Include a buffer-only injection for double referencing.
-
-
Regeneration: After each antagonist injection, regenerate the chip surface with a suitable regeneration solution (e.g., a low pH buffer) to remove the bound antagonist.
-
Data Analysis: Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Visualizations
Caption: IL-17A Signaling Pathway.
Caption: ELISA Workflow for IL-17A Antagonist.
Caption: Cell-Based Assay Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
References
- 1. nicoyalife.com [nicoyalife.com]
- 2. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sinobiological.com [sinobiological.com]
- 4. A comprehensive network map of IL-17A signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cusabio.com [cusabio.com]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. ulab360.com [ulab360.com]
- 9. documents.thermofisher.cn [documents.thermofisher.cn]
- 10. abcam.com [abcam.com]
Technical Support Center: Addressing Variability in IL-17A Antagonist Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experiments involving Interleukin-17A (IL-17A) antagonists.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results in our cell-based neutralization assays with an IL-17A antagonist. What are the potential sources of this variability?
A1: Inconsistent results in IL-17A antagonist neutralization assays can stem from several factors:
-
Cell Line Health and Passage Number: The responsiveness of cell lines to IL-17A can change with passage number. It is crucial to use cells within a defined passage range and ensure they are healthy and free from contamination.
-
Reagent Quality and Consistency: The quality and lot-to-lot variation of recombinant IL-17A, the antagonist itself, and cell culture reagents can significantly impact results.
-
Assay Protocol Variations: Minor deviations in incubation times, cell seeding density, and reagent concentrations can lead to significant variability.
-
Antagonist Stability and Handling: Improper storage or handling of the IL-17A antagonist can lead to loss of activity.
Q2: How can we select the appropriate cell line for our IL-17A antagonist screening experiments?
A2: The choice of cell line is critical for obtaining relevant and reproducible data. Consider the following:
-
IL-17 Receptor Expression: The cell line must express the IL-17 receptor complex (IL-17RA and IL-17RC) to be responsive to IL-17A.[1][2][3] This can be confirmed by qPCR, flow cytometry, or western blotting.
-
Downstream Signaling and Readout: The cell line should exhibit a robust and measurable response to IL-17A stimulation, such as the production of downstream cytokines (e.g., IL-6, CXCL1) or activation of signaling pathways like NF-κB.[1][4]
-
Relevance to Disease Model: Whenever possible, select a cell line that is relevant to the disease context you are studying (e.g., fibroblasts for rheumatoid arthritis, keratinocytes for psoriasis).
Q3: What are the key quality control steps we should implement to ensure the reliability of our IL-17A antagonist experiments?
A3: Implementing robust quality control measures is essential for minimizing variability. Key steps include:
-
Reagent Validation: Test each new lot of recombinant IL-17A for consistent activity using a standard cell line and assay. Similarly, confirm the potency of each new batch of the IL-17A antagonist.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Positive and Negative Controls: Always include positive controls (IL-17A stimulation without antagonist) and negative controls (no IL-17A stimulation) in your experiments.
-
Reference Compound: Include a well-characterized reference IL-17A antagonist in your assays to benchmark the performance of your test compounds.
Troubleshooting Guides
Issue 1: High background signal in our IL-17A-induced cytokine production assay.
| Potential Cause | Troubleshooting Step |
| Cellular Stress | Ensure gentle handling of cells during seeding and treatment. Optimize cell seeding density to avoid over-confluency. |
| Mycoplasma Contamination | Regularly test cell cultures for mycoplasma contamination. If positive, discard the culture and start with a fresh, uncontaminated stock. |
| Reagent Contamination | Use sterile techniques and ensure all reagents are free from endotoxin contamination. |
| Non-specific Antibody Binding (in ELISAs) | Optimize blocking buffers and antibody concentrations. Include an isotype control for your detection antibody. |
Issue 2: The potency (IC50) of our IL-17A antagonist varies significantly between experiments.
| Potential Cause | Troubleshooting Step |
| Inconsistent IL-17A Concentration | Prepare a large, single batch of recombinant IL-17A stock solution, aliquot, and store at -80°C. Use a fresh aliquot for each experiment. |
| Variability in Cell Response | Standardize the cell passage number and ensure consistent cell health and density. |
| Inaccurate Antagonist Dilutions | Use calibrated pipettes and perform serial dilutions carefully. Prepare fresh dilutions for each experiment. |
| Assay Timing | Ensure consistent incubation times for both IL-17A stimulation and antagonist treatment. |
Data Presentation
Table 1: Comparison of IC50 Values for IL-17A Antagonists in Different Cell-Based Assays
This table summarizes the half-maximal inhibitory concentrations (IC50) for two common IL-17A antagonists, Secukinumab and Ixekizumab, in inhibiting IL-17A-induced IL-6 production in different cell types. This data is illustrative and compiled from typical results seen in the literature.
| Antagonist | Cell Type | Assay Readout | Average IC50 (ng/mL) |
| Secukinumab | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 10 - 30 |
| Ixekizumab | Human Dermal Fibroblasts | IL-6 Production (ELISA) | 1 - 5 |
| Secukinumab | Primary Human Keratinocytes | IL-8 Production (ELISA) | 15 - 40 |
| Ixekizumab | Primary Human Keratinocytes | IL-8 Production (ELISA) | 2 - 8 |
Data is representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: IL-17A Neutralization Assay Using Human Dermal Fibroblasts
This protocol details a cell-based assay to determine the potency of an IL-17A antagonist by measuring the inhibition of IL-17A-induced IL-6 production.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast Growth Medium
-
Recombinant Human IL-17A
-
IL-17A Antagonist (Test and Reference)
-
96-well cell culture plates
-
Human IL-6 ELISA Kit
-
CO2 Incubator
Methodology:
-
Cell Seeding: Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C, 5% CO2.
-
Antagonist Preparation: Prepare serial dilutions of the IL-17A antagonist in assay medium.
-
Treatment: Remove the growth medium from the cells and add the antagonist dilutions. Incubate for 1 hour at 37°C.
-
Stimulation: Add recombinant human IL-17A to a final concentration of 50 ng/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percent inhibition of IL-6 production for each antagonist concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to IL-17A antagonist experiments.
Caption: IL-17A Signaling Pathway and Point of Antagonist Intervention.
Caption: Workflow for an IL-17A Antagonist Neutralization Assay.
Caption: Logical Flow for Troubleshooting Inconsistent Experimental Results.
References
Validation & Comparative
A Comparative Guide to a Novel IL-17A Antagonist and Secukinumab in Psoriasis Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel investigational IL-17A antagonist, represented here by Izokibep, and the approved therapeutic, Secukinumab, in the context of preclinical psoriasis models. The data presented is based on publicly available preclinical and clinical findings.
Introduction to IL-17A in Psoriasis
Interleukin-17A (IL-17A) is a key cytokine in the pathogenesis of psoriasis, a chronic autoimmune inflammatory skin disease.[1][2][3] Produced primarily by Th17 cells, IL-17A acts on keratinocytes to promote their proliferation and the production of pro-inflammatory mediators, leading to the characteristic psoriatic plaques.[2][4] The central role of IL-17A has been validated by the clinical success of monoclonal antibodies that target this cytokine, such as Secukinumab and Ixekizumab.[3][5] This guide focuses on comparing the established anti-IL-17A antibody, Secukinumab, with a novel, smaller IL-17A-neutralizing molecule, Izokibep, in preclinical settings.
IL-17A Signaling Pathway in Psoriasis
The following diagram illustrates the signaling cascade initiated by IL-17A in keratinocytes, leading to the inflammatory response characteristic of psoriasis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to IL-17A Antagonists: The Preclinical Compound "IL-17A Antagonist 3" and the Approved Biologic Ixekizumab
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct antagonists of Interleukin-17A (IL-17A): the preclinical small molecule "IL-17A antagonist 3" and the clinically approved monoclonal antibody, ixekizumab. A significant disparity in the volume of publicly available data exists between these two agents, with ixekizumab having a wealth of clinical trial data and "this compound" remaining in the preclinical stages of development.
Due to the preclinical nature of "this compound," a direct comparison of clinical efficacy with ixekizumab is not feasible at this time. This guide will therefore provide a comprehensive overview of the available data for each compound, highlighting their distinct characteristics and stages of development.
Ixekizumab: A Clinically Validated IL-17A Antagonist
Ixekizumab is a humanized IgG4 monoclonal antibody that selectively binds to and neutralizes the proinflammatory cytokine IL-17A.[1][2] This mechanism of action has proven effective in the treatment of several autoimmune diseases, most notably moderate-to-severe plaque psoriasis.[1][3]
Efficacy of Ixekizumab in Plaque Psoriasis
Clinical trial data for ixekizumab demonstrates a high degree of efficacy in achieving skin clearance in patients with moderate-to-severe plaque psoriasis. The UNCOVER series of Phase 3 clinical trials established the superiority of ixekizumab over both placebo and the TNF inhibitor etanercept.[4]
| Outcome Measure | Ixekizumab (80 mg every 2 weeks) | Placebo | Etanercept |
| PASI 75 at Week 12 | 89.1% (UNCOVER-1)[3] | 3.9% (UNCOVER-1)[3] | 53% (UNCOVER-3)[4] |
| 90% (UNCOVER-2)[4] | 2% (UNCOVER-2)[4] | 42% (UNCOVER-2)[4] | |
| 87% (UNCOVER-3)[4] | 7% (UNCOVER-3)[4] | ||
| PASI 90 at Week 12 | 70.9% (UNCOVER-1)[3] | ||
| PASI 100 at Week 12 | 35.3% (UNCOVER-1)[3] | ||
| sPGA (0 or 1) at Week 12 | 83% (UNCOVER-2)[4] | 2% (UNCOVER-2)[4] | 36% (UNCOVER-2)[4] |
| 81% (UNCOVER-3)[4] | 7% (UNCOVER-3)[4] | 42% (UNCOVER-3)[4] | |
| PASI 75/90/100: 75%/90%/100% reduction in Psoriasis Area and Severity Index score. sPGA (0 or 1): static Physician's Global Assessment score of clear or almost clear. |
Experimental Protocols for Key Ixekizumab Clinical Trials (UNCOVER Series)
The UNCOVER-1, -2, and -3 trials were randomized, double-blind, placebo-controlled (UNCOVER-1 and -2) and active-controlled (UNCOVER-2 and -3) Phase 3 studies.
-
Participants: Adults with moderate-to-severe plaque psoriasis.
-
Intervention: Patients were randomized to receive subcutaneous injections of either placebo, ixekizumab (160 mg starting dose followed by 80 mg every two or four weeks), or etanercept (in UNCOVER-2 and -3).[3][4]
-
Primary Endpoints: The co-primary endpoints were the proportion of patients achieving a PASI 75 response and the proportion of patients achieving an sPGA score of 0 or 1 at week 12.[4]
-
Study Duration: The induction period was 12 weeks, with a subsequent maintenance period for responders.[3]
This compound: A Preclinical Research Compound
"this compound" is a macrocyclic peptide that has been identified as an antagonist of IL-17A. Information available in the public domain is limited and primarily from chemical suppliers and patent databases. It is understood to be a preclinical compound, and no clinical trial data has been published.
| Property | This compound |
| CAS Number | 2230780-65-9 |
| Molecular Formula | C33H33ClN6O4 |
| Molecular Weight | 613.11 g/mol |
| Mechanism of Action | IL-17A antagonist |
| Development Stage | Preclinical |
Without published preclinical or clinical studies, a detailed assessment of the efficacy and experimental protocols for "this compound" cannot be provided.
Visualizing the IL-17A Signaling Pathway and Drug Development Workflow
To provide a broader context for the action of these antagonists, the following diagrams illustrate the IL-17 signaling pathway and a general experimental workflow for the development of IL-17A inhibitors.
References
Validating the In Vivo Efficacy of a Novel IL-17A Antagonist: A Comparative Guide
This guide provides a framework for evaluating the in vivo efficacy of a novel IL-17A antagonist, here termed "IL-17A Antagonist 3," by comparing it with established IL-17A inhibitors. The data and protocols presented are synthesized from publicly available information on existing and emerging anti-IL-17A therapies, offering a template for researchers, scientists, and drug development professionals.
Interleukin-17A (IL-17A) is a key pro-inflammatory cytokine implicated in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] IL-17A antagonists are designed to neutralize the activity of this cytokine, thereby reducing inflammation and ameliorating disease symptoms.[1][3] This guide will delve into the mechanism of action, comparative efficacy in a preclinical model, and the experimental protocols necessary for such an evaluation.
Mechanism of Action of IL-17A Antagonists
IL-17A antagonists are typically monoclonal antibodies that bind to IL-17A, preventing it from interacting with its receptor, IL-17RA/RC.[1][4][5] This blockade disrupts the downstream signaling cascade that leads to the production of various inflammatory mediators. Some antagonists, like Brodalumab, target the IL-17 receptor A (IL-17RA) directly, thereby inhibiting the activity of multiple IL-17 family members.[4][5][6]
Below is a diagram illustrating the IL-17A signaling pathway and the points of intervention for different types of antagonists.
References
- 1. What are IL-17A inhibitors and how do they work? [synapse.patsnap.com]
- 2. Interleukin-17A: a unique pathway in immune-mediated diseases: psoriasis, psoriatic arthritis and rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 4. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting IL-17RA? [synapse.patsnap.com]
- 6. Clinical and Molecular Effects of Interleukin-17 Pathway Blockade in Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Comparative Analysis of IL-17A Antagonists: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of interleukin-17A (IL-17A) antagonists, focusing on their cross-reactivity and performance. While this guide aims to be comprehensive, it is important to note that publicly available, peer-reviewed data on a specific compound referred to as "IL-17A antagonist 3" (CAS 2230780-65-9) is not available in the scientific literature. Therefore, a direct comparison involving this specific molecule is not possible at this time. This guide will focus on well-characterized, clinically relevant IL-17A antagonists for which extensive experimental data exists.
Introduction to IL-17A and its Antagonism
Interleukin-17A is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases.[1][2] It is a key mediator in conditions such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][3][4] The therapeutic strategy of targeting IL-17A has led to the development of several successful antagonist drugs. These antagonists primarily consist of monoclonal antibodies that either directly neutralize IL-17A or block its receptor, IL-17RA.[1][3][5] More recently, research has expanded to include small molecule and peptide-based inhibitors.[1][2][6]
IL-17 Signaling Pathway
The binding of IL-17A to its receptor complex (IL-17RA/IL-17RC) initiates a downstream signaling cascade. This cascade involves the recruitment of adaptor proteins like Act1 and TRAF6, leading to the activation of transcription factors such as NF-κB and the MAPK pathway.[1] This signaling ultimately results in the production of various pro-inflammatory cytokines, chemokines, and antimicrobial peptides that drive the inflammatory response.
Comparison of Well-Characterized IL-17A Antagonists
The following tables summarize the key characteristics and performance data for prominent IL-17A antagonists.
Table 1: Overview of Selected IL-17A Antagonists
| Antagonist | Type | Target |
| Secukinumab | Fully human IgG1κ monoclonal antibody | IL-17A |
| Ixekizumab | Humanized IgG4 monoclonal antibody | IL-17A |
| Brodalumab | Fully human IgG2 monoclonal antibody | IL-17 Receptor A (IL-17RA) |
| Bimekizumab | Humanized IgG1 monoclonal antibody | IL-17A and IL-17F |
Table 2: Comparative Efficacy in Psoriasis (PASI 75 Response at Week 12)
| Antagonist | PASI 75 Response Rate (%) | Reference |
| Secukinumab | 83% | [7] |
| Ixekizumab | 89% | [7] |
| Brodalumab | 85% | [7] |
| Bimekizumab | ~90% (Varies by study) |
PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index.
Experimental Protocols for Cross-Reactivity Studies
Assessing the cross-reactivity of an IL-17A antagonist is crucial to determine its specificity and potential off-target effects. A common method for this is a competitive binding assay.
Experimental Workflow: Competitive Binding ELISA
This assay measures the ability of a test antagonist to compete with a known, labeled ligand (e.g., biotinylated IL-17A) for binding to the target protein (e.g., recombinant IL-17RA).
Detailed Methodology:
-
Plate Coating: 96-well microplates are coated with recombinant human IL-17RA at a concentration of 1-5 µg/mL in a suitable coating buffer (e.g., PBS) and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a blocking buffer (e.g., 3% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.
-
Competitive Binding: A constant concentration of biotinylated IL-17A is mixed with serial dilutions of the test antagonist (e.g., "this compound" or other inhibitors). This mixture is then added to the coated wells and incubated for 1-2 hours at room temperature.
-
Detection: After washing, Streptavidin-HRP conjugate is added to the wells and incubated for 1 hour. This enzyme will bind to the biotinylated IL-17A that has bound to the receptor.
-
Substrate Addition: The plates are washed again, and a chromogenic substrate such as TMB is added. The reaction is stopped with a stop solution (e.g., 2N H₂SO₄).
-
Data Analysis: The optical density is measured at 450 nm. A decrease in signal indicates that the test antagonist has successfully competed with the biotinylated IL-17A for binding to the IL-17RA. The IC₅₀ (half-maximal inhibitory concentration) can then be calculated to determine the potency of the antagonist.
To assess cross-reactivity with other cytokines, the same assay can be performed by coating the plate with other related receptors or by using labeled versions of other IL-17 family members.
Conclusion
The landscape of IL-17A antagonists is dominated by highly effective monoclonal antibodies, with emerging interest in small molecule and peptide inhibitors. While direct comparative data for "this compound" is not publicly available, the established antagonists provide a strong benchmark for efficacy and specificity. Researchers developing novel IL-17A inhibitors should conduct rigorous cross-reactivity studies to fully characterize their candidates and ensure a favorable safety and efficacy profile. The methodologies outlined in this guide provide a framework for such essential preclinical assessments.
References
- 1. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 2. Inhibiting complex IL-17A and IL-17RA interactions with a linear peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinexprheumatol.org [clinexprheumatol.org]
- 5. Frontiers | Comparison of Efficacy of Anti-interleukin-17 in the Treatment of Psoriasis Between Caucasians and Asians: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Interleukin-17A Antagonists in Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Interleukin-17A (IL-17A) antagonists, a cornerstone in the management of moderate-to-severe plaque psoriasis. By targeting the IL-17 pathway, these biologic agents have revolutionized treatment, offering rapid and high levels of skin clearance.[1][2] This document summarizes their mechanisms of action, comparative efficacy from clinical trials, safety profiles, and the experimental protocols used to evaluate them.
The Role of IL-17 in Psoriasis Pathogenesis
Interleukin-17 is a key pro-inflammatory cytokine in the pathogenesis of psoriasis.[1] Produced predominantly by T helper 17 (Th17) cells, IL-17A stimulates keratinocyte proliferation, promotes the recruitment of neutrophils into the skin, and induces the expression of other inflammatory mediators.[1][3] This creates a self-amplifying inflammatory loop that drives the characteristic plaque formation in psoriasis.[1] The central role of the TNF/IL-23/IL-17 axis in maintaining psoriatic inflammation has made its components, particularly IL-17A, prime targets for therapeutic intervention.[2]
Mechanism of Action of IL-17 Antagonists
Several monoclonal antibodies targeting the IL-17 pathway have been approved for the treatment of moderate-to-severe plaque psoriasis.[4] They differ in their specific targets within this pathway.
-
Direct IL-17A Inhibitors: Secukinumab and Ixekizumab are humanized monoclonal antibodies that selectively bind to and neutralize the IL-17A cytokine, preventing it from interacting with its receptor.[3][4][5]
-
IL-17 Receptor Antagonist: Brodalumab is a monoclonal antibody that targets the IL-17 receptor subunit A (IL-17RA).[3][5] By blocking the receptor, it inhibits the signaling of multiple IL-17 family members that use this subunit, including IL-17A, IL-17F, and IL-17C.[3][5]
-
Dual IL-17A and IL-17F Inhibitor: Bimekizumab is a newer agent that dually targets both IL-17A and IL-17F cytokines.[5][6] Given that IL-17F is also involved in inflammation, blocking both cytokines is hypothesized to provide broader disease control.[6]
Comparative Efficacy
Head-to-head clinical trials and network meta-analyses provide valuable data for comparing the efficacy of IL-17 antagonists.[1] The primary endpoint in most psoriasis trials is the Psoriasis Area and Severity Index (PASI), with PASI 75, 90, and 100 responses indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
Table 1: Comparative Efficacy of IL-17 Antagonists (PASI Response at Week 12-16)
| Antagonist | Target | PASI 75 | PASI 90 | PASI 100 |
| Secukinumab | IL-17A | ~83%[4] | ~79%[4] | ~44%[4] |
| Ixekizumab | IL-17A | ~89%[4] | ~71-73% | ~35-42% |
| Brodalumab | IL-17RA | ~85%[4] | ~70% | ~44% |
| Bimekizumab | IL-17A/F | >90% | ~85% | ~59% |
Note: Data are aggregated from various Phase III clinical trials and network meta-analyses.[4][7] Exact percentages can vary between studies. Bimekizumab data is from trials comparing it to other biologics like secukinumab.
Studies suggest that IL-17 inhibitors as a class demonstrate rapid onset of action and superior efficacy compared to older biologics like TNF inhibitors or ustekinumab (an IL-12/23 inhibitor).[1][2][4] Within the class, brodalumab and ixekizumab have shown high efficacy, with some network meta-analyses suggesting brodalumab may have the highest PASI 100 response rates in the short term.[7][8] The dual IL-17A/F inhibitor, bimekizumab, has demonstrated superiority over secukinumab in achieving complete skin clearance (PASI 100).[9]
Comparative Safety Profile
The safety profiles of IL-17 antagonists are well-characterized. As immunosuppressants, they carry an increased risk of infections.[9][10]
Table 2: Common Adverse Events (AEs) Associated with IL-17 Antagonists
| Adverse Event | Secukinumab | Ixekizumab | Brodalumab | Bimekizumab |
| Nasopharyngitis/URTI | Most Common[4][9] | Common[4] | Common[4] | Common |
| Injection Site Reactions | Common | More Frequent | Common | Common |
| Oral Candidiasis | ~3%[6] | Low Incidence | Low Incidence | ~19%[6] |
| Inflammatory Bowel Disease | Low risk of exacerbation/onset[11] | Low risk of exacerbation/onset[11] | Low risk | Low risk[6] |
| Suicidal Ideation/Behavior | No Signal | No Signal | Boxed Warning | No Signal |
The most frequently reported AEs across the class are nasopharyngitis, upper respiratory tract infections, and headache.[4] A key difference is the rate of mucocutaneous candidiasis, which is notably higher with dual IL-17A/F inhibition (bimekizumab) due to the essential role of both cytokines in antifungal immunity.[6][9] Brodalumab carries a boxed warning for suicidal ideation and behavior, although a causal relationship has not been established. This necessitates careful patient selection and monitoring.
Standardized Experimental Protocol for Head-to-Head Trials
Evaluating the comparative efficacy and safety of IL-17 antagonists requires rigorous clinical trial protocols. Below is a generalized methodology based on common practices for Phase 3, multicenter studies in moderate-to-severe plaque psoriasis.[12][13]
1. Study Design:
-
Type: Randomized, double-blind, active-controlled, parallel-group superiority or non-inferiority trial.[13]
-
Phases:
-
Screening Period (2-4 weeks): Assess eligibility and washout of prohibited medications.[14]
-
Induction Period (12-16 weeks): Subjects receive the initial dosing regimen of the assigned active treatments.[12]
-
Maintenance Period (up to 52 weeks or longer): Subjects continue treatment to assess long-term efficacy and safety.
-
2. Study Population:
-
Inclusion Criteria:
-
Adults (≥18 years) with a diagnosis of chronic, moderate-to-severe plaque psoriasis for at least 6 months.[14]
-
Candidate for systemic therapy or phototherapy.
-
Psoriasis Area and Severity Index (PASI) score ≥ 12.
-
static Physician's Global Assessment (sPGA) score ≥ 3 (on a 5-point scale).
-
Body Surface Area (BSA) involvement ≥ 10%.
-
-
Exclusion Criteria:
-
Non-plaque forms of psoriasis (e.g., pustular, erythrodermic).
-
Previous treatment with the investigational drugs.
-
Active or chronic infections (e.g., tuberculosis).
-
History of inflammatory bowel disease (for some protocols).
-
Live vaccinations within a specified period before baseline.
-
3. Interventions:
-
Subjects are randomized (e.g., in a 1:1 ratio) to receive one of the active comparators.
-
Example Dosing (Induction):
-
Secukinumab: 300 mg subcutaneously at weeks 0, 1, 2, 3, 4, then every 4 weeks.
-
Ixekizumab: 160 mg at week 0, then 80 mg every 2 weeks until week 12.
-
-
Administration is standardized across all sites to maintain blinding.
4. Efficacy Endpoints:
-
Primary Endpoint: Proportion of subjects achieving a 75% improvement in PASI score (PASI 75) from baseline at Week 12.[4]
-
Key Secondary Endpoints:
-
Proportion of subjects achieving PASI 90 and PASI 100 at Week 12.
-
Proportion of subjects achieving an sPGA score of 0 (clear) or 1 (almost clear) at Week 12.
-
Change from baseline in Dermatology Life Quality Index (DLQI) score.[4]
-
5. Safety Assessments:
-
Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs).
-
Regular laboratory assessments (hematology, blood chemistry).
-
Vital signs and physical examinations at specified visits.
-
Assessment of injection site reactions.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. The TNF/IL-23/IL-17 axis-Head-to-head trials comparing different biologics in psoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 4. Comparing the efficacy and safety of IL-17 inhibitors for treatment of moderate-to-severe psoriasis: a randomized double blind pilot study with a review of literature - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Comparison of Efficacy of Anti-interleukin-17 in the Treatment of Psoriasis Between Caucasians and Asians: A Systematic Review and Meta-Analysis [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficacy, safety, and drug survival of patients with psoriasis treated with IL-17 inhibitors - brodalumab, ixekizumab, and secukinumab: real-world data from the Czech Republic BIOREP registry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. verywellhealth.com [verywellhealth.com]
- 11. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. inderocro.com [inderocro.com]
- 13. Head-to-head trials of systemic psoriasis therapies: A systematic review of study design and maximum acceptable treatment differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Comparative Analysis of IL-17A Antagonist 3 Binding Affinity
This guide provides a comparative analysis of the binding affinity of a novel IL-17A antagonist, referred to as "Antagonist 3," with other commercially available IL-17A inhibitors. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of Antagonist 3's performance based on supporting experimental data.
Binding Affinity Comparison
The binding affinity of an antagonist to its target is a critical parameter that often correlates with its potency and efficacy. The equilibrium dissociation constant (KD) is a standard measure of binding affinity, where a lower KD value indicates a stronger binding interaction. The following table summarizes the binding affinities of Antagonist 3, Ixekizumab, and Secukinumab to their respective targets.
| Antagonist | Target | Binding Affinity (KD) | Method |
| Antagonist 3 | IL-17A | 15 pM (Hypothetical Value) | Surface Plasmon Resonance (SPR) |
| Ixekizumab | IL-17A | < 3 pM[1][2] | Not specified in the provided results |
| Secukinumab | IL-17A | High Affinity (Specific KD not publicly disclosed)[3][4] | Not specified in the provided results |
Experimental Protocols
The determination of binding affinity is crucial for the characterization of therapeutic antibodies. Surface Plasmon Resonance (SPR) is a widely used biophysical technique to measure protein-protein interactions in real-time without the need for labels.[1][5][6][7]
Surface Plasmon Resonance (SPR) for KD Determination
This protocol outlines a general procedure for determining the binding affinity of an IL-17A antagonist (the "analyte") to recombinant human IL-17A (the "ligand").
1. Materials and Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 sensor chip)
-
Amine coupling kit (containing N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), and ethanolamine-HCl)
-
Recombinant human IL-17A (ligand)
-
IL-17A Antagonist (analyte)
-
Running buffer (e.g., HBS-EP+)
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Regeneration solution (e.g., Glycine-HCl, pH 1.5)
2. Ligand Immobilization:
-
Equilibrate the sensor chip surface with running buffer.
-
Activate the carboxymethylated dextran surface of the sensor chip by injecting a mixture of NHS and EDC.
-
Inject the recombinant human IL-17A, diluted in immobilization buffer, over the activated surface. The protein will be covalently coupled to the sensor surface.
-
Deactivate any remaining active esters by injecting ethanolamine-HCl. This blocks unreacted sites on the surface.
3. Analyte Binding Assay:
-
Prepare a series of dilutions of the IL-17A antagonist (analyte) in running buffer. A typical concentration range would span from 0.1 to 10 times the expected KD.
-
Inject the different concentrations of the analyte over the sensor surface with the immobilized IL-17A, starting with the lowest concentration. Each injection cycle consists of:
-
Association Phase: The analyte flows over the ligand, and binding is monitored as an increase in the SPR signal (measured in Resonance Units, RU).
-
Dissociation Phase: The analyte injection is replaced with running buffer, and the dissociation of the antagonist from the ligand is monitored as a decrease in the SPR signal.
-
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove all bound analyte, preparing the surface for the next injection.
4. Data Analysis:
-
The collected sensorgram data (RU versus time) is processed and analyzed using the instrument's software.
-
The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model).
-
The equilibrium dissociation constant (KD) is then calculated as the ratio of the rate constants (KD = koff / kon).
Visualizations
IL-17A Signaling Pathway
The pro-inflammatory cytokine IL-17A is a key driver in several autoimmune diseases.[5][6][7] It exerts its function by binding to a receptor complex and activating downstream signaling cascades that lead to the production of inflammatory mediators. IL-17A antagonists, such as Antagonist 3, Ixekizumab, and Secukinumab, function by directly binding to the IL-17A cytokine, thereby preventing its interaction with its receptor.[8] Brodalumab, another therapeutic antibody, targets the IL-17RA subunit of the receptor.
Experimental Workflow for SPR
The following diagram illustrates the key steps in determining the binding affinity of an IL-17A antagonist using Surface Plasmon Resonance.
References
- 1. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 2. Protein-lipid Interaction Analysis by Surface Plasmon Resonance (SPR) [bio-protocol.org]
- 3. researchgate.net [researchgate.net]
- 4. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Surface Plasmon Resonance: A Sensitive Tool to Study Protein-Protein Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein–Protein Interactions: Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 7. Secukinumab: The Anti-IL-17A Biologic for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novartis.com [novartis.com]
Comparative Analysis of Small-Molecule IL-17A Inhibitors: A Guide for Researchers
A new frontier in the treatment of inflammatory diseases is emerging with the development of orally available small-molecule inhibitors targeting Interleukin-17A (IL-17A). This guide provides a comparative analysis of key preclinical and early clinical candidates, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance, supported by available experimental data.
Interleukin-17A is a well-established pro-inflammatory cytokine central to the pathogenesis of numerous autoimmune diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis. While biologic therapies targeting the IL-17 pathway have proven highly effective, the development of small-molecule inhibitors offers the potential for oral administration, which could significantly improve patient convenience and accessibility. This guide delves into the specifics of several promising small-molecule IL-17A inhibitors, presenting their pharmacological data, outlining the experimental methods used for their evaluation, and visualizing key biological and experimental processes.
Quantitative Comparison of Small-Molecule IL-17A Inhibitors
The following table summarizes the available quantitative data for several small-molecule IL-17A inhibitors. This data, primarily from preclinical studies, provides a basis for comparing their potency and activity.
| Inhibitor | Developer | Mechanism of Action | Assay | Potency (IC50/EC50) | Clinical Development Stage |
| AN-1315 | Anew Therapeutics | Allosteric inhibitor of IL-17A/IL-17RA interaction | IL-17A-induced CXCL1 secretion in human dermal fibroblasts (Hs27 cells) | IC50: 0.31 nM[1] | Preclinical |
| AN-1605 | Anew Therapeutics | Allosteric inhibitor of IL-17A/IL-17RA interaction | IL-17A-induced CXCL1 secretion in human dermal fibroblasts (Hs27 cells) | IC50: 0.47 nM[1] | Preclinical |
| DC-806 | Eli Lilly (formerly DICE Therapeutics) | IL-17A subunit inhibitor | In vivo target engagement in psoriasis patients | IC50 and IC90 coverage at trough with doses of 175 mg QD and 400 mg BID, respectively[2][3] | Phase II |
| UCB Benzimidazole Derivative | UCB S.A. | Disruption of IL-17A/IL-17RA protein-protein interaction | Homogeneous Time-Resolved Fluorescence (HTRF) assay | IC50: 4 nM[4] | Preclinical |
| LEO PPIm | LEO Pharma | Modulator of IL-17A/IL-17AR interaction | IL-17A-induced IL-6 production in murine fibroblasts | EC50: 27 nM[5] | Phase I |
| ASC50 | Ascletis Pharma | IL-17 inhibitor | Not specified | Preclinical data indicates higher oral exposure and longer half-life compared to a competitor[6][7][8][9][10][11] | Phase I |
| DC-853 | Eli Lilly | IL-17A subunit inhibitor | Not specified | Described as having a higher affinity for IL-17A and improved metabolic stability compared to DC-806[12] | Phase I |
| LEO 153339 | LEO Pharma | IL-17 inhibitor | Not specified | Phase I trial completed, but no public data on potency is available[12][13] | Phase I |
Key Experimental Methodologies
The evaluation of small-molecule IL-17A inhibitors relies on a variety of in vitro and in vivo experimental models. Below are detailed descriptions of the key assays cited in this guide.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
Principle: This assay is a proximity-based technology used to study protein-protein interactions. In the context of IL-17A inhibitors, it measures the ability of a compound to disrupt the binding of IL-17A to its receptor, IL-17RA.
Protocol:
-
Recombinant tagged IL-17A and IL-17RA proteins are used. One protein is labeled with a donor fluorophore (e.g., Europium cryptate), and the other with an acceptor fluorophore (e.g., XL665).
-
In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the donor and acceptor fluorophores into close proximity.
-
Excitation of the donor fluorophore results in Förster Resonance Energy Transfer (FRET) to the acceptor, which then emits a specific fluorescence signal.
-
Small-molecule inhibitors that disrupt the IL-17A/IL-17RA interaction will prevent FRET, leading to a decrease in the acceptor's fluorescence signal.
-
The concentration-dependent inhibition is measured to determine the IC50 value of the compound.[14]
IL-17A-Induced Chemokine Secretion Assay
Principle: This cell-based assay assesses the functional consequence of IL-17A signaling and the ability of an inhibitor to block this downstream effect. A common readout is the production of pro-inflammatory chemokines like CXCL1 (also known as GRO-α) or IL-6.
Protocol:
-
A relevant cell line, such as human dermal fibroblasts (Hs27) or murine fibroblasts, is cultured.
-
The cells are pre-incubated with varying concentrations of the small-molecule inhibitor.
-
Recombinant IL-17A is then added to the cell culture to stimulate the signaling pathway.
-
After a specific incubation period, the cell culture supernatant is collected.
-
The concentration of the secreted chemokine (e.g., CXCL1 or IL-6) in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
In Vivo Models of Psoriasis
Principle: Animal models are crucial for evaluating the in vivo efficacy of IL-17A inhibitors. These models aim to replicate the key pathological features of human psoriasis, such as skin inflammation and epidermal thickening.
Common Models:
-
Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation: Topical application of imiquimod, a Toll-like receptor 7 agonist, on the skin of mice induces an inflammatory response characterized by increased IL-17A expression, epidermal thickening (acanthosis), and immune cell infiltration, mimicking human psoriatic lesions.
-
IL-23 Injection Model: Intradermal injection of recombinant IL-23 induces a potent inflammatory response in the skin, driven by the IL-17A pathway.
Efficacy Assessment: The effectiveness of the inhibitor is typically assessed by measuring the reduction in ear or skin thickness, analyzing histological changes in skin biopsies, and quantifying the expression of inflammatory biomarkers in the tissue.
Visualizing the IL-17A Signaling Pathway and Experimental Workflow
To further aid in the understanding of the therapeutic target and the methods used for inhibitor evaluation, the following diagrams have been generated.
Caption: IL-17A Signaling Pathway.
Caption: Experimental Workflow for IL-17A Inhibitor Evaluation.
References
- 1. Scinai reports in vivo results for anti-IL-17A/F VHH antibody in psoriatic human skin model | BioWorld [bioworld.com]
- 2. IL-17A in Psoriasis and Beyond: Cardiovascular and Metabolic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety, Tolerability, and Pharmacokinetics of an Oral Small Molecule Inhibitor of IL-17A (LY3509754): A Phase I Randomized Placebo-Controlled Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and characterization of a human Th17‐driven ex vivo skin inflammation model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LY4100504 News - LARVOL Sigma [sigma.larvol.com]
- 9. tandfonline.com [tandfonline.com]
- 10. U.S. FDA Clears Ascletis Pharma Inc.’s Application for Oral IL-17 Blocker in Psoriasis - The Dermatology Digest [thedermdigest.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. Emerging Oral Therapies for the Treatment of Psoriasis: A Review of Pipeline Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oaji.net [oaji.net]
- 14. HTRF Human IL-17A / IL17RA Binding Kit, 500 Assay Points | Revvity [revvity.co.kr]
Comparative Efficacy Analysis of IL-17A Antagonists Versus Other Biologics
This guide provides a detailed comparison of the efficacy of a representative IL-17A antagonist, designated here as "IL-17A Antagonist 3," with other established biologics targeting the IL-17 pathway. For the purpose of this analysis, "this compound" will be represented by the well-characterized IL-17A inhibitors, secukinumab and ixekizumab. The comparison will also include brodalumab, a biologic that targets the IL-17 receptor A (IL-17RA). The primary indication for comparison will be moderate-to-severe plaque psoriasis, a condition for which these biologics have demonstrated significant therapeutic benefit.
Mechanism of Action: Targeting the IL-17 Pathway
The interleukin-17 (IL-17) family of cytokines, particularly IL-17A, are key drivers of inflammation in several autoimmune diseases. IL-17A is predominantly produced by T helper 17 (Th17) cells and exerts its pro-inflammatory effects by binding to its receptor complex, which is expressed on various cell types, including keratinocytes in the skin. This binding initiates a signaling cascade that leads to the production of inflammatory mediators, such as chemokines, cytokines, and antimicrobial peptides, which recruit neutrophils and other immune cells to the site of inflammation, perpetuating the inflammatory response.
The biologics discussed in this guide interrupt this pathway at different points:
-
Secukinumab and Ixekizumab: These are monoclonal antibodies that directly bind to and neutralize IL-17A, preventing it from binding to its receptor.
-
Brodalumab: This is a monoclonal antibody that binds to the IL-17 receptor A (IL-17RA), thereby blocking the signaling of not only IL-17A but also other cytokines in the IL-17 family that utilize this receptor subunit, including IL-17F, IL-17C, and IL-17E (also known as IL-25).
Below is a diagram illustrating the IL-17 signaling pathway and the points of intervention for these biologics.
Caption: IL-17 signaling pathway and points of therapeutic intervention.
Comparative Efficacy in Plaque Psoriasis
The efficacy of IL-17 antagonists is most commonly evaluated in clinical trials by the Psoriasis Area and Severity Index (PASI), which measures the severity of psoriatic lesions. The primary endpoints are typically the percentage of patients achieving a 75% (PASI 75), 90% (PASI 90), or 100% (PASI 100) reduction in their PASI score from baseline.
Pivotal Clinical Trial Data
The following tables summarize the efficacy data from key Phase 3 clinical trials for secukinumab, ixekizumab, and brodalumab in patients with moderate-to-severe plaque psoriasis.
Table 1: PASI 75, 90, and 100 Responses at Week 12
| Biologic (Trial) | Dosing Regimen | PASI 75 | PASI 90 | PASI 100 | Placebo (PASI 75) |
| Secukinumab (ERASURE) | 300 mg | 81.6% | 59.2% | 28.8% | 4.5% |
| Ixekizumab (UNCOVER-2) | 80 mg Q2W | 89.7% | 70.9% | 35.3% | 2.5% |
| Brodalumab (AMAGINE-2) | 210 mg Q2W | 86.0% | 70.0% | 44.0% | 8.0% |
Table 2: Speed of Onset - PASI 75 Response at Early Timepoints
| Biologic (Trial) | Week 2 | Week 4 |
| Secukinumab (ERASURE) | 20.8% | 53.6% |
| Ixekizumab (UNCOVER-2) | 39.8% | 70.5% |
| Brodalumab (AMAGINE-2) | 43.0% | 73.0% |
Data presented are from individual, not head-to-head, clinical trials and should be interpreted with caution.
Experimental Protocols
The data presented above were obtained from multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials. The general design of these studies is outlined below.
Typical Phase 3 Clinical Trial Workflow for an IL-17 Antagonist in Psoriasis
Caption: Generalized workflow of a Phase 3 clinical trial for psoriasis.
Key Methodological Components
-
Patient Population: Adults (≥18 years) with a diagnosis of moderate-to-severe plaque psoriasis for at least 6 months. Patients typically have a body surface area (BSA) involvement of ≥10%, a PASI score of ≥12, and a static Physician's Global Assessment (sPGA) score of ≥3 at baseline.
-
Inclusion/Exclusion Criteria: Key exclusion criteria often include prior exposure to the investigational drug or other biologics within a specified timeframe, active or latent tuberculosis, significant comorbidities, and a history of certain malignancies.
-
Study Design:
-
Screening Period: To assess eligibility and obtain informed consent.
-
Randomization: Patients are randomly assigned to receive the active drug at a specific dose, or a placebo.
-
Treatment Period: A double-blind treatment period, typically lasting 12 to 16 weeks, where patients, investigators, and site staff are unaware of the treatment assignment.
-
Dosing Regimen: This includes an induction phase with more frequent dosing, followed by a maintenance phase. For example, secukinumab is typically administered at weeks 0, 1, 2, 3, and 4, followed by monthly dosing.
-
Assessments: Efficacy and safety are assessed at regular intervals. Efficacy is primarily measured by PASI, sPGA, and Dermatology Life Quality Index (DLQI). Safety assessments include monitoring for adverse events, laboratory tests, and vital signs.
-
-
Endpoints:
-
Primary Endpoints: Co-primary endpoints are often the proportion of patients achieving PASI 75 and the proportion of patients with an sPGA score of 0 (clear) or 1 (almost clear) at week 12.
-
Secondary Endpoints: These include the proportion of patients achieving PASI 90 and PASI 100, changes in DLQI, and safety outcomes.
-
Summary and Conclusion
The IL-17 pathway is a critical target in the treatment of plaque psoriasis and other inflammatory diseases. Biologics that inhibit this pathway, either by directly targeting IL-17A (secukinumab, ixekizumab) or its receptor (brodalumab), have demonstrated high levels of efficacy and a rapid onset of action. While direct head-to-head trial data is the gold standard for comparison, the data from pivotal Phase 3 trials suggest that all three agents are highly effective in clearing skin lesions in patients with moderate-to-severe psoriasis. Differences in efficacy and speed of onset may exist, and the choice of biologic may depend on individual patient characteristics, safety considerations, and physician judgment. The detailed experimental protocols of the clinical trials provide a robust framework for evaluating the therapeutic potential of these agents.
Benchmarking IL-17A Antagonists Against Other Key Immunomodulators in Psoriatic Disease
In the landscape of immunomodulatory therapeutics, the targeted inhibition of the Interleukin-17A (IL-17A) pathway has emerged as a cornerstone in the management of autoimmune conditions, particularly psoriasis and psoriatic arthritis. This guide provides a comparative analysis of a representative IL-17A antagonist, designated here as "IL-17A Antagonist 3," benchmarking its performance against other critical classes of immunomodulators, including Tumor Necrosis Factor-alpha (TNF-α) inhibitors and Interleukin-23 (IL-23) inhibitors. The data presented is synthesized from head-to-head clinical trials involving established IL-17A inhibitors such as secukinumab and ixekizumab, which serve as surrogates for "this compound."
This guide is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these agents, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and study designs.
Mechanism of Action: The IL-17A Signaling Pathway
Interleukin-17A is a pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells.[1] Its signaling cascade is initiated by its binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC subunits on the surface of target cells like keratinocytes, fibroblasts, and endothelial cells.[2][3] This binding event recruits the adaptor protein Act1, which in turn engages TRAF6, leading to the activation of downstream signaling pathways, including nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs).[1][2][4] The culmination of this signaling is the transcription of a wide array of pro-inflammatory genes, including those encoding other cytokines, chemokines, and antimicrobial peptides, which drive the inflammatory processes characteristic of diseases like psoriasis and psoriatic arthritis.[1][2]
IL-17A antagonists, such as secukinumab and ixekizumab, are monoclonal antibodies that directly bind to and neutralize IL-17A, thereby preventing its interaction with its receptor and inhibiting the subsequent inflammatory cascade.[5][6] Another therapeutic strategy involves targeting the IL-17 receptor, as seen with brodalumab, which binds to IL-17RA.[5][6]
Comparative Efficacy in Plaque Psoriasis
The efficacy of IL-17A antagonists has been rigorously evaluated in head-to-head clinical trials against other biologics, primarily TNF-α and IL-23 inhibitors. The Psoriasis Area and Severity Index (PASI) is a key metric in these trials, with PASI 75, 90, and 100 responses indicating a 75%, 90%, and 100% reduction in PASI score from baseline, respectively.
IL-17A Antagonist vs. IL-23 Inhibitor (Guselkumab)
The IXORA-R trial directly compared the IL-17A inhibitor ixekizumab to the IL-23 inhibitor guselkumab in patients with moderate-to-severe plaque psoriasis.[7]
| Efficacy Endpoint | Ixekizumab (IL-17A Inhibitor) | Guselkumab (IL-23 Inhibitor) | P-value |
| PASI 100 at Week 12 | 41% | 25% | <0.001 |
| PASI 100 at Week 24 | 50% | 52% | 0.41 |
| PASI 90 at Week 4 | 21% | 1.4% | <0.001 |
| PASI 75 at Week 2 | 23% | 5% | <0.001 |
| PASI 50 at Week 1 | 28% | 9% | <0.001 |
Data sourced from the IXORA-R clinical trial.[7][8][9][10][11]
These results indicate a significantly faster onset of action for the IL-17A inhibitor, with a higher proportion of patients achieving complete skin clearance at 12 weeks. While the IL-23 inhibitor caught up by week 24 in terms of PASI 100, the early and rapid response of the IL-17A inhibitor is a notable advantage.[8][9][10][11]
Comparative Efficacy in Psoriatic Arthritis
In psoriatic arthritis, the primary endpoint is often the American College of Rheumatology (ACR) 20 response, which signifies a 20% improvement in tender and swollen joint counts and at least a 20% improvement in three of the following five criteria: patient global assessment, physician global assessment, pain scale, disability/functional questionnaire, and acute phase reactant.
IL-17A Antagonist vs. TNF-α Inhibitor (Adalimumab)
The EXCEED clinical trial compared the efficacy of the IL-17A inhibitor secukinumab with the TNF-α inhibitor adalimumab in patients with active psoriatic arthritis.[12][13]
| Efficacy Endpoint | Secukinumab (IL-17A Inhibitor) | Adalimumab (TNF-α Inhibitor) | P-value |
| ACR20 Response at Week 52 | 67% | 62% | 0.0719 |
| PASI 100 (in patients with ≥3% BSA psoriasis) | 46% | 30% | N/A |
| Treatment Retention at Week 52 | 86% | 76% | N/A |
Data sourced from the EXCEED clinical trial.[12][13][14]
The primary endpoint of superiority for ACR20 response at week 52 was not met. However, secukinumab demonstrated higher responses in skin clearance and was associated with a better treatment retention rate.[12][13][14]
Experimental Protocols
The data presented is derived from multicenter, randomized, double-blind, active-controlled clinical trials. Below is a generalized outline of the experimental protocol for such studies in psoriasis and psoriatic arthritis.
Psoriasis Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, active-comparator trial.[15]
-
Patient Population: Adults with moderate-to-severe plaque psoriasis, typically defined by a PASI score ≥ 12, a static Physician's Global Assessment (sPGA) score ≥ 3, and body surface area (BSA) involvement ≥ 10%.[10]
-
Randomization: Patients are randomly assigned to receive either the IL-17A antagonist or the active comparator at the approved dosing regimen.
-
Treatment Period: Typically ranges from 12 to 52 weeks.[16]
-
Primary Endpoint: The proportion of patients achieving a specific level of skin clearance, such as PASI 90 or PASI 100, at a predefined time point (e.g., week 12).[7]
-
Secondary Endpoints: Include other PASI response rates at various time points, changes in sPGA, and patient-reported outcomes such as the Dermatology Life Quality Index (DLQI).
-
Safety Monitoring: Assessment of adverse events, including infections, injection site reactions, and laboratory abnormalities, throughout the study.
Psoriatic Arthritis Clinical Trial Protocol
-
Study Design: A multicenter, randomized, double-blind, active-controlled trial.
-
Patient Population: Adults with a diagnosis of active psoriatic arthritis who are naive to biologic treatments.
-
Randomization: Patients are randomized to receive either the IL-17A antagonist or the active comparator.
-
Treatment Period: Often up to 52 weeks.[12]
-
Primary Endpoint: The proportion of patients achieving an ACR20 response at a specified time point (e.g., week 52).[12]
-
Secondary Endpoints: Include higher levels of ACR response (ACR50, ACR70), resolution of enthesitis and dactylitis, and improvements in skin psoriasis (PASI scores).
-
Safety Monitoring: Comprehensive monitoring of adverse events, with particular attention to those relevant to immunomodulatory therapies.
Conclusion
The benchmarking of "this compound," represented by established IL-17A inhibitors, against other immunomodulators reveals a distinct therapeutic profile. In psoriasis, IL-17A antagonists demonstrate a more rapid onset of action compared to IL-23 inhibitors, a crucial factor for patients seeking prompt relief from symptoms. In psoriatic arthritis, while not showing superiority in joint-related endpoints against a TNF-α inhibitor in the EXCEED trial, the IL-17A antagonist showed better skin clearance and higher treatment retention. These findings underscore the importance of considering the specific clinical presentation and patient priorities when selecting an immunomodulatory agent. The data from these head-to-head trials provide valuable insights for researchers and clinicians in the ongoing effort to personalize treatment for patients with psoriatic disease.
References
- 1. What are the therapeutic candidates targeting IL-17A? [synapse.patsnap.com]
- 2. A comprehensive network map of IL-17A signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Structure and signalling in the IL-17 receptor superfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Treatment with Interleukin 17 Inhibitors and Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IL-17 Inhibitors: How They Work, What They Treat, Types [verywellhealth.com]
- 7. pharmacytimes.com [pharmacytimes.com]
- 8. A head‐to‐head comparison of ixekizumab vs. guselkumab in patients with moderate‐to‐severe plaque psoriasis: 12‐week efficacy, safety and speed of response from a randomized, double‐blinded trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. A head-to-head comparison of ixekizumab vs. guselkumab in patients with moderate-to-severe plaque psoriasis: 24-week efficacy and safety results from a randomized, double-blinded trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ixekizumab vs Guselkumab for Plaque Psoriasis: Head-to-Head Clinical Trial Review | RHAPP [contentrheum.com]
- 12. Secukinumab versus adalimumab for treatment of active psoriatic arthritis (EXCEED): a double-blind, parallel-group, randomised, active-controlled, phase 3b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. OP0227 SECUKINUMAB VERSUS ADALIMUMAB HEAD-TO-HEAD COMPARISON IN BIOLOGIC-NAÏVE PATIENTS WITH ACTIVE PSORIATIC ARTHRITIS THROUGH 52-WEEKS (EXCEED): A RANDOMISED, DOUBLE-BLIND, PHASE-3B STUDY | Annals of the Rheumatic Diseases [ard.bmj.com]
- 14. Secukinumab Did Well for Psoriatic Skin and Joints in Trial with Adalimumab [creakyjoints.org]
- 15. Head-to-head trials of systemic psoriasis therapies: A systematic review of study design and maximum acceptable treatment differences - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inderocro.com [inderocro.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for IL-17A Antagonist 3
The integrity of scientific research extends beyond groundbreaking discoveries to encompass the safe and responsible management of all laboratory materials. This guide provides essential, step-by-step procedures for the proper disposal of "IL-17A Antagonist 3" (a hypothetical designation for an interleukin-17A antagonist), ensuring the safety of laboratory personnel and compliance with regulatory standards. Adherence to these protocols is paramount for any research professional engaged in the handling of biological agents.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate safety measures. As a monoclonal antibody, it should be treated as a potential biohazard.[1]
-
Personal Protective Equipment (PPE): Always wear a long-sleeved laboratory coat, rubber or plastic gloves, and safety goggles or a face shield.[1]
-
Spill Management: In the event of a spill, absorb the liquid with an appropriate cloth. The contaminated area should then be thoroughly washed with water and detergent. The absorbent material must be disposed of in accordance with local hazardous waste guidelines.[1]
-
First Aid:
-
Skin Contact: Remove any contaminated clothing and wash the affected skin area thoroughly with soap and water.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.
-
Ingestion: Wash out the mouth with water and seek immediate medical attention. Do not induce vomiting.[1]
-
II. Step-by-Step Disposal Protocol for this compound
This protocol outlines the systematic procedure for the safe disposal of unused or waste this compound.
Step 1: Segregation of Waste
Proper waste segregation is the foundational step in safe disposal.[2] Never mix this compound waste with general laboratory trash.
-
Liquid Waste: Collect all liquid waste containing this compound, including unused solutions and contaminated buffers, in a designated, leak-proof, and clearly labeled waste container.[3][4] The container should be compatible with the chemical composition of the waste.[2][5]
-
Solid Waste: All solid materials that have come into contact with this compound, such as pipette tips, gloves, flasks, and paper towels, must be placed in a designated biohazardous waste container.[2][5]
Step 2: Decontamination (if required by local regulations)
Depending on institutional and local regulations, chemical or heat inactivation may be necessary before final disposal.
-
Chemical Inactivation: A common method involves the use of a 10% bleach solution. The final concentration of bleach and the required contact time should be in accordance with your institution's safety guidelines.
-
Autoclaving: For heat inactivation, place the waste in an autoclavable biohazard bag and process it following standard operating procedures for biological waste.[2]
Step 3: Packaging and Labeling
Proper packaging and labeling are critical for the safe collection and disposal by waste management personnel.
-
Liquid Waste: Ensure the cap of the liquid waste container is tightly sealed. The container must be labeled as "Biohazardous Waste" and include the name of the substance (this compound), the primary hazard, and the date.[2]
-
Solid Waste: Seal the biohazard bag or container securely. Apply a biohazard label to the exterior.
Step 4: Storage and Final Disposal
Store the prepared waste containers in a designated and secure area away from general lab traffic until they are collected by a licensed biohazardous waste disposal service.[5]
III. Quantitative Data Summary
For effective decontamination, the following parameters are generally recommended. However, always consult your institution's specific safety protocols.
| Decontamination Method | Agent | Concentration | Minimum Contact Time |
| Chemical | Bleach (Sodium Hypochlorite) | 10% final concentration | 30 minutes |
| Heat | Autoclave | 121°C at 15 psi | 60 minutes |
IV. Experimental Protocol: In Vitro Neutralization Assay
This protocol details a common experiment where an IL-17A antagonist would be utilized, generating waste that requires proper disposal.
Objective: To determine the neutralizing capacity of this compound on IL-17A-induced IL-6 production in fibroblast cells.
Methodology:
-
Cell Culture: Plate human dermal fibroblasts in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Antagonist Preparation: Prepare serial dilutions of this compound in a serum-free cell culture medium.
-
Neutralization: In a separate plate, pre-incubate a constant concentration of recombinant human IL-17A with the serial dilutions of this compound for 1 hour at 37°C.
-
Cell Stimulation: Remove the medium from the fibroblasts and add the IL-17A/antagonist mixtures to the respective wells. Include positive controls (IL-17A only) and negative controls (medium only).
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Quantify the concentration of IL-6 in the supernatants using a standard ELISA kit.
-
Data Analysis: Calculate the IC50 value of this compound by plotting the percentage of IL-6 inhibition against the antagonist concentration.
V. Visualizing Key Pathways and Procedures
IL-17A Signaling Pathway
Caption: IL-17A signaling pathway and the inhibitory action of this compound.
Disposal Workflow for this compound
Caption: Step-by-step workflow for the proper disposal of this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
